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DMPEN

Cat. No.: B1670837
CAS No.: 176046-79-0
M. Wt: 311.4 g/mol
InChI Key: GUYGGZGIKZIRFO-UHFFFAOYSA-N
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Description

4-O-Demethylpenclomedine (also known as DM-PEN) is the principal, highly reactive alkylating metabolite of the multichlorinated alpha-picoline derivative, Penclomedine . It is actively investigated as a potential therapeutic agent for solid tumors, including glioblastomas, breast cancer, and melanoma . Its proposed mechanism of action involves activation via free radical formation in the liver. Following activation, it is transported via the circulatory system to tumor cells, where its free radical moiety forms adducts with DNA . This leads to interstrand crosslinking, which is facilitated by the 5-chloro moiety through keto-enol tautomerism, producing an alpha-haloketo function that acts as the alkylating group . A significant characteristic of DM-PEN is its profile as a non-neurotoxic metabolite, unlike its parent compound, making it a candidate for further therapeutic development . Preclinical studies have demonstrated its antitumor activity in both in vivo and in vitro systems . Its efficacy has been shown in intracranially implanted human glioma and breast cancer xenograft mouse models, indicating its potential to cross the blood-brain barrier . Furthermore, in a murine melanoma model, DM-PEN showed superior survival benefits compared to temozolomide . Researchers are also exploring carbonate and carbamate derivatives of 4-O-Demethylpenclomedine, such as 4-Demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN), which are designed to be more lipophilic and have shown enhanced activity against brain tumors in experimental models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl5NO2 B1670837 DMPEN CAS No. 176046-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGGZGIKZIRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327758
Record name 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one
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Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176046-79-0
Record name 4-O-Demethylpenclomedine
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Record name 4-O-Demethylpenclomedine
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Record name 4-Demethyl-penclomedine
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Record name 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one
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Record name 4-O-DEMETHYLPENCLOMEDINE
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Foundational & Exploratory

Mechanism of Action of 4-Demethylpenclomedine (DMPEN): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethylpenclomedine (DMPEN or DM-PEN) is the principal and biologically active plasma metabolite of the novel polychlorinated pyridine (B92270) chemotherapeutic agent, penclomedine (B1679226). While penclomedine itself has demonstrated antitumor activity, it is largely considered a prodrug that undergoes metabolic activation to this compound. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its core activity as a DNA alkylating agent and the subsequent cellular signaling pathways it triggers. This document is intended for an audience with a strong background in molecular and cellular biology, pharmacology, and oncology drug development.

Introduction

Penclomedine (3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine) was developed as a potential anticancer agent with activity against a range of tumor types, including those with central nervous system (CNS) involvement. However, its clinical development has been hampered by dose-limiting neurotoxicity. This compound, its major metabolite, has been shown to retain significant antitumor efficacy with a potentially improved safety profile, exhibiting less neurotoxicity than the parent compound. Understanding the precise mechanism by which this compound exerts its cytotoxic effects is crucial for its potential future development as a standalone therapeutic or as a lead compound for analog development.

Metabolic Activation of Penclomedine to this compound

Penclomedine undergoes in vivo demethylation to form this compound. This metabolic conversion is a critical step for its bioactivity.

Penclomedine Penclomedine Metabolism Metabolic Demethylation (In Vivo) Penclomedine->Metabolism This compound 4-Demethylpenclomedine (this compound) (Active Metabolite) Metabolism->this compound

Metabolic activation of penclomedine to its active form, this compound.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound is the alkylation of DNA, a process that covalently modifies the DNA structure and disrupts its normal function.

Formation of DNA Adducts

This compound acts as a bifunctional alkylating agent. The proposed mechanism involves the formation of a reactive species that subsequently cross-links DNA strands. This process leads to the formation of DNA adducts, primarily at the N7 position of guanine (B1146940) and the N4 position of cytosine.

This compound This compound Reactive_Intermediate Reactive Intermediate This compound->Reactive_Intermediate Activation DNA Cellular DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts (N7-Guanine, N4-Cytosine) DNA->DNA_Adducts Modification

This compound-mediated DNA alkylation leading to the formation of DNA adducts.

The formation of these adducts distorts the DNA double helix, creating physical barriers that interfere with essential cellular processes such as DNA replication and transcription.

Downstream Signaling Pathways and Cellular Consequences

The DNA damage induced by this compound triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

Activation of the p53 Tumor Suppressor Pathway

DNA damage is a potent activator of the p53 tumor suppressor protein. In response to this compound-induced DNA adducts, p53 levels are stabilized and accumulate in the nucleus. Activated p53 then transcriptionally regulates a host of downstream target genes involved in cell cycle control and apoptosis.

Induction of Cell Cycle Arrest

A key consequence of p53 activation is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21. p21 binds to and inhibits cyclin-CDK complexes, leading to a halt in cell cycle progression, particularly at the G2/M checkpoint. This cell cycle arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the apoptotic pathway is initiated. There is also evidence for p53-independent induction of p21 by penclomedine.

Triggering of Apoptosis

When DNA damage is irreparable, p53 can initiate the intrinsic apoptotic pathway. This involves the transcriptional activation of pro-apoptotic proteins such as Bax and Puma, which lead to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death.

cluster_0 DNA Damage Response cluster_1 Cellular Outcomes This compound This compound DNA_Damage DNA Damage (Adducts) This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Induction p53->p21 Apoptosis Apoptosis p53->Apoptosis Pro-apoptotic gene expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest

Signaling cascade initiated by this compound-induced DNA damage.

Quantitative Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, data from its prodrugs and derivatives provide insight into its potency.

CompoundCell LineAssay TypeIC50Reference
DM-CHOC-PEN (a prodrug of this compound)B-16 Murine MelanomaCytotoxicity Assay0.5 µg/ml[1]
PenclomedineRKO Colorectal Carcinoma (p53-deficient)Clonogenic AssayMore sensitive than p53-wildtype[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Workflow:

step1 1. Seed cancer cells in a 96-well plate and allow to adhere. step2 2. Treat cells with varying concentrations of this compound. step1->step2 step3 3. Incubate for 24-72 hours. step2->step3 step4 4. Add MTT reagent to each well. step3->step4 step5 5. Incubate to allow formazan (B1609692) crystal formation in viable cells. step4->step5 step6 6. Solubilize formazan crystals with DMSO or other solvent. step5->step6 step7 7. Measure absorbance at 570 nm using a microplate reader. step6->step7 step1 1. Expose cells or animals to this compound. step2 2. Isolate genomic DNA. step1->step2 step3 3. Enzymatically hydrolyze DNA to individual deoxynucleosides. step2->step3 step4 4. Separate deoxynucleosides by liquid chromatography (LC). step3->step4 step5 5. Detect and quantify DNA adducts by tandem mass spectrometry (MS/MS). step4->step5

References

An In-depth Technical Guide to 4-Demethylpenclomedine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethylpenclomedine (4-DMPEN), a principal active metabolite of the polychlorinated pyridine (B92270) derivative penclomedine (B1679226), has emerged as a compound of significant interest in oncological research. As a highly reactive alkylating agent, it plays a crucial role in the antitumor effects observed with its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental protocols related to 4-demethylpenclomedine, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

4-Demethylpenclomedine, systematically named 3,5-dichloro-4-hydroxy-6-methoxy-2-(trichloromethyl)pyridine, is a key metabolite of penclomedine. Its chemical identity is well-defined, and its properties have been characterized through various analytical methods.

Chemical Structure:

  • IUPAC Name: 3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one[1]

  • Molecular Formula: C₇H₄Cl₅NO₂[1]

  • SMILES: COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl[1]

  • InChI Key: GUYGGZGIKZIRFO-UHFFFAOYSA-N[1]

Physicochemical Properties:

A summary of the known quantitative data for 4-demethylpenclomedine is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Weight 308.87 g/mol PubChemLite[1]
Monoisotopic Mass 308.86847 DaPubChemLite[1]
Predicted XlogP 3.6PubChemLite[1]
Melting Point Not available
Boiling Point Not available
Water Solubility Not available

Synthesis of 4-Demethylpenclomedine

One of the key methods for preparing analogs of penclomedine and its metabolites involves the modification of the 4- and 6-positions of the pyridine ring with different alkyl, aryl, and ester groups.[2][3] The synthesis of 4-demethylpenclomedine itself can be achieved through the demethylation of penclomedine at the 4-position.

A generalized workflow for the synthesis of chlorinated pyridine derivatives is outlined below.

Synthesis_Workflow Start Starting Material (e.g., 2-methylpyridine) Step1 Chlorination of Methyl Group Start->Step1 Step2 Chlorination of Pyridine Ring Step1->Step2 Step3 Demethylation/ Functionalization Step2->Step3 Product 4-Demethylpenclomedine Step3->Product

A generalized synthetic pathway for chlorinated pyridines.

Mechanism of Action: DNA Alkylation

The primary mechanism of action of 4-demethylpenclomedine is through its activity as a DNA alkylating agent.[4] This process involves the covalent attachment of an alkyl group to the DNA molecule, leading to DNA damage and ultimately, cell death. This cytotoxic effect is particularly pronounced in rapidly dividing cancer cells.

The proposed mechanism suggests that 4-demethylpenclomedine, or a further reactive metabolite, targets the nucleophilic sites on DNA bases. The N7 position of guanine (B1146940) is a common site for alkylation by such agents. This alkylation can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, the induction of DNA strand breaks, and the activation of DNA repair pathways. If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis.

The following diagram illustrates the proposed signaling pathway of DNA alkylation by 4-demethylpenclomedine.

DNA_Alkylation_Pathway cluster_cell Tumor Cell DMPEN 4-Demethylpenclomedine (4-DMPEN) Activation Metabolic Activation (if required) This compound->Activation ReactiveSpecies Reactive Electrophile Activation->ReactiveSpecies DNA Nuclear DNA ReactiveSpecies->DNA Alkylation Adduct DNA Adduct (e.g., N7-Guanine) Replication_Inhibition Inhibition of DNA Replication & Transcription Adduct->Replication_Inhibition DNA_Damage_Response DNA Damage Response (DDR) Adduct->DNA_Damage_Response Apoptosis Apoptosis Replication_Inhibition->Apoptosis DNA_Damage_Response->Apoptosis If damage is irreparable

Proposed signaling pathway of DNA alkylation by 4-demethylpenclomedine.

Experimental Protocols

The antitumor activity of 4-demethylpenclomedine has been evaluated in preclinical models, notably using the human breast cancer xenograft model MX-1.[2] Below is a representative, detailed methodology for such an in vivo experiment.

In Vivo Antitumor Activity in the MX-1 Human Breast Tumor Xenograft Model

1. Cell Culture and Animal Model:

  • Cell Line: MX-1 human breast adenocarcinoma cells are maintained in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

  • Animals: Female athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.

2. Tumor Implantation:

  • MX-1 cells are harvested from culture, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • A specific number of viable cells (e.g., 5 x 10⁶ to 1 x 10⁷ cells in a volume of 0.1-0.2 mL) is subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width²)/2.

  • When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

4. Drug Formulation and Administration:

  • 4-Demethylpenclomedine is formulated in a suitable vehicle for administration (e.g., a mixture of ethanol, Cremophor EL, and saline).

  • The drug is administered to the treatment group via a specified route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule (e.g., once daily for 5 consecutive days). The control group receives the vehicle only.

5. Efficacy Evaluation and Endpoint:

  • Tumor volumes and body weights are measured throughout the study.

  • The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group.

  • The study is terminated when the tumors in the control group reach a specified maximum size or at a predetermined time point.

  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

The following diagram illustrates the general workflow for an in vivo xenograft study.

Xenograft_Workflow Start Start: MX-1 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Tumors reach ~100-200 mm³ Treatment Drug Administration (4-DMPEN or Vehicle) Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, & Further Analysis Endpoint->Analysis

Experimental workflow for an in vivo xenograft study.

Conclusion

4-Demethylpenclomedine stands as a promising molecule in the landscape of anticancer drug development. Its well-defined mechanism of action as a DNA alkylating agent, coupled with its demonstrated in vivo antitumor activity, provides a strong rationale for its continued investigation. This technical guide has consolidated the core knowledge regarding its chemical structure, properties, synthesis, and biological evaluation, offering a foundational resource for the scientific community to build upon in the quest for more effective cancer therapies. Further research to fully elucidate its experimental properties and to refine synthetic and therapeutic protocols will be crucial in advancing its potential clinical applications.

References

Unraveling the Chemistry of Penclomedine's Active Metabolite: A Technical Guide to 4-Demethylpenclomedine (4-DMPEN)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the relationship between the investigational anticancer agent penclomedine (B1679226) and its principal plasma metabolite, 4-demethylpenclomedine (4-DMPEN). This document, intended for researchers, scientists, and professionals in drug development, clarifies that the conversion of penclomedine to 4-DMPEN is a metabolic process rather than a direct chemical synthesis. This guide provides a detailed overview of the metabolic pathway, chemical structures, comparative biological activity, and a postulated synthetic protocol for 4-DMPEN.

Introduction: From Penclomedine to its Active Metabolite

Penclomedine, chemically known as 3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine, is a synthetic pyridine (B92270) derivative that has demonstrated significant antitumor activity in preclinical models, particularly against breast cancer xenografts.[1] Clinical investigations have revealed that penclomedine is extensively metabolized in vivo, with 4-demethylpenclomedine (4-DMPEN) being the major metabolite detected in the plasma of both rodents and humans.[2] 4-DMPEN, or 3,5-dichloro-4-hydroxy-6-methoxy-2-(trichloromethyl)pyridine, has itself shown antitumor activity and is considered to be on the metabolic activation pathway of its parent compound.[2] This guide focuses on the transformation of penclomedine to 4-DMPEN and the chemical characteristics of this key metabolite.

Chemical Structures and Properties

The chemical structures of penclomedine and its metabolite 4-DMPEN are presented below.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Penclomedine 3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridineC₈H₆Cl₅NO₂325.41
4-DMPEN 3,5-dichloro-4-hydroxy-6-methoxy-2-(trichloromethyl)pyridineC₇H₄Cl₅NO₂311.38

Metabolic Pathway: The In Vivo Conversion

The transformation of penclomedine to 4-DMPEN is an O-demethylation reaction, a common metabolic process for xenobiotics containing methoxy (B1213986) groups. This biotransformation is catalyzed by cytochrome P450 enzymes in the liver. The process involves the removal of a methyl group from the methoxy substituent at the 4-position of the pyridine ring, resulting in a hydroxyl group.

metabolic_pathway penclomedine Penclomedine (3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine) dmpen 4-DMPEN (3,5-dichloro-4-hydroxy-6-methoxy-2-(trichloromethyl)pyridine) penclomedine->this compound Metabolism in Liver enzyme Cytochrome P450 (O-demethylation) enzyme->penclomedine

Metabolic conversion of Penclomedine to 4-DMPEN.

Quantitative Data Summary

Studies have provided quantitative data on the pharmacokinetics and in vivo activity of both penclomedine and 4-DMPEN. A summary of key findings is presented in the table below.

ParameterPenclomedine4-DMPENSpecies/ModelSource
Peak Plasma Concentration (Human) ~10-fold lower than 4-DMPENUp to 10 times that of penclomedineHuman[2]
Plasma Exposure (AUC) (Human) ~400-fold lower than 4-DMPENNearly 400 times that of the parent drugHuman[2]
In Vivo Antitumor Activity (MX-1 Xenograft) ActiveActiveMurine[2]

Experimental Protocols

Metabolic Conversion (In Vivo)

A detailed experimental protocol for the in vivo metabolic conversion is inherently linked to the administration of penclomedine to a biological system. The following is a generalized workflow based on preclinical studies:

Workflow for In Vivo Metabolism Study:

experimental_workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis penclomedine_admin Administer Penclomedine to Animal Model (e.g., mouse) blood_collection Collect Blood Samples at Timed Intervals penclomedine_admin->blood_collection plasma_separation Separate Plasma from Whole Blood blood_collection->plasma_separation hplc_analysis Analyze Plasma by HPLC to Quantify Penclomedine and 4-DMPEN plasma_separation->hplc_analysis

Workflow for studying the in vivo metabolism of Penclomedine.
Postulated Chemical Synthesis of 4-DMPEN

Disclaimer: The following is a generalized, theoretical protocol and has not been experimentally validated from the reviewed literature.

Materials:

  • A suitable polychlorinated pyridine precursor

  • Sodium methoxide (B1231860)

  • A demethylating agent (e.g., boron tribromide or a strong acid)

  • Anhydrous solvents (e.g., methanol, dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Starting Material Preparation: Synthesize or procure a suitable polychlorinated pyridine derivative that can be selectively functionalized.

  • Methoxylation: React the precursor with sodium methoxide in an anhydrous solvent to introduce the methoxy groups. The reaction conditions (temperature, time) would need to be carefully controlled to achieve the desired degree of methoxylation.

  • Selective Demethylation: The most critical step would be the selective demethylation of the methoxy group at the 4-position. This could potentially be achieved by using a carefully controlled amount of a demethylating agent at low temperatures. The choice of agent and reaction conditions would be crucial to avoid demethylation at the 2-position.

  • Purification: The crude product would be purified using standard techniques such as column chromatography to isolate 4-DMPEN.

  • Characterization: The final product would be characterized using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Conclusion

The conversion of penclomedine to 4-DMPEN is a key metabolic step that significantly influences the pharmacokinetic profile and likely the therapeutic activity of the parent drug. Understanding this transformation is crucial for the further development of penclomedine or its metabolites as potential anticancer agents. This technical guide provides a foundational overview of this process, summarizing the available data and outlining a logical framework for the chemical synthesis of 4-DMPEN, which warrants further experimental investigation.

References

The Alkylating Potential of DMPEN in Oncology: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by attaching an alkyl group to DNA.[1][2][3] This process, known as alkylation, can damage the DNA of cancer cells, leading to the inhibition of DNA transcription and replication, ultimately triggering programmed cell death (apoptosis).[1] These agents are utilized in the treatment of a wide array of malignancies, including cancers of the brain, lung, breast, and ovaries, as well as leukemias and lymphomas.[3] The primary therapeutic rationale for using alkylating agents is that rapidly dividing cells, such as cancer cells, are more susceptible to DNA damage and have less time for repair.[1]

The chemical structure of DMPEN (N,N'-dimethyl-N,N'-bis(phenylmethyl)-1,2-ethanediamine) suggests potential reactivity, but its specific interactions with DNA and its efficacy as an alkylating agent in a cancer research setting have not been detailed in the available literature.[4][5][6] Information regarding its synthesis and basic chemical properties is available, but its biological activity, particularly its anticancer effects, remains uncharacterized.[4][5][6]

The General Mechanism of Alkylating Agents

The therapeutic action of alkylating agents is centered on their ability to form covalent bonds with nucleophilic groups in cellular macromolecules. The primary target for these agents is the DNA within the cell nucleus. The process typically involves the formation of a highly reactive intermediate that then attacks the DNA molecule.

A simplified, general workflow for the action of a traditional alkylating agent can be visualized as follows:

G cluster_0 Cellular Environment cluster_1 Nuclear Events Drug_Admin Alkylating Agent Administration Activation Metabolic or Spontaneous Activation Drug_Admin->Activation Reactive_Intermediate Formation of Reactive Intermediate Activation->Reactive_Intermediate Alkylation DNA Alkylation (Guanine N7) Reactive_Intermediate->Alkylation DNA_Target DNA Crosslinking DNA Cross-linking (Inter/Intrastrand) Alkylation->Crosslinking Replication_Block Replication Block Crosslinking->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Figure 1. Generalized mechanism of action for a DNA alkylating agent.

This diagram illustrates the progression from drug administration to the induction of cancer cell death. It is important to note that this is a generalized pathway, and the specific mechanisms can vary between different classes of alkylating agents.[1][3]

The Need for Further Investigation

The absence of specific data on this compound's activity in cancer research highlights a potential area for future investigation. To establish this compound as a viable alkylating agent for cancer therapy, a systematic and rigorous research program would be necessary. This would involve a series of preclinical studies to characterize its efficacy and mechanism of action.

A typical experimental workflow to evaluate a novel anticancer agent would include:

G Compound_Synthesis This compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (Cancer Cell Lines) Compound_Synthesis->In_Vitro_Screening IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., DNA Alkylation Assays) IC50_Determination->Mechanism_Studies In_Vivo_Studies In Vivo Studies (Xenograft Models) IC50_Determination->In_Vivo_Studies Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_Studies->Signaling_Pathway_Analysis Toxicity_Assessment Toxicity and Pharmacokinetic Studies In_Vivo_Studies->Toxicity_Assessment Clinical_Trials Clinical Trials Toxicity_Assessment->Clinical_Trials

Figure 2. Standard workflow for the preclinical development of a novel anticancer agent.

This workflow outlines the necessary steps from initial chemical synthesis to potential clinical application.[7][8][9] Each stage generates critical data to support the continued development of the compound.

References

An In-depth Technical Guide on the Discovery and Development of Penclomedine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penclomedine (B1679226) (NSC 338720), a 3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine, is a synthetic α-picoline derivative that has demonstrated notable antitumor activity in preclinical models. Its development has been marked by a keen interest in its metabolic profile, as biotransformation significantly influences its efficacy and toxicity. This technical guide provides a comprehensive overview of the discovery and development of penclomedine metabolites, with a focus on their identification, quantification, and biological activity. Detailed experimental protocols for metabolic studies and analytical methodologies are presented, alongside a summary of key pharmacokinetic data. Furthermore, this guide elucidates the known mechanistic aspects of penclomedine's action, offering a complete resource for professionals in the field of drug development.

Introduction

Penclomedine emerged as a promising anticancer agent with significant activity in preclinical studies, particularly against murine breast cancer models.[1] The observation that penclomedine is more active in vivo than in vitro suggested that its metabolites might play a crucial role in its overall therapeutic effect.[1] This has driven extensive research into the metabolic fate of penclomedine in both preclinical species and humans.

This guide will delve into the key metabolites of penclomedine that have been identified, the methodologies used for their discovery and quantification, and their pharmacological properties.

Key Metabolites of Penclomedine

The metabolism of penclomedine primarily involves demethylation and hydrolysis, leading to the formation of several metabolites. The two most significant metabolites identified to date are:

  • 4-O-Demethylpenclomedine (4-DMPEN) : Also referred to as demethyl-penclomedine, this is the principal metabolite of penclomedine found in plasma.[1][2] It is formed by the demethylation of the methoxy (B1213986) group at the 4-position of the pyridine (B92270) ring.

  • Penclomic Acid : This is a major urinary metabolite of penclomedine.[1]

Studies in both mice and humans have shown that 4-DMPEN can accumulate in the plasma to a much greater extent than the parent drug. In human subjects administered penclomedine daily for five consecutive days, plasma concentrations of 4-DMPEN reached levels up to 10 times higher than penclomedine itself, with plasma exposures nearly 400 times greater than the parent drug.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of penclomedine and its primary metabolite, 4-DMPEN, have been investigated in both preclinical and clinical settings. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetics of Penclomedine and 4-O-Demethylpenclomedine in Cancer Patients Following Oral and Intravenous Administration [2]

ParameterOral Penclomedine (250 mg/m²)Intravenous Penclomedine (200 mg/m²)
Penclomedine
Cmax (ng/mL)Variable, significantly reduced compared to IVHigher than oral administration
Tmax (h)1 - 4Not Applicable
Bioavailability (%)28 - 98 (median 73)Not Applicable
4-O-Demethylpenclomedine
Systemic ExposureExtensive interpatient variabilityExtensive interpatient variability

Table 2: Pharmacokinetics of Demethylpenclomedine (DMPEN) in Rats Following a 5-Day Dosing Schedule [3]

ParameterValue
Demethylpenclomedine (this compound)
Half-life (β t1/2)3 - 4 hours
AUC to Dose RelationshipLinear over 10, 20, and 40 mg/kg/day
ClearanceIncreased on day 5 compared to day 1

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of penclomedine metabolites.

In Vitro Metabolism of Penclomedine in Human Liver Microsomes

This protocol is adapted from standard liver microsomal stability assays and can be applied to study the in vitro metabolism of penclomedine.[4]

Objective: To determine the metabolic stability of penclomedine and identify its metabolites when incubated with human liver microsomes.

Materials:

  • Penclomedine

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Medium: Prepare a master mix of the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Preparation of Test Compound Solution: Prepare a stock solution of penclomedine in a suitable solvent (e.g., acetonitrile or DMSO). Further dilute this stock in the incubation medium to the desired final concentration (e.g., 2 µM). The final concentration of the organic solvent should be low (e.g., <1.6%) to avoid inhibiting enzyme activity.

  • Incubation:

    • Pre-warm the human liver microsomes (at a final protein concentration of, for example, 0.415 mg/mL) and the penclomedine solution at 37°C.

    • Initiate the metabolic reaction by adding the penclomedine solution to the microsome suspension.

    • Incubate the mixture at 37°C with constant shaking (e.g., 100 rpm).

    • Collect aliquots (e.g., 30 µL) at various time points (e.g., 0, 7, 15, 25, and 40 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching solution, such as 5 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples (e.g., at 5500 rpm for 5 minutes) to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining penclomedine and to identify and quantify the formed metabolites.

Quantitative Analysis of Penclomedine and 4-O-Demethylpenclomedine in Plasma by HPLC

This protocol is based on the reversed-phase HPLC method used in clinical pharmacokinetic studies of penclomedine.[2]

Objective: To quantify the concentrations of penclomedine and its metabolite, 4-O-demethylpenclomedine, in patient plasma samples.

Materials:

  • Plasma samples from patients treated with penclomedine

  • Penclomedine and 4-O-demethylpenclomedine analytical standards

  • Internal standard (e.g., decanophenone)[2]

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., µBondapak C18, 10µ, 300 x 3.9 mm i.d.)[2]

  • Mobile phase: Acetonitrile/water (65/35, v/v)[2]

  • Solvents for extraction and sample preparation

Procedure:

  • Sample Preparation:

    • Accurately weigh and serially dilute penclomedine and 4-O-demethylpenclomedine standards with acetonitrile to prepare calibration standards and quality control samples.

    • Prepare an internal standard solution (e.g., 0.3 mg/mL decanophenone (B1668281) in the mobile phase).[2]

    • Perform a liquid-liquid or solid-phase extraction of the plasma samples to isolate the analytes from plasma proteins and other interfering substances.

  • Chromatographic Conditions:

    • Column: µBondapak C18, 10µ, 300 x 3.9 mm i.d.[2]

    • Mobile Phase: Acetonitrile/water (65/35, v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 214 nm.[2]

    • Injection Volume: Appropriate for the system.

  • Analysis:

    • Inject the prepared standards, quality controls, and patient samples into the HPLC system.

    • Record the chromatograms and determine the peak areas for penclomedine, 4-O-demethylpenclomedine, and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Calculate the concentrations of penclomedine and 4-O-demethylpenclomedine in the patient samples using the regression equation from the calibration curve.

Mechanism of Action and Cellular Effects

The primary mechanism of action of penclomedine is through the alkylation and crosslinking of DNA. This leads to DNA strand breaks and subsequent inhibition of both DNA and RNA synthesis.[2] An interesting aspect of penclomedine's activity is its enhanced efficacy against tumor cells that have defective p53 function.[2]

While a specific signaling pathway directly modulated by penclomedine has not been fully elucidated, its interaction with DNA and its dependence on p53 status suggest a logical relationship in its cytotoxic mechanism.

Penclomedine_Mechanism Penclomedine Penclomedine DNA_Damage DNA Alkylation & Crosslinking Penclomedine->DNA_Damage DNA_Strand_Breaks DNA Strand Breaks DNA_Damage->DNA_Strand_Breaks Inhibition Inhibition of DNA & RNA Synthesis DNA_Strand_Breaks->Inhibition p53_WT Functional p53 DNA_Strand_Breaks->p53_WT p53_Defective Defective p53 DNA_Strand_Breaks->p53_Defective Apoptosis_WT Apoptosis Inhibition->Apoptosis_WT Apoptosis_Defective Enhanced Apoptosis Inhibition->Apoptosis_Defective Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair p53_WT->Cell_Cycle_Arrest p53_WT->Apoptosis_WT p53_Defective->Apoptosis_Defective Enhanced Sensitivity

Caption: Logical workflow of Penclomedine's cytotoxic mechanism of action.

Experimental Workflow for Metabolite Identification

The identification of penclomedine metabolites typically follows a structured workflow that combines in vitro or in vivo studies with advanced analytical techniques.

Metabolite_Identification_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism cluster_sample_collection Sample Collection & Preparation cluster_analysis Analytical Identification & Quantification Liver_Microsomes Incubation with Human Liver Microsomes In_Vitro_Samples Quenched Reaction Mixtures Liver_Microsomes->In_Vitro_Samples Hepatocytes Incubation with Hepatocytes Hepatocytes->In_Vitro_Samples Animal_Models Dosing in Animal Models (e.g., Mice, Rats) In_Vivo_Samples Plasma, Urine, Tissue Samples Animal_Models->In_Vivo_Samples Human_Studies Clinical Trials in Cancer Patients Human_Studies->In_Vivo_Samples Extraction Extraction (LLE or SPE) In_Vitro_Samples->Extraction In_Vivo_Samples->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Metabolite_ID Metabolite Structure Elucidation LC_MSMS->Metabolite_ID Quantification Quantitative Analysis LC_MSMS->Quantification

References

In Vitro Cytotoxicity of DMPEN: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential mechanisms involved in assessing the in vitro cytotoxicity of N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine (DMPEN). While direct experimental studies on the cytotoxicity of this compound are not extensively available in the public domain, this document outlines a robust framework for its evaluation. The guide is structured to provide researchers with detailed experimental protocols for key cytotoxicity assays, data interpretation strategies, and an exploration of potential signaling pathways that may be modulated by this compound, drawing parallels from structurally related compounds and established principles of toxicology.

Introduction to this compound

N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine (this compound) is a chemical compound with the molecular formula C16H22N4.[1][2][3] It belongs to the family of ethylenediamine (B42938) derivatives and is utilized as a building block in the synthesis of more complex molecules, such as metal-organic frameworks (MOFs).[2] Given its structural motifs, which include ethylenediamine and pyridine (B92270) groups, and its potential applications in various fields, a thorough understanding of its cytotoxic profile is essential for safe handling and for the development of any potential biomedical applications. Compounds containing the ethylenediamine moiety have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.[4]

General Principles of In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are fundamental tools in toxicology and drug discovery to screen for the potential of a substance to cause cell damage or death. These assays are typically performed on cultured cells and measure various cellular parameters to determine the concentration at which a compound exhibits toxic effects. Key endpoints measured include cell membrane integrity, metabolic activity, and DNA damage.

A variety of assays are available to assess cell viability and cytotoxicity, each with its own advantages and limitations.[5][6] The choice of assay depends on the specific research question, the cell type being used, and the expected mechanism of toxicity.

Recommended Experimental Protocols for this compound Cytotoxicity Assessment

Based on standard practices in toxicology and studies on related compounds, the following experimental protocols are recommended for a comprehensive in vitro cytotoxicity assessment of this compound.

Cell Culture
  • Cell Lines: A panel of cell lines should be selected to represent different tissue types and disease states (e.g., cancerous vs. non-cancerous). For instance, human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) are commonly used.[4] A non-cancerous cell line, such as human fibroblasts, should be included as a control to assess selectivity.[7]

  • Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.[7]

Cell Viability Assays

Cell viability assays are used to determine the number of living cells in a population and can be used to infer cytotoxicity.[5]

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.[8]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or PBS).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

The neutral red assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes of living cells.[9]

Protocol:

  • Follow steps 1 and 2 from the MTT assay protocol.

  • After the treatment period, remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Wash the cells with PBS.

  • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

  • Measure the absorbance at a wavelength of approximately 540 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity.[10] It is characterized by specific morphological and biochemical changes, including cell shrinkage, chromatin condensation, and activation of caspases.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Treat cells with this compound at concentrations around the determined IC50 value.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Caspases are a family of proteases that are key mediators of apoptosis.[11] Assays are available to measure the activity of specific caspases, such as caspase-3, -7, -8, and -9.

Protocol:

  • Treat cells with this compound.

  • Lyse the cells to release cellular proteins.

  • Add a fluorogenic or colorimetric caspase substrate to the cell lysate.

  • Incubate to allow the caspase to cleave the substrate.

  • Measure the fluorescence or absorbance to quantify caspase activity.

Reactive Oxygen Species (ROS) Detection

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cytotoxicity.[12][13]

Protocol (using DCFH-DA):

  • Load cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Treat the cells with this compound.

  • Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometry.

Quantitative Data Summary

As no direct studies on this compound cytotoxicity are available, the following tables are templates that researchers can use to structure their data upon completion of the aforementioned assays.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineTreatment Duration (h)IC50 (µM)
Cancerous
HeLa24
48
72
A54924
48
72
MDA-MB-23124
48
72
Non-cancerous
Fibroblasts24
48
72

Table 2: Percentage of Apoptotic Cells after this compound Treatment

Cell LineThis compound Conc. (µM)% Early Apoptotic Cells% Late Apoptotic Cells
HeLa0 (Control)
IC50/2
IC50
2 x IC50
A5490 (Control)
IC50/2
IC50
2 x IC50

Table 3: Relative ROS Levels after this compound Treatment

Cell LineThis compound Conc. (µM)Relative Fluorescence Units (RFU)
HeLa0 (Control)
IC50/2
IC50
2 x IC50
A5490 (Control)
IC50/2
IC50
2 x IC50

Potential Signaling Pathways and Visualizations

The cytotoxic effects of a compound like this compound could be mediated by several signaling pathways. Based on the known mechanisms of cytotoxicity induced by other chemical agents, the following pathways are plausible and should be investigated.

Intrinsic Apoptosis Pathway

Many cytotoxic agents induce apoptosis through the intrinsic or mitochondrial pathway.[14] This pathway is initiated by cellular stress, such as DNA damage or oxidative stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and effector caspases like caspase-3.[11][14]

Intrinsic_Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress (e.g., ROS, DNA Damage) This compound->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[11] This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, thereby engaging the intrinsic pathway.

Extrinsic_Apoptosis_Pathway This compound This compound Death_Receptors Death Receptor Upregulation (e.g., Fas, TNFR1) This compound->Death_Receptors Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Intrinsic_Pathway Intrinsic Pathway (via tBid) Caspase8->Intrinsic_Pathway Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic_Pathway->Caspase3

Caption: Potential extrinsic apoptosis pathway modulated by this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a logical workflow for the in vitro assessment of this compound's cytotoxicity.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation Start Select Cell Lines Dose_Response Dose-Response & Time-Course (MTT/Neutral Red Assay) Start->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50->Apoptosis_Assay ROS_Assay ROS Detection (DCFH-DA) IC50->ROS_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Apoptosis_Assay->Pathway_Analysis ROS_Assay->Pathway_Analysis Conclusion Conclude on Cytotoxic Mechanism Pathway_Analysis->Conclusion

Caption: Experimental workflow for this compound cytotoxicity assessment.

Conclusion

This technical guide provides a foundational framework for conducting a thorough in vitro investigation of the cytotoxicity of this compound. By employing a multi-assay approach that encompasses cell viability, apoptosis, and oxidative stress, researchers can obtain a comprehensive profile of this compound's biological activity at the cellular level. The provided protocols and data presentation templates are intended to facilitate standardized and comparable data generation. Furthermore, the exploration of potential signaling pathways offers a starting point for mechanistic studies to elucidate the specific molecular targets and pathways through which this compound may exert cytotoxic effects. Future research should aim to generate empirical data to validate these proposed methodologies and mechanisms for this compound.

References

Is DMPEN a Prodrug? A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

The question of whether a compound is a prodrug—a molecule that is inactive until metabolically converted to its active form—is fundamental to understanding its pharmacological profile. This guide provides a comprehensive technical analysis of 4-dimethylaminophenol (DMPEN), also known as DMAP, to definitively address whether it functions as a prodrug. Through an examination of its mechanism of action, metabolic fate, and the biological activity of its metabolites, this document establishes that this compound is, in fact, a pharmacologically active molecule and not a prodrug.

Executive Summary

This compound (4-dimethylaminophenol) exerts its biological effects directly and does not require metabolic activation. Its primary mechanism of action, particularly in its use as a cyanide antidote, is the rapid induction of methemoglobin formation.[1][2] This is a direct pharmacological effect of the parent molecule. Subsequent metabolism of this compound leads to the formation of glucuronide, sulfate, and thioether conjugates, which are pathways for detoxification and excretion, not bioactivation. Therefore, this compound is classified as a biologically active drug that undergoes metabolic inactivation.

Mechanism of Action

The principal pharmacological effect of this compound is the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in the formation of methemoglobin.[2] Methemoglobin has a high affinity for cyanide, sequestering it from cytochrome c oxidase in the mitochondria and thereby mitigating cyanide toxicity. This immediate biological activity upon administration underscores that this compound itself is the active pharmacological agent.

dot

Caption: Mechanism of this compound as a cyanide antidote.

Metabolism of this compound

This compound undergoes phase II metabolism, primarily in the liver, where it is conjugated with glucuronic acid, sulfate, and glutathione (B108866) (leading to thioether metabolites).[3] This metabolic pathway is a classic detoxification process for xenobiotics containing a phenolic hydroxyl group. The resulting conjugates are more water-soluble and are readily excreted in the urine. Crucially, these metabolic transformations lead to pharmacologically inactive products, which is contrary to the definition of a prodrug.

dot

DMPEN_Metabolism This compound This compound (Active) Metabolites Metabolites (Inactive Conjugates) This compound->Metabolites Phase II Metabolism (Liver) Glucuronide This compound-glucuronide Metabolites->Glucuronide Sulfate This compound-sulfate Metabolites->Sulfate Thioether This compound-thioethers Metabolites->Thioether Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion Thioether->Excretion

Caption: Metabolic inactivation pathway of this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the metabolism and activity of this compound.

Table 1: this compound Metabolite Distribution in Urine Following Oral Administration in Humans [3]

MetabolitePercentage of Total Excreted Metabolites
This compound-glucuronide41%
This compound-sulfate7%
This compound-thioethers6%

Table 2: Rate of Ferrihemoglobin (Methemoglobin) Formation [3]

SpeciesAdministration RouteDose (mg/kg)Rate of Ferrihemoglobin Formation (% of total Hb per min)
HumanIntravenous (i.v.)3.259%
HumanIntramuscular (i.m.)3.252%
HumanOral152%
DogIntravenous (i.v.)3.2528%
DogIntramuscular (i.m.)3.253.5%
DogOral152%

Experimental Protocols

In Vivo Metabolism Study in Humans[3]
  • Objective: To determine the metabolic fate of this compound after oral administration.

  • Subjects: Healthy human volunteers.

  • Procedure:

    • A single oral dose of this compound hydrochloride was administered.

    • Urine samples were collected over a 24-hour period.

    • Metabolites in the urine were separated using chromatographic techniques.

    • Quantification of this compound-glucuronide, this compound-sulfate, and this compound-thioethers was performed using appropriate analytical methods (e.g., HPLC with UV or MS detection).

    • The percentage of each metabolite relative to the total amount of excreted metabolites was calculated.

Determination of Ferrihemoglobin Formation Rate[3]
  • Objective: To measure the rate of methemoglobin formation induced by this compound.

  • Subjects: Humans and dogs.

  • Procedure:

    • This compound was administered via intravenous, intramuscular, or oral routes at specified doses.

    • Blood samples were drawn at multiple time points immediately following administration.

    • The concentration of ferrihemoglobin in the blood samples was determined spectrophotometrically.

    • The initial rate of ferrihemoglobin formation was calculated as the percentage of total hemoglobin converted to methemoglobin per minute.

dot

Experimental_Workflow cluster_metabolism Metabolism Study cluster_activity Activity Assay M_Admin Oral Administration of this compound M_Collect 24h Urine Collection M_Admin->M_Collect M_Separate Chromatographic Separation of Metabolites M_Collect->M_Separate M_Quantify Quantification of Conjugates M_Separate->M_Quantify A_Admin This compound Administration (i.v., i.m., or oral) A_Sample Blood Sampling (multiple time points) A_Admin->A_Sample A_Measure Spectrophotometric Measurement of MetHb A_Sample->A_Measure A_Calculate Calculation of Formation Rate A_Measure->A_Calculate

Caption: Experimental workflows for this compound analysis.

Conclusion

The evidence unequivocally demonstrates that this compound is not a prodrug. It is a pharmacologically active substance that directly induces a biological effect—the formation of methemoglobin. Its metabolism leads to the formation of inactive conjugates that are subsequently excreted. This metabolic profile is characteristic of a drug that is active in its administered form and undergoes detoxification, rather than an inactive precursor that requires metabolic conversion to an active metabolite. This distinction is critical for understanding its pharmacokinetics, pharmacodynamics, and clinical applications.

References

The Pharmacological Profile of 4-Demethylpenclomedine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethylpenclomedine (DM-PEN) is the principal active metabolite of penclomedine (B1679226), a polychlorinated pyridine (B92270) derivative that has been investigated for its antitumor properties. Due to the neurotoxicity associated with the parent compound, penclomedine, research has focused on its metabolites, particularly 4-demethylpenclomedine and its derivatives, which have shown a more favorable safety profile while retaining antitumor activity.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 4-demethylpenclomedine and its closely related analogue, 4-demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN), a lipophilic prodrug designed to enhance blood-brain barrier penetration.[3][4]

This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of these compounds, supported by preclinical and clinical data. It also provides detailed experimental protocols for key assays and visualizations of the proposed signaling pathways.

Mechanism of Action

The primary mechanism of action for 4-demethylpenclomedine and its derivatives is through the alkylation of DNA.[4] Specifically, these compounds cause bis-alkylation of DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine.[4] This covalent modification of DNA leads to the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]

In the case of DM-CHOC-PEN, it is proposed that the compound is transported into cancer cells and then activated to the active metabolite, 4-demethylpenclomedine, particularly within the acidic microenvironment of tumors.[5]

Proposed Signaling Pathway for DNA Damage Response and Apoptosis

The DNA alkylation induced by 4-demethylpenclomedine is expected to trigger a DNA Damage Response (DDR). This complex signaling network is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Upon sensing DNA damage, these kinases phosphorylate a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis. If the DNA damage is too severe to be repaired, the apoptotic pathway is initiated, leading to programmed cell death. This is often mediated by the p53 tumor suppressor protein and the activation of a caspase cascade.

DNA_Damage_Response cluster_0 Cellular Entry & Activation cluster_1 DNA Damage & Sensing cluster_2 Signal Transduction cluster_3 Cellular Outcomes DM_CHOC_PEN DM-CHOC-PEN DM_PEN 4-Demethylpenclomedine (Active Metabolite) DM_CHOC_PEN->DM_PEN Esterase Activity (Acidic Tumor Microenvironment) DNA Nuclear DNA DM_PEN->DNA Alkylation DNA_Adducts DNA Adducts (N7-Guanine, N4-Cytosine) DNA->DNA_Adducts MRN MRN Complex DNA_Adducts->MRN Recruitment RPA RPA DNA_Adducts->RPA Recruitment ATM ATM Kinase MRN->ATM Activation ATR ATR Kinase RPA->ATR Activation CHK2 CHK2 ATM->CHK2 Phosphorylation CHK1 CHK1 ATR->CHK1 Phosphorylation p53 p53 CHK2->p53 Stabilization & Activation CHK1->p53 Stabilization & Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Apoptosis_Pathway cluster_0 Apoptosis Induction cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade p53 Activated p53 Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion MOMP Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage & Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cell_Death Apoptotic Cell Death Cleaved_PARP->Cell_Death MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilization solution E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate IC50 G->H Xenograft_Workflow A 1. Prepare cancer cell suspension B 2. Subcutaneous injection into immunocompromised mice A->B C 3. Monitor tumor growth B->C D 4. Randomize mice into treatment & control groups C->D E 5. Administer compound and vehicle D->E F 6. Continue monitoring tumor volume and body weight E->F G 7. Euthanize mice and excise tumors at endpoint F->G H 8. Analyze tumor growth inhibition G->H

References

Unraveling the Role of DMPEN in DNA Damage and Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Notice: Following a comprehensive search of publicly available scientific literature and chemical databases, no compound with the designation "DMPEN" could be definitively identified in the context of DNA damage and repair pathways. The likely full chemical name, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine, is listed by chemical suppliers but lacks associated research in this specific biological field.

This guide, therefore, addresses the topic by exploring the activities of a structurally related and well-documented compound, N,N,N',N'-tetrakis(2-pyridinylmethyl)ethylenediamine (TPEN) , a known metal chelator and inducer of apoptosis. The information presented herein on TPEN may offer potential insights into the plausible, yet unconfirmed, mechanisms of action for compounds with similar structural motifs. It is critical to note that this information is provided as a surrogate due to the absence of data on "this compound" and should be interpreted with caution.

Introduction to Metal Chelators and DNA Integrity

Metal ions are essential cofactors for a multitude of cellular processes, including the enzymatic reactions central to DNA replication and repair. However, an imbalance in metal ion homeostasis can lead to oxidative stress and the generation of reactive oxygen species (ROS), which are potent inducers of DNA damage. Compounds known as metal chelators can sequester metal ions, thereby influencing these processes. TPEN is a high-affinity, cell-permeable chelator of divalent transition metals, particularly zinc (Zn²⁺).

TPEN-Induced Apoptosis: Potential Links to DNA Damage Response

While direct studies on TPEN's role in DNA repair pathways are limited, its ability to induce apoptosis is well-documented. Apoptosis, or programmed cell death, is a critical cellular response to irreparable DNA damage. The induction of apoptosis by TPEN is thought to be mediated primarily through its chelation of intracellular zinc.

Table 1: Summary of TPEN's Reported Cellular Effects

ParameterObservationCell Line(s)Reference
Apoptosis InductionConfirmedVarious Cancer Cell Lines[1][2]
Zinc ChelationHigh AffinityIn vitro and in cellulo[1][2]
Mitochondrial Membrane PotentialDisruptionMA-10 Leydig cells[1]
Experimental Protocols for Assessing TPEN-Induced Apoptosis

2.1.1 Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Methodology:

    • Seed cells in a 6-well plate and treat with desired concentrations of TPEN for specified time points.

    • Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

2.1.2 Caspase-3/7 Activity Assay

  • Principle: Caspases are a family of proteases that are activated during apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that becomes fluorescent upon cleavage.

  • Methodology:

    • Plate cells in a 96-well plate and treat with TPEN.

    • Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

    • Incubate at room temperature for a specified time.

    • Measure luminescence or fluorescence using a plate reader.

Hypothetical Signaling Pathways for TPEN's Action

Given that TPEN induces apoptosis, a process intricately linked with the DNA damage response (DDR), we can hypothesize its potential impact on key DDR signaling pathways. The chelation of zinc, a crucial cofactor for numerous DNA binding proteins and repair enzymes (e.g., PARP-1), could indirectly trigger DDR signaling.

Diagram 1: Hypothetical TPEN-Induced Apoptotic Pathway

TPEN_Apoptosis_Pathway TPEN TPEN Zn_Chelation Intracellular Zinc Chelation TPEN->Zn_Chelation ROS_Generation ROS Generation (Potential) Zn_Chelation->ROS_Generation Mitochondria Mitochondrial Dysfunction Zn_Chelation->Mitochondria Direct Effect? DNA_Damage DNA Damage (Oxidative Stress) ROS_Generation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bax->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical pathway of TPEN-induced apoptosis.

Diagram 2: Experimental Workflow for Investigating this compound/TPEN

Experimental_Workflow Compound This compound/TPEN Treatment (Various Concentrations) Cytotoxicity Cytotoxicity Assay (MTT/LDH) Compound->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Annexin V/Caspase) Compound->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (Comet Assay/γH2AX Staining) Compound->DNA_Damage_Assay Cell_Culture Cancer Cell Lines Cell_Culture->Compound Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-ATM, p-ATR, p-p53, PARP) DNA_Damage_Assay->Western_Blot Western_Blot->Data_Analysis

Caption: Proposed workflow to study this compound/TPEN effects.

Future Directions and Conclusion

The absence of specific data on "this compound" in the context of DNA damage and repair highlights a significant gap in the literature. The known bioactivity of the structurally related compound TPEN suggests that ethylenediamine-based chelators can be potent inducers of cell death. Future research should focus on synthesizing and characterizing "this compound" and systematically evaluating its effects on DNA integrity and the activation of canonical DNA damage response pathways.

Specifically, studies employing techniques such as the comet assay to directly measure DNA strand breaks, and immunoblotting to assess the phosphorylation status of key DDR proteins like ATM, ATR, Chk1, Chk2, and H2AX would be invaluable. Such investigations will be crucial to determine if "this compound" or related compounds have a direct role in modulating DNA repair and to explore their potential as novel therapeutic agents in oncology.

References

Investigating the Therapeutic Potential of 4-O-Demethylpenclomedine (DMPEN): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of 4-O-Demethylpenclomedine (DMPEN), the principal active metabolite of the anti-cancer agent Penclomedine (B1679226). This compound and its derivatives have demonstrated significant preclinical and clinical activity against a range of malignancies, including brain, breast, and lung cancers, as well as melanoma. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and presents visual representations of its signaling pathways and experimental workflows. The information compiled herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the further therapeutic development of this compound and its analogues.

Introduction

Penclomedine, a polychlorinated pyridine (B92270) derivative, has been evaluated as a novel anti-cancer agent. Its clinical development, however, has been hampered by dose-limiting neurotoxicity.[1][2] Subsequent research identified 4-O-Demethylpenclomedine (this compound) as the major plasma metabolite of Penclomedine in both rodents and humans.[1] this compound has demonstrated significant anti-tumor activity, particularly in preclinical models of breast and brain cancers, while exhibiting a more favorable safety profile with an absence of the neurotoxic cerebellar effects observed with its parent compound.[1] This has positioned this compound and its further optimized derivatives as promising candidates for continued therapeutic development.

This guide focuses on the core scientific and technical aspects of this compound, providing a centralized resource for its continued investigation.

Mechanism of Action

This compound and its derivatives function as non-classical alkylating agents.[3] The proposed mechanism of action involves the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cancer cell death.

The primary molecular target is the N7 position of guanine (B1146940) and the N4 position of cytosine within the DNA structure.[4] This alkylation is mediated by a carbonium radical moiety derived from the trichloromethane group of the molecule.[3] The formation of these DNA adducts can lead to interstrand cross-linking, further disrupting DNA integrity and cellular processes.[3]

DMPEN_Mechanism_of_Action This compound This compound (4-O-Demethylpenclomedine) Metabolic_Activation Metabolic Activation (Prodrug Conversion) This compound->Metabolic_Activation Reactive_Intermediate Reactive Carbonium Radical Intermediate Metabolic_Activation->Reactive_Intermediate DNA Cellular DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts (N7-Guanine, N4-Cytosine) Reactive_Intermediate->DNA_Adducts Adduct Formation DNA_Damage DNA Damage & Interstrand Cross-linking DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

Data Presentation: Preclinical Efficacy

The anti-tumor activity of this compound and its derivatives has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity
CompoundCell LineCancer TypeIC50Reference
DM-CHOC-PENB-16Melanoma0.5 µg/ml[1]
TemozolomideB-16Melanoma≥3.0 µg/ml[1]
Table 2: In Vivo Anti-Tumor Activity
CompoundAnimal ModelTumor ModelTreatment RegimenOutcomeReference
DM-CHOC-PENC57BL MiceSubcutaneous B-16 Melanoma200 mg/kg, i.p., daily for 5 days142% improvement in survival vs. saline control[1][3]
TemozolomideC57BL MiceSubcutaneous B-16 Melanoma60 mg/kg, oral, daily for 7 days78% improvement in survival vs. saline control[1]
This compound DerivativesMiceIntracerebral Human MX-1 Breast Tumor XenograftNot specifiedSuperior to this compound[5]
This compound DerivativesMiceIntracerebral Human U251 CNS Tumor XenograftNot specifiedSuperior to this compound[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and its derivatives.

In Vitro Cell Proliferation and Survival Assay

This protocol is based on the evaluation of DM-CHOC-PEN in B-16 melanoma cells.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on cancer cell proliferation.

Materials:

  • B-16 melanoma cells

  • Complete RPMI media (RPMI with 10% fetal bovine serum)

  • Test compound (e.g., DM-CHOC-PEN) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • CO2 incubator (36°C, 5% CO2)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed B-16 melanoma cells into 96-well plates at a density of 1 x 10^4 cells/ml in complete RPMI media.

  • Incubation: Incubate the plates for 12 hours at 36°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete RPMI media. Add the diluted compound to the appropriate wells. Include vehicle control wells (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow start Start seed_cells Seed B-16 Melanoma Cells (1x10^4 cells/ml in 96-well plate) start->seed_cells incubate1 Incubate (12h, 36°C, 5% CO2) seed_cells->incubate1 prepare_compound Prepare Serial Dilutions of Test Compound incubate1->prepare_compound add_compound Add Compound to Wells prepare_compound->add_compound incubate2 Incubate (72h) add_compound->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent read_plate Measure Absorbance/ Luminescence add_reagent->read_plate analyze_data Calculate % Viability and Determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for in vitro cell viability assay.
In Vivo Murine Xenograft Model

This protocol is based on the evaluation of DM-CHOC-PEN in a murine melanoma model.[1][3]

Objective: To assess the in vivo anti-tumor efficacy of the test compound.

Materials:

  • C57BL mice (female)

  • B-16 melanoma cells

  • Test compound (e.g., DM-CHOC-PEN) formulated for in vivo administration (e.g., in a soybean oil/egg yolk lecithin (B1663433) emulsion)

  • Control vehicle (e.g., saline)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant B-16 melanoma cells into the flank of C57BL mice.

  • Tumor Growth: Allow tumors to become palpable before initiating treatment.

  • Treatment Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., 200 mg/kg DM-CHOC-PEN, intraperitoneally, daily for 5 days) or vehicle control.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Monitoring: Monitor animal health and body weight throughout the study.

  • Endpoint: The primary endpoint is typically an increase in survival time. Euthanize animals when tumors reach a predetermined size or if they show signs of excessive morbidity, in accordance with animal welfare guidelines.

  • Data Analysis: Compare the survival curves of the treatment and control groups using statistical methods (e.g., Kaplan-Meier analysis). Calculate the percentage increase in lifespan.

In_Vivo_Xenograft_Workflow start Start implant_cells Subcutaneous Implantation of B-16 Melanoma Cells in C57BL Mice start->implant_cells tumor_growth Allow Tumors to Become Palpable implant_cells->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize administer_treatment Administer Test Compound or Vehicle Control randomize->administer_treatment monitor Monitor Tumor Volume, Animal Health, and Body Weight administer_treatment->monitor endpoint Assess Survival Endpoint monitor->endpoint analyze Analyze Survival Data endpoint->analyze end End analyze->end

Figure 3: Workflow for in vivo murine xenograft study.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a critical aspect of its development. Acyl, carbonate, and carbamate (B1207046) derivatives of this compound have been synthesized to improve its therapeutic index, particularly for brain tumors.[5][6] The general approach involves the chemical modification of the 4-hydroxy group of this compound.

For example, the synthesis of acyl derivatives involves the reaction of this compound with the corresponding acylating agent.[5] The synthesis of carbonate and carbamate derivatives also proceeds from the this compound core structure.[6] These chemical modifications are designed to enhance properties such as lipophilicity to facilitate crossing the blood-brain barrier.

Conclusion and Future Directions

4-O-Demethylpenclomedine (this compound) and its derivatives represent a promising class of anti-cancer agents with a distinct mechanism of action and a favorable preclinical safety profile compared to the parent compound, Penclomedine. The data presented in this guide highlight the significant therapeutic potential of these compounds, particularly in challenging-to-treat cancers such as those of the central nervous system.

Future research should focus on:

  • Further elucidation of the metabolic activation pathway of this compound to identify the ultimate active form of the drug.[1][7]

  • Comprehensive preclinical evaluation of the most promising this compound derivatives in a wider range of cancer models.

  • In-depth investigation of the pharmacokinetic and pharmacodynamic properties of these derivatives to optimize dosing and treatment schedules.

  • Progression of lead candidates into well-designed clinical trials to assess their safety and efficacy in cancer patients.[8]

This technical guide serves as a valuable resource to support and accelerate these research and development efforts.

References

Technical Guide: (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-(+)-1,2-Diphenylethylenediamine, commonly abbreviated as DPEN, is a chiral diamine that has garnered significant attention in the field of organic chemistry, particularly as a ligand in asymmetric catalysis. Its derivatives are also being explored for various biological activities, making it a molecule of interest for drug development professionals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of DPEN.

Chemical and Physical Properties

The quantitative data for (1R,2R)-(+)-1,2-Diphenylethylenediamine are summarized in the table below.

PropertyValueReference
CAS Number 35132-20-8[1][2]
Molecular Formula C₁₄H₁₆N₂[2]
Molecular Weight 212.29 g/mol [2][3]
Appearance White solid[2]
Melting Point 79 to 83 °C[2]
Solubility Slightly soluble in water[2]

Biological Activity and Potential Therapeutic Relevance

While primarily known for its role in catalysis, recent studies have begun to uncover the biological potential of DPEN derivatives.

  • Antiviral and Fungicidal Agent: Chiral diamine derivatives containing the 1,2-diphenylethylenediamine scaffold have been identified as novel antiviral and fungicidal agents.[4] These compounds have shown broad-spectrum fungicidal activities, particularly against Fusarium oxysporum f.sp. cucumerinum, suggesting their potential as lead compounds in the development of new agricultural or therapeutic antifungal agents.[4]

  • Apoptosis-Inducing Activities: DPEN-based potent anionophores have been shown to induce apoptosis, indicating a potential application in cancer therapy.[1] The ability to transport chloride ions across cell membranes is a mechanism that can disrupt cellular homeostasis and trigger programmed cell death.

Currently, the specific signaling pathways through which DPEN and its derivatives exert their biological effects are not well-elucidated in publicly available literature. Further research is required to understand the precise molecular mechanisms and intracellular targets.

Experimental Protocols

The most well-documented experimental application of DPEN is its use as a chiral ligand in asymmetric synthesis. Below is a representative protocol for its application in asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of a Ketone using a DPEN-derived Catalyst

This protocol describes the synthesis of a chiral alcohol from a prochiral ketone using a ruthenium catalyst complexed with a TsDPEN (N-tosylated DPEN) ligand.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • (1R,2R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • [RuCl₂(p-cymene)]₂

  • Formic acid/triethylamine (5:2 mixture) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon)

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (1R,2R)-TsDPEN (2.2 mol%) in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate Schlenk flask, dissolve the prochiral ketone (1 equivalent) in the formic acid/triethylamine azeotropic mixture.

  • Hydrogenation: Add the prepared catalyst solution to the ketone solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral alcohol.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Signaling Pathways and Logical Relationships

As the specific signaling pathways for DPEN's biological activities are not yet defined, a generalized diagram is presented below to illustrate a hypothetical mechanism by which a bioactive small molecule could induce apoptosis, a known activity of some DPEN derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates DPEN_derivative DPEN Derivative DPEN_derivative->Receptor Binds Effector_Protein Effector Protein Signaling_Cascade->Effector_Protein Mitochondrion Mitochondrion Effector_Protein->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates DNA_Fragmentation DNA Fragmentation Caspase_3->DNA_Fragmentation Cleaves substrates Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Hypothetical apoptotic signaling pathway initiated by a DPEN derivative.

References

An In-depth Technical Guide to N,N-dimethyl-2-(4-pyridinyl)ethanamine and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-2-(4-pyridinyl)ethanamine, also known by its synonyms 4-(2-Dimethylaminoethyl)pyridine and N,N-dimethyl-2-pyridin-4-ylethanamine, is a chemical compound of interest in the fields of pharmaceutical and agricultural science. Its structure, featuring a pyridine (B92270) ring and a dimethylaminoethyl side chain, makes it a valuable synthetic intermediate for the development of a variety of more complex molecules. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogs, along with insights into the potential biological activities of derivatives incorporating this structural motif.

Synonyms in Scientific Literature

The following are common synonyms for N,N-dimethyl-2-(4-pyridinyl)ethanamine found in scientific literature:

  • 4-(2-Dimethylaminoethyl)pyridine

  • N,N-dimethyl-2-pyridin-4-ylethanamine

  • 2-(4-Pyridyl)-N,N-dimethylethylamine

Experimental Protocols: Synthesis of 4-Dialkylaminoethylpyridines

Two primary methods have been established for the synthesis of 4-dialkylaminoethylpyridines: the Mannich condensation of 4-methylpyridine (B42270) and the addition of secondary amines to 4-vinylpyridine (B31050).[1][2]

Method 1: Mannich Condensation

This method involves the reaction of 4-methylpyridine with formaldehyde (B43269) and a secondary amine.[1][2]

General Procedure:

  • A mixture of the hydrochloride salt of the secondary amine, 4-methylpyridine, and water is prepared in a reaction flask.

  • The mixture is stirred and heated to 80-95°C.

  • A 35% aqueous solution of formaldehyde is added dropwise to the heated mixture over a period of two hours.

  • The reaction is continued for an additional four to six hours at the same temperature.

  • After cooling, the reaction mixture is worked up to isolate the desired 4-dialkylaminoethylpyridine.

Method 2: Addition of Secondary Amines to 4-Vinylpyridine

This alternative synthesis route involves the direct addition of a secondary amine to 4-vinylpyridine.[1][2]

General Procedure:

  • Equimolar amounts of the secondary amine and 4-vinylpyridine are mixed.

  • The mixture is heated at 80-85°C for six hours in the absence of water.

  • The resulting product is then isolated. This method has been shown to produce higher yields compared to the Mannich condensation for certain amines.[2]

Data Presentation: Synthesis of 4-Dialkylaminoethylpyridines

The following table summarizes the reaction conditions and yields for the synthesis of various 4-dialkylaminoethylpyridines using the two methods described above.

Secondary AmineSynthesis MethodReactantsReaction ConditionsProductYield (%)
DimethylamineMannich Condensation4-methylpyridine, formaldehyde, dimethylamineNot specifiedUnsaturated base (X)-
DiethylamineMannich Condensation4-methylpyridine, formaldehyde, diethylamineNot specified4-(2-Diethylaminoethyl)pyridine (IV)-
Di-isopropylamineMannich Condensation4-methylpyridine, formaldehyde, di-isopropylamine hydrochloride95°C, 4 hours4-(2-Di-isopropylaminoethyl)pyridine (V)14
Di-n-butylamineMannich Condensation4-methylpyridine, formaldehyde, di-n-butylamine hydrochlorideNot specified4-(2-Di-n-butylaminoethyl)pyridine (VI)-
Pyrrolidine (B122466)Mannich Condensation4-methylpyridine, formaldehyde, pyrrolidine hydrochloride80-85°C, 4 hours4-(2-Pyrrolidinoethyl)pyridine (VII)22
Morpholine (B109124)Mannich Condensation4-methylpyridine, formaldehyde, morpholine hydrochloride85-90°C, 4 hours4-(2-Morpholinoethyl)pyridine (VIII)-
Piperidine (B6355638)Mannich Condensation4-methylpyridine, formaldehyde, piperidine hydrochlorideReflux, 6 hoursUnsaturated base (XI)43
PyrrolidineAddition to 4-vinylpyridine4-vinylpyridine, pyrrolidine80-85°C, 6 hours4-(2-Pyrrolidinoethyl)pyridine (VII)83
MorpholineAddition to 4-vinylpyridine4-vinylpyridine, morpholineReflux, 6 hours4-(2-Morpholinoethyl)pyridine (VIII)-
PiperidineAddition to 4-vinylpyridine4-vinylpyridine, piperidineReflux, 6 hours4-(2-Piperidinoethyl)pyridine (IX)-

Mandatory Visualization: Synthetic Pathways

The two primary synthetic routes for 4-dialkylaminoethylpyridines are depicted below.

Synthesis_Pathways cluster_mannich Mannich Condensation cluster_addition Addition to 4-Vinylpyridine mp 4-Methylpyridine product1 4-Dialkylaminoethylpyridine mp->product1 formaldehyde Formaldehyde formaldehyde->product1 sec_amine1 Secondary Amine sec_amine1->product1 vp 4-Vinylpyridine product2 4-Dialkylaminoethylpyridine vp->product2 sec_amine2 Secondary Amine sec_amine2->product2

Synthetic pathways for 4-dialkylaminoethylpyridines.

Biological Activity and Potential Applications

For instance, a study on novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives revealed potent antitumor activity. The most promising compound from this series, 11f , demonstrated high cytotoxicity against several cancer cell lines with low nanomolar IC50 values, significantly more potent than the reference drug sorafenib.[3] The structure-activity relationship studies in this research highlighted that the dimethylaminoethyl group was crucial for the observed high activity.[3]

Table 2: In Vitro Cytotoxicity of Compound 11f (a derivative containing the dimethylaminoethylpyridine motif) [3]

Cell LineIC50 (nM)
MKN-4551
H46072
HT-29130

This data suggests that N,N-dimethyl-2-(4-pyridinyl)ethanamine is a valuable building block for the synthesis of potentially potent therapeutic agents, particularly in oncology. The dimethylaminoethyl group can contribute to the molecule's overall physicochemical properties, such as solubility and basicity, which can influence its pharmacokinetic and pharmacodynamic profile.

Furthermore, related compounds are utilized as intermediates in the synthesis of pharmaceuticals for neurological disorders and in the formulation of agrochemicals.[4] This underscores the versatility of the 4-(2-aminoethyl)pyridine (B79904) scaffold in various areas of chemical and biological research.

As there is no specific signaling pathway information for N,N-dimethyl-2-(4-pyridinyl)ethanamine, a diagram for this section is not applicable. The compound's primary role appears to be that of a synthetic intermediate, with its biological relevance being realized in more complex derivative molecules.

Conclusion

N,N-dimethyl-2-(4-pyridinyl)ethanamine and its analogs are accessible through well-established synthetic routes, primarily the Mannich condensation and addition to vinylpyridines. While direct biological data on this specific compound is limited, the consistent appearance of the dimethylaminoethylpyridine motif in biologically active molecules, particularly in the context of anticancer agents, highlights its importance as a key structural component in drug discovery and development. Further research into novel derivatives incorporating this scaffold is warranted to explore its full therapeutic potential.

References

Foundational Research on Penclomedine and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penclomedine (B1679226) (NSC 338720), a synthetic alpha-picoline derivative, has demonstrated notable antitumor activity in preclinical models, positioning it as a compound of interest for cancer therapy. This technical guide provides an in-depth overview of the foundational research on penclomedine and its principal metabolite, 4-demethylpenclomedine (4-DM-PEN). It covers their core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes critical pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction

Penclomedine, chemically known as 3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine, is a small molecule that has been evaluated for its antineoplastic properties.[1] Its activity has been observed in various tumor models, including murine leukemia and human breast and lung cancer xenografts.[1][2] A key characteristic of penclomedine is its oral bioavailability and its ability to penetrate the central nervous system, suggesting potential applications for brain tumors.[1][3] This document synthesizes the existing body of foundational research on penclomedine and its major metabolite, providing a detailed technical resource for the scientific community.

Mechanism of Action

The primary mechanism of action of penclomedine involves its function as a DNA alkylating agent. Following administration, penclomedine is metabolized, and its active forms can covalently bind to DNA. This alkylation process leads to several downstream cytotoxic effects:

  • DNA Cross-linking: Penclomedine can form both interstrand and intrastrand cross-links in the DNA double helix.

  • Inhibition of Macromolecular Synthesis: The formation of DNA adducts and cross-links physically obstructs the action of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

  • Induction of DNA Strand Breaks: The cellular DNA repair machinery may attempt to excise the alkylated bases, a process that can lead to the formation of single- and double-strand breaks in the DNA backbone.

  • Induction of Apoptosis: The accumulation of DNA damage triggers cellular stress responses, ultimately leading to programmed cell death (apoptosis) in cancer cells.

It has been noted that penclomedine exhibits increased activity in tumor cells with defective p53 function, suggesting a potential therapeutic window in certain cancer genotypes.

Penclomedine Penclomedine (Prodrug) Metabolism Metabolic Activation Penclomedine->Metabolism Active_Metabolites Active Metabolites Metabolism->Active_Metabolites DNA Cellular DNA Active_Metabolites->DNA Interaction Alkylation DNA Alkylation DNA->Alkylation Crosslinking Inter/Intrastrand Cross-links Alkylation->Crosslinking Strand_Breaks DNA Strand Breaks Alkylation->Strand_Breaks Inhibition Inhibition of DNA/RNA Synthesis Alkylation->Inhibition Apoptosis Apoptosis Crosslinking->Apoptosis Strand_Breaks->Apoptosis Inhibition->Apoptosis

Figure 1: Proposed mechanism of action for penclomedine.

Quantitative Data Summary

Preclinical Efficacy
Cell Line/ModelAssay TypeParameterValueReference
A204 (Rhabdomyosarcoma)In vitro Growth InhibitionIC50 (1-hr exposure)163-249 µM[4]
A375 (Melanoma)In vitro Growth InhibitionIC50 (1-hr exposure)163-249 µM[4]
A549 (Alveolar Cell Carcinoma)In vitro Growth InhibitionIC50 (1-hr exposure)163-249 µM[4]
MCF-7 (Breast Carcinoma)In vitro Growth InhibitionIC50 (1-hr exposure)163-249 µM[4]
A204 (Rhabdomyosarcoma)In vitro Growth InhibitionIC50 (48-hr exposure)107-147 µM[4]
A375 (Melanoma)In vitro Growth InhibitionIC50 (48-hr exposure)107-147 µM[4]
A549 (Alveolar Cell Carcinoma)In vitro Growth InhibitionIC50 (48-hr exposure)107-147 µM[4]
MCF-7 (Breast Carcinoma)In vitro Growth InhibitionIC50 (48-hr exposure)107-147 µM[4]
MX-1 Human Breast Tumor XenograftIn vivo Antitumor Activity-Active[1][2]
H82 Human Lung Tumor XenograftIn vivo Antitumor Activity-Active[1]
P388 Leukemia (Melphalan-resistant)In vivo Cross-resistance-Cross-resistant[1]
P388 Leukemia (Cyclophosphamide-resistant)In vivo Cross-resistance-Cross-resistant[1]
P388 Leukemia (Carmustine-resistant)In vivo Cross-resistance-Cross-resistant[1]
P388 Leukemia (Antimetabolite-resistant)In vivo Cross-resistance-Not cross-resistant[1]
P388 Leukemia (DNA binder/intercalator-resistant)In vivo Cross-resistance-Not cross-resistant[1]
P388 Leukemia (Vincristine-resistant)In vivo Cross-resistance-Not cross-resistant[1]
Pharmacokinetics
SpeciesRouteDoseParameterValueReference
MouseIV300 mg/m²Elimination Half-life69 min[4]
MouseIV300 mg/m²Total Body Clearance114 ml/min/m²[4]
MouseIV300 mg/m²Steady-state Distribution Volume4800 ml/m²[4]
MousePO-Bioavailability~2%[4]
HumanPO-Bioavailability49 ± 18%[3]
Clinical Data (Phase I)
Study PopulationRouteDoseParameterFindingReference
Adults with advanced solid malignancyOral (5 days)200-800 mg/m²/dayMaximum Tolerated Dose (MTD)800 mg/m²[3]
Adults with advanced solid malignancyOral (5 days)>800 mg/m²/dayDose-Limiting Toxicities (DLTs)Neurocerebellar symptoms (ataxia, dysmetria), neurocortical symptoms (confusion)[3]

Experimental Protocols

In Vitro Growth Inhibition Assay
  • Cell Lines: Human tumor cell lines (e.g., A204, A375, A549, MCF-7) are cultured in appropriate media and conditions.

  • Drug Exposure: Cells are seeded in microplates and exposed to a range of concentrations of penclomedine for specified durations (e.g., 1 hour or 48 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the sulforhodamine B (SRB) assay or MTT assay.

  • Data Analysis: The concentration of penclomedine that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

In Vivo Antitumor Activity in Xenograft Models
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human tumor cells (e.g., MX-1 breast cancer, H82 lung cancer) are implanted subcutaneously or intracerebrally.

  • Drug Administration: Once tumors reach a palpable size, mice are treated with penclomedine or vehicle control via the desired route (e.g., oral gavage).

  • Efficacy Evaluation: Tumor volume is measured regularly. The antitumor activity is assessed by comparing the tumor growth in the treated group to the control group.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

Pharmacokinetic Analysis
  • Animal Studies: Penclomedine is administered to animals (e.g., mice) via intravenous and oral routes.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Drug Quantification: The concentration of penclomedine and its metabolites in plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) using appropriate software.

cluster_preclinical Preclinical Evaluation Workflow In_Vitro In Vitro Studies In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Activity PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies Tox_Studies Toxicology Studies PK_Studies->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization Favorable Profile Lead_Optimization->In_Vitro Iterative Improvement IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling

Figure 2: Generalized workflow for preclinical drug development.

Penclomedine Metabolites

The primary plasma metabolite of penclomedine in both rodents and humans is 4-demethylpenclomedine (4-DM-PEN).[2] This metabolite has been shown to possess antitumor activity in vivo against penclomedine-sensitive tumors.[2] Notably, preclinical studies in a rat model suggest that 4-DM-PEN may not induce the same degree of neurotoxicity as the parent compound.[2] This finding suggests that 4-DM-PEN could be a candidate for further development as a potentially less toxic alternative to penclomedine. Both penclomedine and 4-DM-PEN are considered to be prodrugs, as they exhibit limited activity in vitro, indicating the need for further metabolic activation to their ultimate cytotoxic forms.[2]

Clinical Development

Penclomedine has been evaluated in Phase I clinical trials in patients with advanced solid malignancies.[3] Both intravenous and oral formulations have been tested. In a Phase I study of oral penclomedine, the maximum tolerated dose was determined to be 800 mg/m² administered for five consecutive days.[3] The dose-limiting toxicities were primarily neurocerebellar, including ataxia and dysmetria.[3] The oral bioavailability was found to be approximately 49%.[3]

Note on "DMPEN"

The compound "this compound (3,5-dimethyl-N-(2-pyridinylmethyl)-4-en-3-amine)" as specified in the topic request did not appear in the context of penclomedine research within the conducted literature search. The search results for this chemical name pointed to unrelated chemical entities. The most relevant and frequently cited derivative of penclomedine is 4-demethylpenclomedine, often abbreviated as 4-DM-PEN. It is plausible that "this compound" was a typographical error or an alternative, less common nomenclature for a penclomedine metabolite. This guide has therefore focused on the well-documented research concerning penclomedine and 4-demethylpenclomedine.

Conclusion

Penclomedine is a preclinical antitumor agent with a well-defined mechanism of action as a DNA alkylating agent. Its oral bioavailability and central nervous system penetration are advantageous properties. However, dose-limiting neurotoxicity remains a significant challenge. The major metabolite, 4-demethylpenclomedine, has demonstrated comparable antitumor activity with a potentially improved safety profile, warranting further investigation. This technical guide provides a consolidated resource of the foundational research on penclomedine, which can inform future research and development efforts in the field of oncology.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of DMPEN in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMPEN (N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine) is a metal-binding agent with potential applications in various research fields. As a structural analog of other well-characterized zinc chelators, it is hypothesized to modulate signaling pathways sensitive to intracellular and extracellular zinc concentrations. This document provides a generalized protocol for the in vivo administration of this compound in mouse models, based on established methodologies for similar small molecules and zinc chelators. The protocols outlined herein are intended as a starting point and will likely require optimization for specific experimental contexts.

Data Presentation

Due to the limited availability of specific in vivo data for this compound, the following tables summarize quantitative data for the related and structurally similar zinc chelator, TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), to provide a comparative reference for experimental design.

Table 1: Summary of In Vivo Efficacy of TPEN in a Mouse Model of Hypoxia/Ischemia

Mouse ModelConditionDosing RegimenKey FindingReference
Rat (MCAO model)Hypoxia/IschemiaNot specified in abstractDecreased neuronal apoptosis in ischemic brain tissue[1]

Table 2: Pharmacokinetic Parameters of a Novel Zinc Chelator (2G11) in Mice

CompoundDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
2G1110 mg/kgi.p.1234 ± 1560.53456 ± 289

Note: This data is for a different novel zinc chelator and is provided for illustrative purposes of expected pharmacokinetic data.

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound for in vivo studies in mouse models. It is critical to perform dose-range finding and toxicity studies prior to commencing efficacy experiments.

Protocol 1: Preparation of this compound Formulation

Objective: To prepare a this compound solution suitable for intraperitoneal (i.p.) or oral (p.o.) administration in mice.

Materials:

  • This compound (N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine)[2]

  • Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. A common starting point for poorly soluble compounds is a mixture of DMSO and saline. For example, a stock solution could be prepared in 100% DMSO and then diluted with saline or PBS to the final desired concentration. The final concentration of DMSO administered to the animal should be kept to a minimum (ideally <10%).

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound powder.

    • If using a co-solvent system, dissolve the this compound in the initial solvent (e.g., DMSO).

    • Slowly add the second vehicle component (e.g., saline) while vortexing to prevent precipitation.

    • Ensure the final solution is clear and free of particulates.

  • Sterilization: Sterile-filter the final dosing solution through a 0.22 µm filter into a sterile tube.

  • Storage: Store the prepared solution as determined by stability studies, typically at 4°C for short-term use or -20°C for longer-term storage.

Protocol 2: In Vivo Administration of this compound

Objective: To administer this compound to mice via intraperitoneal injection or oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriate mouse strain for the disease model

  • Sterile syringes (1 mL)

  • Appropriate gauge needles for the route of administration (e.g., 27-30G for i.p.)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Dose Calculation:

    • Weigh each mouse immediately before dosing.

    • Calculate the volume of this compound solution to administer based on the mouse's weight and the desired dose (e.g., in mg/kg). A typical injection volume for a mouse is 100-200 µL.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Properly restrain the mouse. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume.

    • Oral Gavage (p.o.): Use a proper gavage needle. Gently guide the needle along the roof of the mouth and down the esophagus into the stomach. Administer the solution slowly.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.[3]

    • For efficacy studies, monitor relevant disease-specific parameters.

Signaling Pathways and Workflows

Hypothesized Signaling Pathway of this compound

The following diagram illustrates a hypothesized mechanism of action for this compound as a zinc chelator, leading to the modulation of downstream signaling pathways. As a zinc chelator, this compound is expected to reduce the bioavailability of zinc, which can impact processes like apoptosis and oxidative stress.[1][4]

DMPEN_Signaling_Pathway This compound This compound Chelation Chelation This compound->Chelation Zinc Extracellular/Intracellular Zinc (Zn2+) Zinc->Chelation ReducedZinc Reduced Bioavailable Zinc Chelation->ReducedZinc Apoptosis Modulation of Apoptosis ReducedZinc->Apoptosis Inhibits/Promotes (context-dependent) OxidativeStress Reduction of Oxidative Stress ReducedZinc->OxidativeStress Modulates Experimental_Workflow Model Disease Model Induction (e.g., tumor implantation, MCAO) Randomization Randomization of Mice into Groups Model->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Monitoring (e.g., tumor volume, neurological score, body weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., tissue collection, histology, biomarker analysis) Monitoring->Endpoint

References

Application Notes and Protocols for the Dissolution of DMPEN in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and use of N,N'-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine, hereafter referred to as DMPEN, in cell culture experiments. Due to the limited availability of specific solubility and biological activity data for this compound, the following protocols are based on established best practices for handling novel or poorly characterized small molecules in a cell culture setting.

Physicochemical Properties and Solubility

Table 1: Physicochemical Properties of N1,N1-Dimethyl-N2-2-pyridinyl-1,2-ethanediamine

PropertyValueReference
Molecular Formula C₉H₁₅N₃[1]
Molecular Weight 165.24 g/mol [1]
IUPAC Name N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine[1]
CAS Number 23826-72-4[1]
Predicted XLogP3 1.1[1]
Appearance Not specified (likely liquid or solid)
Solubility in Water Soluble[2]
Solubility in DMSO Expected to be soluble
Solubility in Ethanol Expected to be soluble

Recommended Solvents for Cell Culture

For introducing hydrophobic or poorly water-soluble compounds into aqueous cell culture media, the use of an organic solvent is often necessary. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.

Table 2: Recommended Solvent Concentrations for Cell Culture Applications

SolventMaximum Recommended Final Concentration in MediaNotes
DMSO ≤ 0.5% (v/v)Most cell lines tolerate 0.5% DMSO without significant cytotoxicity. For sensitive or primary cell lines, a lower concentration of ≤ 0.1% is recommended. Always include a vehicle control with the same final DMSO concentration in your experiments.
Ethanol ≤ 0.5% (v/v)Can be used as an alternative to DMSO. Similar to DMSO, a vehicle control is essential.

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can then be serially diluted to achieve the desired final concentration in your cell culture experiments.

Materials:

  • This compound (solid or liquid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1.65 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Adding Solvent: Add 100 µL of sterile DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If the compound is difficult to dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be beneficial.

  • Sterilization (Optional): If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. However, be aware that this may lead to some loss of the compound due to binding to the filter membrane. For most applications, working under aseptic conditions with sterile reagents is sufficient.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Treating Cells with this compound

This protocol outlines the steps for diluting the this compound stock solution into cell culture medium and treating your cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Cultured cells in multi-well plates

  • Sterile pipettes and filter tips

Procedure:

  • Prepare Intermediate Dilutions (if necessary): For achieving very low final concentrations, it is recommended to perform serial dilutions of the stock solution in sterile DMSO.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution in Culture Medium: In a sterile tube, dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM stock solution to 1 mL of culture medium.

    • Important: Add the this compound stock solution to the medium while gently vortexing or pipetting up and down to ensure rapid and uniform mixing. This helps to prevent precipitation of the compound.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. For the example above, this would be 1 µL of DMSO in 1 mL of medium.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator and proceed with your experimental timeline.

Signaling Pathways and Experimental Workflow

The precise mechanism of action for this compound is not well-established in the scientific literature. However, its structural similarity to other neuropharmacological agents suggests potential interactions with neuronal signaling pathways, such as those involving Dopamine or NMDA receptors. Below are diagrams illustrating these pathways as potential targets for investigation.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 100 mM this compound Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working treat Treat Cells with this compound or Vehicle Control working->treat control Prepare Vehicle Control (DMSO in Medium) control->treat incubate Incubate for Desired Time treat->incubate assay Perform Cellular Assays (e.g., Viability, Signaling) incubate->assay data Data Analysis assay->data

Caption: Workflow for this compound cell culture experiments.

Potential Signaling Pathways

G Dopamine Dopamine D1R D1-like Receptor (D1, D5) Dopamine->D1R Binds D2R D2-like Receptor (D2, D3, D4) Dopamine->D2R Binds Gs Gs/Golf D1R->Gs Activates PLC Phospholipase C (PLC) D1R->PLC Activates Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (Gene Expression, etc.) PKA->CellularResponse Leads to Ca Ca²⁺ Mobilization PLC->Ca Increases Ca->CellularResponse Leads to G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Allows Depolarization Membrane Depolarization Mg Mg²⁺ Block Removed Depolarization->Mg Causes Mg->NMDAR Unblocks Signaling_Cascades Intracellular Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Activates Cellular_Response Cellular Response (Synaptic Plasticity, etc.) Signaling_Cascades->Cellular_Response Leads to

References

Application Notes and Protocols for In Vivo Breast Cancer Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "DMPEN" was not found in the context of breast cancer xenograft studies in the available literature. The following application notes and protocols are provided as a generalized template based on common practices for evaluating novel therapeutic agents in preclinical breast cancer models. Researchers should substitute the specific details of their compound of interest.

Introduction

Breast cancer remains a significant cause of cancer-related mortality in women globally.[1] Preclinical evaluation of novel therapeutic agents using xenograft models is a critical step in the drug development pipeline. These in vivo models, which involve the transplantation of human breast cancer cells or patient-derived tumor tissue into immunodeficient mice, allow for the assessment of a compound's anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic profile.[2][3][4][5][6] This document outlines a general protocol for conducting breast cancer xenograft studies, presenting data, and visualizing experimental workflows and potential signaling pathways.

Hypothetical Compound Profile

For the purpose of this template, we will refer to a hypothetical estrogen receptor-positive (ER+) breast cancer inhibitor. The mechanism of action is presumed to involve the disruption of key signaling pathways implicated in ER+ breast cancer proliferation and survival.[7][8]

Data Presentation

Quantitative data from in vivo studies should be summarized for clarity and comparative analysis.

Table 1: In Vivo Efficacy of a Hypothetical Compound in a Breast Cancer Xenograft Model

Treatment GroupDosage (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Daily, PO1250 ± 150-+2.5 ± 1.0
Compound A10Daily, PO625 ± 8050+1.8 ± 1.2
Compound A25Daily, PO312 ± 5575+0.5 ± 1.5
Compound A50Daily, PO125 ± 3090-1.0 ± 1.8
Positive ControlVariesVariesVariesVariesVaries

Table 2: In Vitro Cytotoxicity of a Hypothetical Compound against Human Breast Cancer Cell Lines

Cell LineSubtypeIC₅₀ (µM)
MCF-7Luminal A (ER+, PR+)0.5
T-47DLuminal A (ER+, PR+)0.8
MDA-MB-231Triple-Negative> 50
BT-474Luminal B (ER+, PR+, HER2+)1.2

Experimental Protocols

Cell Culture
  • Human breast cancer cell lines (e.g., MCF-7 for ER+ models) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are passaged upon reaching 80-90% confluency.

Xenograft Model Establishment
  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old) are used.[9]

  • For cell line-derived xenografts (CDX), 1-10 x 10⁶ breast cancer cells are resuspended in 100-200 µL of a mixture of serum-free media and Matrigel (1:1 ratio).

  • The cell suspension is subcutaneously injected into the flank or orthotopically into the mammary fat pad of each mouse.[9]

  • For patient-derived xenografts (PDX), small fragments of a patient's tumor are surgically implanted into the corresponding location in the mice.[2][3][10]

  • Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.

Drug Formulation and Administration
  • The therapeutic compound is formulated in a vehicle appropriate for the chosen route of administration (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in water.

  • The compound is administered to the treatment groups according to the predetermined dosage and schedule. The control group receives the vehicle only.

  • Animal body weight and general health are monitored daily or several times a week to assess toxicity.

Efficacy Assessment
  • Tumor volume and body weight are measured throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

  • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations

Experimental Workflow

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture Cell Culture (e.g., MCF-7) implantation Cell Implantation (Subcutaneous/Orthotopic) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Drug Administration (e.g., Daily, PO) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring euthanasia Euthanasia monitoring->euthanasia excision Tumor Excision & Weighing euthanasia->excision analysis Downstream Analysis (Histology, WB, etc.) excision->analysis

Caption: Workflow for a typical breast cancer xenograft study.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical ER Signaling Pathway Inhibition Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds DNA This compound Hypothetical Compound This compound->ER Inhibits Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of the estrogen receptor signaling pathway.

References

Application Notes and Protocols: In Vitro Efficacy Assessment of DMPEN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of protocols for the in vitro assessment of DMPEN, a novel small molecule inhibitor. The described assays are designed to characterize the biochemical and cellular efficacy of this compound, providing critical data for its preclinical evaluation. The protocols cover the determination of direct target engagement, cellular potency, mechanism of action, and effects on downstream signaling pathways. Adherence to these standardized methods will ensure the generation of robust and reproducible data for the evaluation of this compound as a potential therapeutic agent.

Experimental Workflow

The evaluation of this compound's in vitro efficacy follows a logical progression from biochemical assays to cellular and molecular analyses. The overall workflow is designed to first confirm direct target inhibition and then to characterize the compound's effects in a cellular context.

experimental_workflow cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cellular Efficacy cluster_phase3 Phase 3: Mechanism of Action biochemical_assay In Vitro Kinase Assay cell_viability Cell Viability Assay biochemical_assay->cell_viability Determine IC50 apoptosis_assay Apoptosis Assay cell_viability->apoptosis_assay Determine EC50 western_blot Western Blot Analysis apoptosis_assay->western_blot Confirm Apoptotic Pathway qpcr RT-qPCR Analysis western_blot->qpcr Investigate Downstream Targets signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor target_kinase Target Kinase receptor->target_kinase downstream_kinase Downstream Kinase target_kinase->downstream_kinase phosphorylates transcription_factor Transcription Factor downstream_kinase->transcription_factor activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression promotes This compound This compound This compound->target_kinase inhibits

Application Notes and Protocols: A Framework for Investigating Novel Compounds in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a review of scientific literature and clinical trial databases does not indicate that N,N'-dimethyl-N,N'-bis(phenylmethyl)-1,2-ethanediamine (DMPEN) is used as a chemotherapeutic agent, either alone or in combination with other drugs. The following application notes and protocols are presented as a generalized framework for researchers investigating a new chemical entity (NCE) in combination with established chemotherapeutics. For illustrative purposes, we will use hypothetical data and established drugs such as cisplatin (B142131) and doxorubicin (B1662922) as examples.

Introduction

The rationale for using combination chemotherapy is to achieve synergistic or additive therapeutic effects, overcome drug resistance, and reduce toxicities by using lower doses of individual agents.[1][2][3] This document outlines a potential workflow and experimental protocols for evaluating a novel investigational compound, in combination with standard-of-care chemotherapeutics like cisplatin, doxorubicin, and paclitaxel.

Hypothetical Quantitative Data Summary

Effective evaluation of a combination therapy requires rigorous quantitative analysis. The following tables represent the types of data that should be generated to assess the efficacy of a new compound.

Table 1: In Vitro Cytotoxicity (IC50) of Single Agents in Human Cancer Cell Lines (72h Exposure)

Cell LineCancer TypeInvestigational Compound (µM)Cisplatin (µM)Doxorubicin (µM)Paclitaxel (µM)
A549Lung Carcinoma12.58.20.90.05
MCF-7Breast Adenocarcinoma8.315.11.20.08
U-87 MGGlioblastoma25.122.42.50.15
HCT116Colon Carcinoma15.69.81.00.06

Table 2: Combination Index (CI) Values for Investigational Compound with Standard Chemotherapeutics

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCombinationCI Value at ED50CI Value at ED75CI Value at ED90Interpretation
A549Investigational Compound + Cisplatin0.650.580.52Synergy
MCF-7Investigational Compound + Doxorubicin0.890.750.68Synergy
U-87 MGInvestigational Compound + Cisplatin1.051.121.18Antagonism
HCT116Investigational Compound + Paclitaxel0.951.011.08Additive to Slight Antagonism

Table 3: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models

Xenograft ModelTreatment GroupDose (mg/kg)TGI (%)p-value vs. Control
A549Vehicle Control-0-
A549Investigational Compound2035< 0.05
A549Cisplatin542< 0.05
A549Investigational Compound + Cisplatin20 + 578< 0.001

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of the investigational compound alone and in combination with other chemotherapeutics.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Investigational compound, Cisplatin, Doxorubicin, Paclitaxel

  • Resazurin-based viability reagent (e.g., alamarBlue) or MTT reagent

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Preparation: Prepare serial dilutions of the investigational compound and the combination chemotherapeutic agents. For combination studies, prepare drugs at a constant ratio based on their individual IC50 values.

  • Treatment: Remove the medium and add fresh medium containing the single agents or drug combinations to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the viability reagent to each well and incubate for an additional 2-4 hours. Measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by the combination treatment.

Materials:

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the investigational compound, the chemotherapeutic agent, or the combination at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cells for implantation (e.g., A549)

  • Matrigel

  • Calipers for tumor measurement

  • Dosing vehicles and administration tools (e.g., oral gavage needles, syringes)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Investigational Compound alone, Chemotherapeutic alone, Combination).

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for the investigational compound, weekly intraperitoneal injection for cisplatin).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations: Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation ic50 IC50 Determination (Single Agents) combo Combination Index (CI) (Synergy/Antagonism) ic50->combo apoptosis Apoptosis Assay (Annexin V/PI) combo->apoptosis xenograft Xenograft Model (Tumor Growth Inhibition) apoptosis->xenograft toxicity Toxicity Assessment (Body Weight, Histology) xenograft->toxicity end end xenograft->end Efficacy & Safety Profile start Hypothesis: Compound enhances chemotherapy start->ic50

Caption: Experimental workflow for evaluating a novel compound in combination chemotherapy.

logical_relationship cluster_observed Observed Combined Effect (A+B) A Effect of Drug A additive Additive (Effect = A + B) A->additive B Effect of Drug B B->additive synergy Synergistic (Effect > A + B) additive->synergy > Expected antagonistic Antagonistic (Effect < A + B) additive->antagonistic < Expected

Caption: Logical relationships of drug combination effects.

signaling_pathway cluster_drugs Therapeutic Intervention cluster_pathway Cellular Signaling chemo Cisplatin (DNA Damage) p53 p53 chemo->p53 activates nce Investigational Compound (Hypothetical Target: PI3K) pi3k PI3K nce->pi3k inhibits apoptosis Apoptosis p53->apoptosis induces akt Akt (Pro-Survival) pi3k->akt bcl2 Bcl-2 (Anti-Apoptotic) akt->bcl2 activates bcl2->apoptosis inhibits

Caption: Hypothetical signaling pathway for a synergistic drug combination.

References

Application Notes and Protocols: Determining Cell Line Sensitivity to 4-Demethylpenclomedine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on identifying and characterizing cancer cell lines sensitive to 4-demethylpenclomedine (DM-PEN) and its analogs. The protocols outlined below are based on established methodologies for assessing in vitro cytotoxicity and understanding the compound's mechanism of action.

Introduction

4-Demethylpenclomedine (DM-PEN) is a metabolite of the anti-cancer agent penclomedine (B1679226). DM-PEN and its derivatives, such as 4-demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN), have demonstrated significant antitumor activity in various cancer models. The primary mechanism of action for these compounds is the bis-alkylation of DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine, leading to DNA damage and subsequent cell death.[1][2][3] Notably, the uptake of DM-CHOC-PEN into cancer cells appears to be facilitated by L-glutamine transporters, suggesting a potential for selective targeting of tumors with high metabolic activity.[1][2] An additional mechanism involving the generation of free radicals has been observed in melanoma cells.[4]

Sensitive Cell Lines and IC50 Values

The following table summarizes the reported sensitivity of various cancer cell lines to 4-demethylpenclomedine and its derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeCompoundIC50 (µg/mL)Reference
H2087Non-Small Cell Lung CancerDM-CHOC-PEN0.25 - 0.75 (in L-glutamine supplemented medium)[2]
H460Non-Small Cell Lung CancerDM-CHOC-PEN0.25 - 0.75 (in L-glutamine supplemented medium)[2]
B-16Melanoma (murine)DM-CHOC-PEN0.5[4]
MX-1Breast Cancer (human)DM-PEN & derivativesActivity demonstrated in xenografts[5][6]
U251Glioblastoma (human)DM-PEN & derivativesActivity demonstrated in xenografts[5][7]
D54Glioblastoma (human)DM-PEN derivativesActivity demonstrated in xenografts[7]
P388Leukemia (murine)DM-PEN & derivativesSensitive, including resistant sublines[5]

Note: The sensitivity of H2087 and H460 cells to DM-CHOC-PEN is dependent on the presence of L-glutamine in the culture medium. In the absence of L-glutamine, the IC50 value is greater than 5 µg/mL.[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using a Tetrazolium-Based Method (e.g., MTT or XTT)

This protocol describes a common method for determining the IC50 value of a compound by measuring cell viability.

Materials:

  • Sensitive cancer cell line of interest (e.g., H2087, H460, B-16)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • L-glutamine (for testing glutamine-dependent sensitivity)

  • 4-demethylpenclomedine or its analog (properly dissolved, e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol (B130326) for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise measurement.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle control wells (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the drug) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours). A 24-hour incubation was used for H2087, H460, and B-16 cells.[2][4]

  • Cell Viability Assessment:

    • After the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for a further 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Protocol 2: In Vivo Antitumor Activity Assessment in Xenograft Models

This protocol provides a general framework for evaluating the efficacy of 4-demethylpenclomedine in a preclinical in vivo setting.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Sensitive cancer cell line

  • Matrigel (optional, for enhancing tumor take rate)

  • 4-demethylpenclomedine or its analog formulated for in vivo administration

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS), potentially mixed with Matrigel.

    • Inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) subcutaneously or intracranially into the mice.[4][5][6]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound to the treatment group via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring and Endpoint:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

    • The experiment is typically terminated when the tumors in the control group reach a predetermined maximum size, or when the mice in the treatment group show signs of significant toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth inhibition in the treated group relative to the control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Visualizations

Signaling Pathway and Mechanism of Action

4_Demethylpenclomedine_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DM_CHOC_PEN_ext DM-CHOC-PEN Glut_Transporter L-Glutamine Transporter DM_CHOC_PEN_ext->Glut_Transporter Uptake DM_CHOC_PEN_int DM-CHOC-PEN Glut_Transporter->DM_CHOC_PEN_int DOPA_Oxidation DOPA Autooxidation DM_CHOC_PEN_int->DOPA_Oxidation In Melanoma DNA DNA DM_CHOC_PEN_int->DNA Alkylation ROS Reactive Oxygen Species (ROS) Cell_Death Cell Death ROS->Cell_Death DOPA_Oxidation->ROS DNA_Adducts DNA Adducts (N7-Guanine, N4-Cytosine) DNA->DNA_Adducts DNA_Adducts->Cell_Death

Caption: Proposed mechanism of action of 4-demethylpenclomedine derivatives.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Drug_Treatment Add serial dilutions of compound Incubation1->Drug_Treatment Incubation2 Incubate for 24-72h Drug_Treatment->Incubation2 Viability_Assay Add MTT/XTT reagent Incubation2->Viability_Assay Incubation3 Incubate for 2-4h Viability_Assay->Incubation3 Read_Plate Measure absorbance Incubation3->Read_Plate Data_Analysis Calculate % viability and plot dose-response curve Read_Plate->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50

Caption: Workflow for determining the IC50 of 4-demethylpenclomedine.

References

Application Notes and Protocols for Preclinical Formulation of DMPEN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical formulation and evaluation of DMPEN, a novel investigational compound. Due to the nature of early-stage drug development, it is presumed that this compound is a poorly water-soluble molecule, a common challenge for new chemical entities (NCEs).[1][2] These protocols are designed to guide researchers in developing suitable formulations for preclinical in vitro and in vivo studies, ensuring reliable and reproducible results to support further development. The overarching goal is to establish a formulation that maximizes exposure for efficacy and safety testing.[2]

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development.[1][3]

Key Parameters to Evaluate:

  • Aqueous Solubility: Determine solubility at various pH levels (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • pKa: Identifies the ionization state of the molecule at different pH values, which influences solubility and permeability.

  • LogP/LogD: Measures the lipophilicity of the compound, predicting its partitioning behavior between aqueous and lipid environments.

  • Solid-State Properties: Characterize the crystalline form, polymorphism, and hygroscopicity using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).[4]

  • Chemical Stability: Assess stability in solution and as a solid under various conditions (e.g., temperature, light, humidity) to identify potential degradation pathways.[4][5]

Formulation Strategies for Preclinical Studies

The choice of formulation strategy depends on the intended route of administration and the physicochemical properties of this compound.[6] For early preclinical studies, simple formulations are often preferred.[1]

Oral Administration

For oral dosing in preclinical models, the goal is often to maximize absorption of a poorly soluble compound.

  • Aqueous Suspensions: A common and straightforward approach for high-dose toxicology studies.[1] The particle size of this compound should be controlled to ensure homogeneity and reproducibility.

  • Co-solvent Systems: Utilize a mixture of a primary solvent (often water) and a water-miscible organic solvent (e.g., polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, ethanol) to enhance solubility.[3][6]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.

Intravenous Administration

For intravenous (IV) administration, the formulation must be a sterile, particle-free solution.

  • Aqueous Solutions: If this compound has sufficient aqueous solubility at a physiological pH, a simple buffered aqueous solution is ideal.

  • Co-solvent Solutions: A common approach for IV formulations of poorly soluble drugs, using co-solvents like PEG 400, propylene glycol, or ethanol.[6] Care must be taken to select co-solvents that are well-tolerated by the chosen animal species.

  • Cyclodextrin-Based Formulations: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutyl-β-cyclodextrin) can form inclusion complexes with this compound, increasing its aqueous solubility.[6]

Table 1: Example Excipients for this compound Preclinical Formulations

Excipient Class Example Excipients Function Route of Administration
Solubilizers/Co-solvents Polyethylene Glycol (PEG) 300/400, Propylene Glycol, Ethanol, Dimethyl Sulfoxide (DMSO)Increase the solubility of the drug.[3][6]Oral, Intravenous
Surfactants/Wetting Agents Polysorbate 80 (Tween® 80), Poloxamer 188, Sodium Lauryl SulfateImprove wetting and dispersion of solid particles; can also aid in solubilization.[6][7]Oral
Suspending Agents Methylcellulose (B11928114), Carboxymethylcellulose Sodium, Hydroxypropyl Methylcellulose (HPMC)Increase viscosity to prevent sedimentation of particles in a suspension.Oral
Buffering Agents Phosphate buffers, Citrate buffersMaintain a stable pH to ensure drug solubility and stability.[8]Oral, Intravenous
Tonicity Agents Sodium Chloride, DextroseAdjust the tonicity of parenteral formulations to be compatible with physiological fluids.[8]Intravenous
Bulking Agents (for lyophilization) Mannitol, SucroseProvide structure to the lyophilized cake.[9]Intravenous

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of this compound (10 mg/mL)

Objective: To prepare a homogeneous and dose-accurate oral suspension for pharmacokinetic or efficacy studies in rodents.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • 0.5% (w/v) Methylcellulose in purified water

  • Mortar and pestle or homogenizer

  • Calibrated balance

  • Stir plate and magnetic stir bar

  • Graduated cylinders and volumetric flasks

Procedure:

  • Calculate the required amounts of this compound and vehicle for the final desired volume.

  • Weigh the required amount of this compound.

  • Levigate the this compound powder with a small amount of the 0.5% methylcellulose vehicle in a mortar to form a smooth paste. This helps in wetting the powder.

  • Gradually add the remaining vehicle to the paste with continuous trituration to form a uniform suspension.

  • Alternatively, for larger volumes, add the weighed this compound to a beaker containing the vehicle and homogenize at an appropriate speed until a uniform suspension is achieved.

  • Continuously stir the suspension using a magnetic stir bar during dosing to ensure homogeneity.

  • Conduct a dose verification analysis via HPLC to confirm the concentration of this compound in the suspension.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound oral formulation (e.g., 10 mg/mL suspension)

  • This compound intravenous formulation (e.g., 2 mg/mL solution)

  • Dosing gavage needles and syringes

  • Intravenous catheters

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

Procedure:

  • Acclimate the animals for at least 3 days prior to the study.[10]

  • Fast the animals overnight before dosing.

  • Divide the animals into two groups: oral (p.o.) and intravenous (i.v.).

  • For the oral group, administer this compound at a dose of 10 mg/kg via oral gavage.

  • For the intravenous group, administer this compound at a dose of 2 mg/kg via the tail vein.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.[11]

Quantitative Data Presentation

The following tables are templates for summarizing the data obtained from the described protocols.

Table 2: In Vitro Cytotoxicity of this compound
Cell LineIncubation Time (h)IC50 (µM)
MCF-748[Insert Value]
A54948[Insert Value]
HCT11648[Insert Value]
Table 3: Pharmacokinetic Parameters of this compound in Rats
Parameter Oral Administration (10 mg/kg) Intravenous Administration (2 mg/kg)
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC0-t (ngh/mL) [Insert Value][Insert Value]
AUC0-inf (ngh/mL) [Insert Value][Insert Value]
T1/2 (h) [Insert Value][Insert Value]
Bioavailability (%) [Insert Value]N/A

Visualizations

Hypothetical Signaling Pathway for this compound

Assuming this compound is a kinase inhibitor targeting the PI3K/Akt/mTOR pathway, a common target in oncology.

DMPEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Studies A Physicochemical Characterization of this compound (Solubility, pKa, LogP) B Select Excipients (Solubilizers, Surfactants, etc.) A->B C Prepare Prototype Formulations (Solutions, Suspensions) B->C D Assess Formulation Stability (Physical & Chemical) C->D E Cell-Based Assays (e.g., MTT for IC50) D->E Inform F Select Lead Formulation D->F E->F Inform G Pharmacokinetic Studies (Rodents) F->G H Efficacy/Toxicity Studies F->H G->H Inform

References

Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Oral Administration Routes for Experimental Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "DMPEN" was not available in the conducted research. The following application notes and protocols provide a generalized comparison between intraperitoneal (I.P.) and oral (P.O.) administration routes for researchers, scientists, and drug development professionals. The data, protocols, and pathways presented are illustrative, based on commonly studied compounds and methodologies, to guide experimental design when specific information on a novel compound is lacking.

Introduction: Choosing an Administration Route

The route of administration is a critical variable in preclinical studies, significantly influencing a compound's absorption, distribution, metabolism, and excretion (ADME), and consequently its pharmacokinetic profile, efficacy, and toxicity.[1][2] Intraperitoneal (I.P.) injection and oral gavage (P.O.) are two of the most common methods for administering substances to laboratory rodents.

  • Intraperitoneal (I.P.) Administration: Involves injecting the substance directly into the peritoneal cavity. This route offers rapid absorption into the systemic circulation, bypassing the gastrointestinal (GI) tract and largely avoiding first-pass metabolism in the liver, although some degree of first-pass effect can still occur as the drug is absorbed into the mesenteric blood supply.[1][3] It is often used in proof-of-concept studies to evaluate the systemic effects of a compound.[1]

  • Oral (P.O.) Administration: Involves delivering the substance directly into the stomach via gavage. This route mimics the intended clinical route for many drugs in humans. However, the bioavailability of orally administered compounds can be limited by factors such as poor absorption in the GI tract, degradation by stomach acid or digestive enzymes, and significant first-pass metabolism in the liver.[2][4][5]

The choice between I.P. and P.O. administration depends on the specific objectives of the study. I.P. administration is useful for achieving high systemic exposure quickly, while P.O. administration is more relevant for evaluating a compound's potential as an oral therapeutic.[6]

Data Presentation: Comparative Pharmacokinetics and Toxicity

The following table summarizes pharmacokinetic and toxicity data for several example compounds, illustrating the typical differences observed between intraperitoneal and oral administration routes.

CompoundAnimal ModelRouteBioavailability (F%)CmaxTmaxAUCLD50Reference
Deramciclane (B39774) RatP.O.3.42%44.9 ng/mL0.5 h106.95 ng-h/mL-[7]
I.P.18.49%≥177.8 ng/mL-578.18 ng-h/mL-[7]
Lenalidomide MouseP.O.75%--214 µg·min/mL-[1]
I.P.105%--300 µg·min/mL-[1]
Docetaxel MouseP.O.~2.8%----[1]
I.P.69%--3.37 mg·h/mL-[1]
Yessotoxin (B39289) MouseP.O.---->10 mg/kg[8]
I.P.----~10x more toxic than P.O.[8]
Mitomycin C MouseP.O.Lower MNPCEs/mg---Higher mg/kg[9]
I.P.Higher MNPCEs/mg---Lower mg/kg[9]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve; LD50: Median lethal dose; MNPCEs: Micronucleated polychromatic erythrocytes (a measure of genotoxicity).

Experimental Protocols

Protocol for Intraperitoneal (I.P.) Injection in Mice

Materials:

  • Test compound formulated in a sterile, non-irritating vehicle (e.g., saline, PBS).

  • Sterile syringes (e.g., 1 mL).

  • Sterile needles (e.g., 25-27 gauge).

  • 70% ethanol (B145695) for disinfection.

  • Appropriate animal restraint device or manual restraint technique.

  • Personal Protective Equipment (PPE).

Procedure:

  • Preparation: Prepare the test compound solution to the final desired concentration. Ensure the solution is at room temperature. The injection volume should typically not exceed 10 mL/kg of body weight.

  • Animal Restraint: Restrain the mouse firmly but gently in a supine position, with its head tilted slightly lower than its body. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the urinary bladder or cecum.

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the identified quadrant. Aspirate gently by pulling back the plunger to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.

  • Administration: If aspiration is clear, inject the solution smoothly and steadily.

  • Withdrawal and Monitoring: Withdraw the needle swiftly. Return the animal to its cage and monitor for any immediate adverse reactions (e.g., distress, bleeding, leakage of the injected substance).

Protocol for Oral (P.O.) Gavage in Mice

Materials:

  • Test compound formulated in an appropriate vehicle (e.g., water, corn oil).

  • Flexible or rigid, ball-tipped gavage needles (e.g., 18-20 gauge for adult mice).

  • Appropriate size syringes.

  • Animal scale for accurate dosing.

  • Personal Protective Equipment (PPE).

Procedure:

  • Preparation: Prepare the dosing solution. The volume should generally not exceed 10 mL/kg. Ensure the gavage needle is the correct length, reaching from the corner of the mouth to the last rib without extending further.

  • Animal Restraint: Grasp the mouse by the loose skin over the neck and back to immobilize the head. The body of the mouse should be supported. Ensure the head and body are in a straight line to facilitate passage of the needle.

  • Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side of the oral cavity to bypass the incisors. Advance the needle along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle; if resistance is met, withdraw and start again.

  • Verification of Placement: Ensure the needle has entered the esophagus and not the trachea. Signs of tracheal entry include respiratory distress or the ability to feel the needle tip in the thoracic cavity.

  • Administration: Once the needle is correctly positioned in the stomach, administer the substance slowly and smoothly.

  • Withdrawal and Monitoring: After administration, withdraw the needle gently in a single motion. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.

Visualization of Pathways and Workflows

Example Signaling Pathway: NF-κB

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial signaling cascade involved in inflammation, immunity, and cell survival. Many xenobiotics are evaluated for their potential to modulate this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_p P-IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_IkB IκBα-NF-κB (Inactive) NFkB_IkB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines mRNA->Cytokines Translation

Caption: Example of the NF-κB signaling pathway often studied in pharmacology.

Experimental Workflow: Comparative Pharmacokinetic Study

This workflow outlines the key steps in a typical pharmacokinetic study comparing I.P. and P.O. administration.

PK_Workflow start Study Start: Animal Acclimatization grouping Randomize Animals into Two Groups start->grouping po_dose Administer Compound via Oral Gavage (P.O.) grouping->po_dose Group 1 ip_dose Administer Compound via Intraperitoneal Injection (I.P.) grouping->ip_dose Group 2 po_sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) po_dose->po_sample analysis Plasma Separation and Bioanalysis (e.g., LC-MS/MS) po_sample->analysis ip_sample Serial Blood Sampling (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8h) ip_dose->ip_sample ip_sample->analysis pk_calc Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax, F%) analysis->pk_calc comparison Compare PK Profiles of P.O. vs I.P. Routes pk_calc->comparison

Caption: Workflow for a comparative pharmacokinetic (PK) study.

Experimental Workflow: Comparative Genotoxicity Study

This workflow illustrates a comparative genotoxicity study, such as a micronucleus test, which is often performed to assess the safety of a new compound.[6][9]

Genotox_Workflow cluster_po Oral (P.O.) Arm cluster_ip Intraperitoneal (I.P.) Arm start Preliminary Study: Acute Toxicity / Dose Range-Finding main_study Main Study: Assign Animals to Dose Groups (P.O. vs I.P.) & Controls start->main_study po_admin Compound Administration (Oral Gavage) main_study->po_admin ip_admin Compound Administration (I.P. Injection) main_study->ip_admin po_harvest Harvest Target Tissue (e.g., Bone Marrow) at 24h & 48h po_admin->po_harvest analysis Slide Preparation, Staining, and Microscopic Analysis (e.g., Score MNPCEs) po_harvest->analysis ip_harvest Harvest Target Tissue (e.g., Bone Marrow) at 24h & 48h ip_admin->ip_harvest ip_harvest->analysis data_analysis Statistical Analysis: Compare Genotoxicity Between Routes and Dose Levels analysis->data_analysis

Caption: Workflow for a comparative genotoxicity study.

References

Application Note: Investigating DMPEN-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dimercapto-1-propanesulfonic acid (DMPEN), also known as DMPS, is a chelating agent recognized for its use in treating heavy metal poisoning.[1] While its role in modulating cisplatin-induced nephrotoxicity has been explored, its direct effects on apoptosis in cancer cells are not well-established. This document provides a framework for investigating the hypothesis that this compound may induce apoptosis in cancer cells, a critical process in cancer therapy. Dysregulation of apoptosis is a hallmark of cancer, and its targeted induction is a primary therapeutic strategy.[2]

This application note outlines a potential mechanism of action for this compound-induced apoptosis and provides detailed protocols to measure key apoptotic events. The proposed mechanism centers on this compound's ability to chelate intracellular metal ions, potentially disrupting mitochondrial function and increasing reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[3][4]

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

The proposed mechanism suggests that this compound, by chelating essential metal ions like zinc and copper, may disrupt the function of antioxidant enzymes and mitochondrial electron transport chain proteins. This disruption can lead to an increase in intracellular ROS. Elevated ROS levels can cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[4][5] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[2] Active caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.[2]

DMPEN_Apoptosis_Pathway This compound This compound Chelation Intracellular Metal Ion Chelation (e.g., Zn²⁺, Cu²⁺) This compound->Chelation Mito_Dys Mitochondrial Dysfunction & Antioxidant Enzyme Inhibition Chelation->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Hypothetical this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for Assessing Apoptosis

A systematic approach is required to validate the pro-apoptotic potential of this compound. The following workflow outlines the key stages, from initial cell treatment to multiparametric assessment of apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assessment start Cancer Cell Culture treat Treat cells with this compound (Dose-response & Time-course) start->treat harvest Harvest Cells treat->harvest flow Annexin V/PI Staining (Flow Cytometry) harvest->flow caspase Caspase-3/7 Activity Assay (Luminescence/Colorimetric) harvest->caspase western Western Blot Analysis (Bcl-2, Bax, Cleaved Caspase-3) harvest->western analyze Data Analysis & Interpretation flow->analyze caspase->analyze western->analyze end Conclusion on This compound's Apoptotic Effect analyze->end

Workflow for measuring this compound-induced apoptosis.

Quantitative Data Summary

The following table is a template for summarizing hypothetical quantitative data from the described experiments. It allows for a clear comparison of this compound's effects across different concentrations and cell lines.

Cancer Cell LineThis compound Conc. (µM)% Apoptotic Cells (Annexin V+/PI-)Fold Increase in Caspase-3/7 Activity (vs. Control)Bax/Bcl-2 Protein Ratio (from Western Blot)
MCF-7 0 (Control)4.5 ± 0.81.00.4 ± 0.1
5015.2 ± 2.12.5 ± 0.31.2 ± 0.2
10035.8 ± 4.55.8 ± 0.62.8 ± 0.4
20062.1 ± 6.310.2 ± 1.15.1 ± 0.7
HeLa 0 (Control)5.1 ± 1.01.00.6 ± 0.1
5012.5 ± 1.92.1 ± 0.21.5 ± 0.3
10028.9 ± 3.74.5 ± 0.53.2 ± 0.5
20055.4 ± 5.98.9 ± 0.96.4 ± 0.8

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This protocol detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V, and membrane integrity using PI.[6][7]

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cancer cells in 6-well plates and culture to ~70-80% confluency. Treat with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, collect the media and cells into a centrifuge tube.

    • For adherent cells, collect the supernatant (contains floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay uses a proluminescent caspase-3/7 substrate that generates a light signal upon cleavage.[8][9]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Treatment: Treat cells with this compound at various concentrations. Include untreated controls and positive controls (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[9]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. The light signal is proportional to the amount of caspase activity.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection and semi-quantification of key apoptosis regulatory proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[10][11][12]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, harvest, and wash with cold PBS. Lyse the cell pellet with ice-cold RIPA buffer for 30 minutes on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, and anti-β-actin as a loading control) overnight at 4°C on a shaker.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometry analysis on the bands using image analysis software. Normalize the expression of Bax and Bcl-2 to the β-actin loading control and calculate the Bax/Bcl-2 ratio. An increased ratio is indicative of a shift towards apoptosis.[11]

References

Application Notes and Protocols for MPTP Treatment in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "DMPEN" was not found in the scientific literature within the context of in vivo experiments. This document has been generated based on the assumption that the intended compound was MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a widely used neurotoxin to model Parkinson's disease in vivo. Please verify the compound of interest before proceeding with any experimental work.

These application notes provide detailed protocols for the in vivo administration of MPTP to induce a Parkinson's disease-like phenotype in mice. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra pars compacta (SNpc), a key pathological feature of Parkinson's disease.[1][2][3] After administration, the lipophilic MPTP crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][2][4][5] MPP+ is then selectively taken up by dopaminergic neurons through the dopamine (B1211576) transporter (DAT).[1][3]

Once inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS).[1][6] This cascade of events triggers oxidative stress, neuroinflammation, and ultimately, apoptotic cell death of dopaminergic neurons.[1][2][6]

Signaling Pathways in MPTP-Induced Neurotoxicity

The neurotoxic effects of MPTP are mediated by several interconnected signaling pathways. The primary events include mitochondrial dysfunction and oxidative stress, which then initiate downstream inflammatory and apoptotic cascades.

MPTP_Signaling_Pathways cluster_blood_brain_barrier Blood-Brain Barrier cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron cluster_mitochondrion Mitochondrion MPTP MPTP MPTP_in MPTP MPTP->MPTP_in Crosses BBB MAOB MAO-B MPTP_in->MAOB Metabolized by MPDP MPDP+ MAOB->MPDP MPP_astro MPP+ MPDP->MPP_astro DAT DAT MPP_astro->DAT Enters neuron via MPP_neuron MPP+ DAT->MPP_neuron ComplexI Complex I MPP_neuron->ComplexI Inhibits ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS CytochromeC Cytochrome c Release ComplexI->CytochromeC OxidativeStress Oxidative Stress ROS->OxidativeStress Neuroinflammation Neuroinflammation (Microglial Activation) ROS->Neuroinflammation Apoptosis Apoptosis CytochromeC->Apoptosis OxidativeStress->Apoptosis Neuroinflammation->Apoptosis

Caption: MPTP Mechanism of Action and Signaling Pathways. (Within 100 characters)

Experimental Protocols

The choice of MPTP treatment regimen depends on the specific research question and the desired level of dopaminergic neurodegeneration. Acute models are useful for studying the initial molecular events, while subacute and chronic models can better mimic the progressive nature of Parkinson's disease.[2][7][8]

Data Presentation: MPTP Treatment Schedules for Mice
RegimenDosageAdministration RouteFrequencyDurationExpected OutcomeReference(s)
Acute 10-20 mg/kgIntraperitoneal (i.p.) or Subcutaneous (s.c.)4 injections at 1-2 hour intervals1 day40-90% striatal dopamine depletion within 7 days.[6][9][2][6][7][9]
Subacute 20-30 mg/kgIntraperitoneal (i.p.)1 injection daily4-5 consecutive days~90% striatal TH protein depletion and 30% loss of TH+ neurons in SNpc at 24h post-injection.[7][2][6][7]
Chronic 25 mg/kg MPTP + 250 mg/kg probenecidIntraperitoneal (i.p.)2 times a week5 weeksProgressive neurodegeneration.[2]
Chronic (low dose) 4 mg/kgIntraperitoneal (i.p.)1 injection daily20 consecutive daysSlower progression of neurodegeneration compared to acute models.[7][10][7][10]

Note: The C57BL/6 mouse strain is highly sensitive to MPTP and is commonly used.[7] Dosages may need to be adjusted for other strains.[8]

Detailed Protocol: Acute MPTP Administration in Mice

This protocol describes a widely used acute regimen to induce significant dopaminergic neurodegeneration in C57BL/6 mice.

Materials:

  • MPTP hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline

  • C57BL/6 mice (male, 8-12 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Designated and properly ventilated workspace for handling MPTP

Procedure:

  • Preparation of MPTP Solution:

    • CAUTION: MPTP is a potent neurotoxin. Handle with extreme care in a designated fume hood. All personnel must be trained in the safe handling of this compound.

    • On the day of injection, prepare a fresh solution of MPTP hydrochloride in sterile 0.9% saline.

    • For a target dose of 20 mg/kg, dissolve MPTP.HCl at a concentration of 2 mg/mL in saline. The injection volume will be 10 µL per gram of body weight.

  • Animal Handling and Injection:

    • Weigh each mouse accurately to determine the precise injection volume.

    • Administer MPTP via intraperitoneal (i.p.) injection.

    • Inject the first dose (e.g., 20 mg/kg).

    • Repeat the injection every 2 hours for a total of four injections.[7]

  • Post-Injection Monitoring:

    • Monitor the animals closely for any signs of distress or adverse reactions during and after the injection period.

    • Provide supportive care as needed (e.g., placing food and water on the cage floor).

  • Tissue Collection and Analysis:

    • Euthanize the mice at the desired time point post-treatment (typically 7 to 21 days for assessment of stable neurodegeneration).[8]

    • Perfuse the animals with saline followed by 4% paraformaldehyde for immunohistochemical analysis.

    • For neurochemical analysis (e.g., HPLC for dopamine levels), rapidly dissect the striatum and substantia nigra, and freeze the tissues in liquid nitrogen.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using the acute MPTP model.

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_treatment Treatment cluster_posttreatment Post-treatment cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Behavioral Testing (e.g., Rotarod, Open Field) acclimatization->baseline mptp_prep Prepare MPTP Solution baseline->mptp_prep mptp_injection Acute MPTP Injections (4x, 2h intervals) mptp_prep->mptp_injection monitoring Animal Monitoring (Daily) mptp_injection->monitoring post_behavioral Post-treatment Behavioral Testing (e.g., Day 7) monitoring->post_behavioral euthanasia Euthanasia & Tissue Collection (Day 7-21) post_behavioral->euthanasia ihc Immunohistochemistry (TH Staining) euthanasia->ihc hplc Neurochemical Analysis (HPLC for Dopamine) euthanasia->hplc

Caption: General Experimental Workflow for Acute MPTP Model. (Within 100 characters)

References

Application Notes and Protocols for the Analysis of N,N-Dimethyl-p-phenylenediamine (DMPEN) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-p-phenylenediamine (DMPEN) is a chemical compound with various industrial applications. Its presence in biological matrices such as plasma may need to be monitored in toxicological studies or in the context of occupational exposure. This document provides detailed application notes and protocols for the quantitative determination of this compound in plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The following protocols are provided as a comprehensive guide. It is important to note that specific parameters may require optimization based on the instrumentation and reagents available in your laboratory. Method validation should be performed according to the relevant regulatory guidelines.[1][2][3]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A. Principle

This method describes the determination of this compound in plasma using reversed-phase HPLC with UV detection. Following a protein precipitation step to extract this compound from the plasma matrix, the analyte is separated on a C18 column and quantified by its absorbance at a specific wavelength.

B. Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Workflow for HPLC-UV Sample Preparation

plasma 200 µL Plasma acetonitrile Add 600 µL Cold Acetonitrile plasma->acetonitrile vortex1 Vortex (1 min) acetonitrile->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N₂, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 hplc_vial Transfer to HPLC Vial vortex2->hplc_vial analysis HPLC-UV Analysis hplc_vial->analysis plasma 500 µL Plasma + IS + NaOH lle Add 3 mL Ethyl Acetate plasma->lle vortex1 Vortex (2 min) lle->vortex1 centrifuge Centrifuge (3000 x g, 10 min) vortex1->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness (N₂, 40°C) organic_layer->evaporate derivatize Add BSTFA + Pyridine evaporate->derivatize heat Heat (70°C, 30 min) derivatize->heat cool Cool to RT heat->cool gcms_injection Inject 1 µL cool->gcms_injection plasma 100 µL Plasma methanol_is Add 300 µL Methanol with IS plasma->methanol_is vortex Vortex (1 min) methanol_is->vortex centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

References

Application Notes: Long-Term Stability of DMPEN in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine (DMPEN) is a chemical compound utilized in various research applications. For researchers, scientists, and drug development professionals, understanding the long-term stability of this compound in dimethyl sulfoxide (B87167) (DMSO) is critical for ensuring the integrity and reproducibility of experimental results. DMSO is a common solvent for compound storage due to its excellent solubilizing properties for a wide range of molecules.[1] However, the chemical reactivity of DMSO and its hygroscopic nature can impact the stability of dissolved compounds over time.[1][2] These application notes provide a summary of factors affecting stability and protocols for assessing the long-term stability of this compound in DMSO.

Factors Influencing the Stability of this compound in DMSO

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] The presence of water can lead to hydrolysis of susceptible functional groups. While this compound does not contain readily hydrolyzable groups like esters, the presence of water can still influence its degradation. Studies have shown that water is a more significant factor in compound loss than oxygen.[3] A study on a diverse set of compounds in a DMSO/water (90/10) mixture found that 85% of the compounds were stable over a 2-year period at 4°C.[4]

  • Temperature: Storage temperature is a critical factor in determining the rate of chemical degradation. Generally, lower temperatures are preferred for long-term storage to minimize degradation. Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict long-term stability at lower temperatures.[1][3] Most compounds are reported to be stable for 15 weeks at 40°C in DMSO.[3][5]

  • Light Exposure: Light can provide the energy to initiate photochemical degradation. It is advisable to protect solutions from light, especially for compounds with chromophores, by using amber vials or by wrapping containers in aluminum foil.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups. While this compound's structure is not inherently prone to oxidation, it is a potential degradation pathway for many organic molecules. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.[3][6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO solutions can introduce atmospheric moisture and oxygen, potentially leading to compound degradation.[3][6] Studies have shown no significant compound loss after 11 freeze/thaw cycles when handled properly.[3] Another study subjected compounds to 25 freeze-thaw cycles and monitored stability.[6]

  • pH and Impurities: Acidic or basic impurities in DMSO can catalyze degradation reactions.[1] The pKa of the methyl groups in DMSO is approximately 35, making it a very weak acid.[7]

Recommended Storage Conditions

Based on general guidelines for small molecule storage in DMSO, the following conditions are recommended for long-term storage of this compound solutions to maximize stability:

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSOTo minimize water-related degradation.[3]
Temperature -20°C or -80°CTo slow down potential degradation reactions.[8]
Atmosphere Inert gas (Argon or Nitrogen)To minimize oxidation.[6]
Container Amber glass or polypropylene (B1209903) vials with tight-fitting capsTo protect from light and minimize solvent evaporation and water absorption.[1][3]
Aliquoting Store in single-use aliquotsTo avoid repeated freeze-thaw cycles.[3][6]

Protocol: Assessment of Long-Term Stability of this compound in DMSO

This protocol outlines a comprehensive method to evaluate the long-term stability of this compound in a DMSO solution using High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Objective

To determine the rate of degradation of this compound in DMSO under various storage conditions over a defined period.

2. Materials

  • This compound (high purity)

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier for HPLC)

  • Internal Standard (IS) - a stable, non-reactive compound with similar chromatographic and spectroscopic properties to this compound.

  • Volumetric flasks, pipettes, and syringes

  • Amber HPLC vials with septa caps

  • NMR tubes

3. Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Analysis prep_solution Prepare this compound stock solution in anhydrous DMSO (e.g., 10 mM) add_is Add Internal Standard (IS) to each aliquot prep_solution->add_is aliquot Aliquot into multiple amber vials for each storage condition and time point add_is->aliquot storage_conditions Store aliquots under different conditions: - -20°C (Control) - 4°C - Room Temperature (RT) - 40°C (Accelerated) aliquot->storage_conditions time_points Analyze samples at specified time points: T=0, 1 week, 1 month, 3 months, 6 months, 1 year storage_conditions->time_points hplc_analysis HPLC-UV/MS Analysis: - Quantify this compound peak area relative to IS - Identify potential degradation products time_points->hplc_analysis nmr_analysis NMR Analysis (optional): - Confirm structural integrity - Identify degradation products time_points->nmr_analysis data_analysis Calculate % this compound remaining vs. T=0 for each condition hplc_analysis->data_analysis nmr_analysis->data_analysis plot_data Plot % this compound remaining vs. time data_analysis->plot_data determine_shelf_life Determine shelf-life based on acceptable degradation limits (e.g., >90% purity) plot_data->determine_shelf_life

Figure 1: Experimental workflow for assessing the long-term stability of this compound in DMSO.

4. Detailed Procedure

4.1. Preparation of this compound Stock Solution (T=0)

  • Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 10 mM) in anhydrous DMSO.

  • Add a stable internal standard (IS) to the stock solution at a known concentration.

  • Vortex the solution until the this compound and IS are completely dissolved.

  • Immediately aliquot the stock solution into multiple amber vials, ensuring each vial has enough volume for a single analysis. This will create sets of samples for each storage condition and time point.

  • Take an aliquot for immediate analysis (T=0).

4.2. Storage

  • Store the prepared aliquots under the following conditions:

    • -20°C (Control condition)

    • 4°C

    • Room Temperature (~25°C)

    • 40°C (Accelerated stability testing)

  • Ensure all samples are protected from light.

4.3. Analysis at Designated Time Points

  • At each time point (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

  • Allow the samples to equilibrate to room temperature before analysis.

4.4. HPLC-UV/MS Analysis

  • Develop a stability-indicating HPLC method capable of separating this compound from potential degradation products and the internal standard.

  • Inject the samples onto the HPLC system.

  • Record the peak areas of this compound and the internal standard from the UV chromatogram.

  • Use the mass spectrometer to identify the mass of the parent compound (this compound) and any new peaks that may correspond to degradation products.

  • Calculate the ratio of the this compound peak area to the internal standard peak area for each sample.

  • Determine the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:

    % this compound Remaining = [(Peak Area Ratio of Sample) / (Peak Area Ratio of T=0)] x 100

4.5. NMR Analysis (Optional)

  • For a more detailed structural analysis, especially if significant degradation is observed, acquire a ¹H NMR spectrum of the sample.[1]

  • Compare the spectrum to the T=0 sample to identify any changes in chemical shifts or the appearance of new signals, which would indicate the formation of degradation products.[1]

5. Data Presentation

Summarize the quantitative data from the HPLC analysis in a table as shown below.

Table 1: Stability of this compound in DMSO at Various Temperatures

Time Point% this compound Remaining (Mean ± SD, n=3)
-20°C 4°C Room Temp (~25°C) 40°C
T=0 100%100%100%100%
1 Week
1 Month
3 Months
6 Months
1 Year

6. Interpretation of Results

  • A decrease in the percentage of this compound remaining over time indicates degradation.

  • The rate of degradation will likely be higher at elevated temperatures.

  • The appearance of new peaks in the HPLC chromatogram or NMR spectrum suggests the formation of degradation products. The mass spectrometry data can help in the identification of these products.

  • Based on the data, a recommended shelf-life and optimal storage conditions for this compound in DMSO can be established.

Factors Influencing Compound Stability in DMSO

G cluster_environmental Environmental Factors cluster_solvent Solvent Properties cluster_handling Handling Procedures center_node Compound Stability in DMSO temperature Temperature center_node->temperature influences rate of degradation reactions light Light center_node->light can cause photodegradation oxygen Oxygen center_node->oxygen can cause oxidation water_content Water Content (Hygroscopicity) center_node->water_content can cause hydrolysis impurities Impurities (Acidic/Basic) center_node->impurities can catalyze degradation freeze_thaw Freeze-Thaw Cycles center_node->freeze_thaw introduces water and oxygen container Container Material (Glass vs. Polypropylene) center_node->container potential for leaching/adsorption

References

Unraveling Drug Resistance: The Role of DMPEN

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug resistance is a formidable challenge in the treatment of various diseases, particularly in oncology. Understanding the intricate molecular mechanisms that underpin this resistance is paramount for the development of novel therapeutic strategies. This document provides a comprehensive overview of the application of a specific compound, herein referred to as DMPEN, in the study of drug resistance. Due to the limited public information available for a compound with the specific acronym "this compound" in the context of drug resistance, this application note is based on the plausible, albeit unconfirmed, identification of this compound as N,N'-dimethyl-N,N'-bis(2-mercaptopropyl)ethylenediamine , a metal chelating agent. The principles and protocols outlined below are based on the established roles of metal chelation in modulating cellular pathways implicated in drug resistance.

Metal ions are crucial for a multitude of cellular processes, including the function of enzymes and transcription factors. In the context of cancer, altered metal homeostasis has been linked to the proliferation of cancer cells and the development of resistance to chemotherapy. Chelating agents, by sequestering metal ions, can disrupt these processes and potentially reverse drug resistance.

Principle of Action: Metal Chelation to Overcome Drug Resistance

The primary mechanism by which this compound is proposed to counteract drug resistance is through its function as a chelating agent. By binding to and reducing the bioavailability of intracellular metal ions, this compound can influence several signaling pathways and cellular processes that contribute to a drug-resistant phenotype.

A potential mechanism of action for this compound in overcoming drug resistance is depicted in the following diagram:

cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Overcoming Drug Resistance This compound This compound Chelation Metal Ion Chelation (e.g., Zn²⁺, Cu²⁺) This compound->Chelation Binds to metal ions MMP_inhibition Inhibition of Metalloproteinases (MMPs) Chelation->MMP_inhibition TF_inactivation Inactivation of Zinc-Finger Transcription Factors Chelation->TF_inactivation ROS_generation Generation of Reactive Oxygen Species (ROS) Chelation->ROS_generation Invasion_metastasis Reduced Invasion & Metastasis MMP_inhibition->Invasion_metastasis Drug_efflux Decreased Drug Efflux (e.g., via ABC transporters) TF_inactivation->Drug_efflux Apoptosis Increased Apoptosis ROS_generation->Apoptosis

Caption: Proposed mechanism of this compound in overcoming drug resistance.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the efficacy of this compound in overcoming drug resistance in cancer cell lines.

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound alone and in combination with a standard chemotherapeutic agent on both drug-sensitive and drug-resistant cancer cell lines.

Materials:

  • Drug-sensitive cancer cell line (e.g., parental cell line)

  • Drug-resistant cancer cell line (e.g., a subline with acquired resistance)

  • This compound (N,N'-dimethyl-N,N'-bis(2-mercaptopropyl)ethylenediamine)

  • Chemotherapeutic agent (e.g., doxorubicin, cisplatin)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

    • For combination studies, prepare solutions with a fixed ratio of this compound and the chemotherapeutic agent.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only as a negative control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) values for each treatment using dose-response curve fitting software.

    • Calculate the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis of Drug Resistance Markers

Objective: To investigate the effect of this compound on the expression of key proteins involved in drug resistance, such as ABC transporters (e.g., P-glycoprotein).

Materials:

  • Drug-sensitive and drug-resistant cells treated with this compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-P-glycoprotein, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound for a specified time (e.g., 24-48 hours).

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Intracellular Drug Accumulation Assay

Objective: To determine if this compound can increase the intracellular accumulation of a chemotherapeutic agent in drug-resistant cells.

Materials:

  • Drug-resistant cells.

  • This compound.

  • Fluorescent chemotherapeutic agent (e.g., doxorubicin, which is naturally fluorescent).

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates or on coverslips.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Add the fluorescent chemotherapeutic agent and incubate for an additional 1-2 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells, wash with PBS, and analyze the intracellular fluorescence using a flow cytometer.

    • Fluorescence Microscopy: Wash the cells on coverslips with PBS, mount them on slides, and visualize the intracellular fluorescence using a fluorescence microscope.

  • Data Analysis:

    • Quantify the mean fluorescence intensity to determine the relative intracellular drug accumulation.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: IC₅₀ Values of this compound and Chemotherapeutic Agent in Sensitive and Resistant Cells

Cell LineTreatmentIC₅₀ (µM) ± SD
Sensitive This compound[Value]
Chemotherapeutic[Value]
This compound + Chemo[Value]
Resistant This compound[Value]
Chemotherapeutic[Value]
This compound + Chemo[Value]

Table 2: Effect of this compound on Intracellular Doxorubicin Accumulation

Cell LineTreatmentMean Fluorescence Intensity ± SDFold Change
Resistant Doxorubicin alone[Value]1.0
Doxorubicin + this compound[Value][Value]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound to overcome drug resistance, focusing on the inhibition of a transcription factor responsible for the upregulation of drug efflux pumps.

This compound This compound Metal_Ion Intracellular Metal Ions (e.g., Zn²⁺) This compound->Metal_Ion Chelates TF_inactive Inactive TF This compound->TF_inactive Induces Inactivation TF Zinc-Finger Transcription Factor (e.g., Snail) Metal_Ion->TF Required for conformational stability TF_active Active TF TF->TF_active Activation ABC_Gene ABC Transporter Gene (e.g., ABCB1) TF_active->ABC_Gene Promotes Transcription ABC_Protein P-glycoprotein (Drug Efflux Pump) ABC_Gene->ABC_Protein Translation Drug_Efflux Drug Efflux ABC_Protein->Drug_Efflux Drug_Accumulation Intracellular Drug Accumulation Drug_Efflux->Drug_Accumulation Reduces

Caption: Hypothetical pathway of this compound-mediated drug sensitization.

Conclusion

While the specific compound "this compound" is not prominently featured in the current literature on drug resistance, the principles of metal chelation provide a strong rationale for its potential application in this field. The protocols and conceptual frameworks presented in this document offer a starting point for researchers to investigate the utility of N,N'-dimethyl-N,N'-bis(2-mercaptopropyl)ethylenediamine, or other similar chelating agents, as tools to dissect and overcome the complex mechanisms of drug resistance. Further research is warranted to validate the identity of "this compound" and to experimentally confirm its efficacy and mechanism of action.

Application of DMPEN in Glioblastoma Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information could be found regarding a compound designated "DMPEN" for use in glioblastoma research.

Extensive searches were conducted to identify "this compound" as a chemical entity and to find any associated research linking it to glioblastoma. These inquiries included searches for its chemical name, potential full chemical names, and any related experimental data, protocols, or signaling pathway information in the context of this aggressive brain tumor.

The search results did not yield any relevant information for a compound with this specific acronym being investigated for glioblastoma. It is possible that "this compound" may be:

  • An internal, unpublished designation for a novel compound.

  • A very recent discovery that has not yet been reported in scientific literature.

  • An abbreviation that is not in widespread use or is specific to a particular research group.

  • A typographical error.

Without a precise chemical name or a reference to a peer-reviewed publication, it is not possible to provide the requested detailed Application Notes and Protocols for "this compound" in glioblastoma research. The creation of accurate data tables, experimental methodologies, and signaling pathway diagrams is contingent on the availability of this foundational information.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the full chemical name of the compound of interest. With a more specific identifier, a renewed and more targeted search for its application in glioblastoma research could be conducted.

Application Notes and Protocols for Combination Therapy Studies with DDMP (Metoprine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and conducting preclinical combination therapy studies involving 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP), also known as Metoprine. DDMP is a lipid-soluble antifolate agent that inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, and consequently, for DNA replication and cellular proliferation. Due to its mechanism of action, DDMP has been investigated as an anticancer agent, often in combination with other therapies to enhance efficacy or mitigate toxicity.

The following sections detail the experimental design, protocols for in vitro and in vivo studies, and data presentation for evaluating the synergistic, additive, or antagonistic effects of DDMP in combination with other therapeutic agents.

Rationale for DDMP Combination Therapy

The primary rationale for using DDMP in combination therapy is to exploit its targeted mechanism of action while potentially overcoming resistance or reducing side effects. Common combination strategies include:

  • Synergistic Efficacy: Combining DDMP with another cytotoxic agent that acts on a different cellular pathway can lead to a greater-than-additive antitumor effect.

  • Modulation of Toxicity: Co-administration with a rescue agent, such as folinic acid (leucovorin), can selectively protect non-cancerous cells from the toxic effects of DHFR inhibition.

  • Overcoming Resistance: In tumors that have developed resistance to other chemotherapeutic agents, DDMP may still be effective, particularly in combination with drugs that target different resistance mechanisms.

Experimental Design

A robust experimental design is crucial for accurately assessing the interaction between DDMP and a partner drug. The design should be tailored to the specific research question and the nature of the therapeutic agents.

In Vitro Experimental Design

In vitro studies are essential for the initial screening of drug combinations and for elucidating the underlying mechanisms of interaction.

Key Considerations:

  • Cell Line Selection: Choose a panel of cell lines relevant to the cancer type of interest. Include both sensitive and potentially resistant lines.

  • Dose-Response Matrix: To assess synergy, a matrix of concentrations for both DDMP and the combination drug should be tested. This typically involves a range of concentrations for each drug, both alone and in combination.

  • Constant vs. Non-Constant Ratios: Experiments can be designed with a constant ratio of the two drugs or with varying ratios to explore the full dose-response surface.[1]

  • Endpoint Measurement: Common endpoints include cell viability (e.g., MTT, CellTiter-Glo assays), apoptosis (e.g., caspase activity, Annexin V staining), and cell cycle analysis (e.g., flow cytometry).

In Vivo Experimental Design

In vivo studies are necessary to validate in vitro findings in a more complex biological system.

Key Considerations:

  • Animal Model: Select an appropriate animal model, such as a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model, that recapitulates the human disease.[2]

  • Treatment Groups: A typical in vivo combination study includes at least four treatment arms:

    • Vehicle Control

    • DDMP alone

    • Combination Drug alone

    • DDMP + Combination Drug[3][4][5]

  • Dosing and Schedule: The dose and schedule of each drug should be based on prior single-agent studies to determine the maximum tolerated dose (MTD) and optimal dosing frequency.

  • Endpoint Measurement: Primary endpoints often include tumor growth inhibition (TGI), tumor volume, and overall survival.[2] Secondary endpoints can include biomarker analysis from tumor tissue.

Data Presentation

Quantitative data from combination studies should be summarized in a clear and structured format to facilitate interpretation and comparison.

In Vitro Data

Table 1: In Vitro Growth Inhibition of Walker 256 Carcinosarcoma Cells with DDMP and Carboxypeptidase G1 (CPDG1) Combination. [6]

Treatment GroupConcentration% Growth Inhibition
DDMP10⁻⁷ M~0%
CPDG10.1 unit/mlMinimal
DDMP + CPDG110⁻⁷ M + 0.1 unit/ml80%
In Vivo Data

Table 2: Survival of Rats with Walker 256 Carcinosarcoma Treated with DDMP and Carboxypeptidase G1 (CPDG1) Combination. [6]

Treatment GroupDose and Schedule% Increase in Survival
DDMP15 mg/kg on Days 1, 3, 5No significant effect
CPDG1800 units/kg/day for 6 daysNo significant effect
DDMP + CPDG115 mg/kg (Days 1, 3, 5) + 800 units/kg/day (6 days)30%

Table 3: Clinical Response in Patients with Solid Tumors Treated with DDMP and Folinic Acid (CF). [1]

Tumor TypeNumber of PatientsObjective Response
Epidermoid Cancer (Head and Neck)104
Epidermoid Cancer (Lung)82
Melanoma31

Experimental Protocols

The following are detailed protocols for key experiments in a DDMP combination therapy study.

Protocol 1: In Vitro Synergy Assessment using the Checkerboard Assay

Objective: To determine the in vitro synergy, additivity, or antagonism of DDMP in combination with another drug.

Materials:

  • Selected cancer cell lines

  • DDMP (Metoprine)

  • Combination drug of interest

  • Complete cell culture medium

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of DDMP and the combination drug in complete medium.

  • Treatment: Treat the cells with a matrix of drug concentrations. This should include each drug alone and in combination at various concentrations. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo efficacy of DDMP in combination with another drug in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • DDMP (Metoprine)

  • Combination drug of interest

  • Vehicle solution

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer the treatments to the respective groups as per the defined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves and log-rank tests.

Visualizations

Signaling Pathway

DDMP_Mechanism_of_Action Folate Folate DHFR Dihydrofolate Reductase (DHFR) Folate->DHFR THF Tetrahydrofolate (THF) DHFR->THF  Reduction Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA CellProliferation Cell Proliferation DNA->CellProliferation DDMP DDMP (Metoprine) DDMP->DHFR Inhibition Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DoseResponse Single Agent Dose-Response Checkerboard Combination Checkerboard Assay DoseResponse->Checkerboard SynergyAnalysis Synergy Analysis (e.g., CI) Checkerboard->SynergyAnalysis Xenograft Xenograft Model Development SynergyAnalysis->Xenograft Promising Combinations Treatment Treatment Groups: - Vehicle - DDMP - Drug B - Combination Xenograft->Treatment Efficacy Efficacy Assessment (TGI, Survival) Treatment->Efficacy Drug_Interaction_Types Combination Combined Effect Synergy Synergy (Effect > A + B) Combination->Synergy Greater than Expected Additive Additive (Effect = A + B) Combination->Additive As Expected Antagonism Antagonism (Effect < A + B) Combination->Antagonism Less than Expected

References

Troubleshooting & Optimization

DMPEN solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine (DMPEN). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the aqueous solubility of this compound during their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: Direct dissolution of this compound in aqueous buffers can be challenging due to its likely limited water solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of compounds with poor aqueous solubility.[1] Other options include dimethylformamide (DMF) or ethanol.

  • Dissolution Technique: To aid dissolution, use vortexing and sonication. Gentle warming (e.g., to 37°C) can also be applied, but it is crucial to ensure the compound remains stable at elevated temperatures.[1]

Q2: After adding my this compound stock solution to my aqueous assay buffer, a precipitate formed. How can I resolve this?

A2: Precipitation upon addition to aqueous buffers is a frequent issue with compounds dissolved in organic solvents.[1] This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting steps:

  • Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally between 0.1% and 0.5%, to avoid affecting the assay's biological components.[1]

  • Lower the Final this compound Concentration: The most straightforward solution may be to reduce the final working concentration of this compound to a level below its solubility limit in your specific assay buffer.[1]

  • Adjust the pH: this compound contains basic nitrogen atoms, which means its solubility is likely pH-dependent.[2] Lowering the pH of the buffer can protonate the amine groups, increasing the molecule's polarity and enhancing its aqueous solubility.[1][3]

  • Gentle Warming and Vortexing: Briefly warming the solution to 37°C while vortexing can sometimes help redissolve minor precipitation. However, be aware that the solution may not be stable long-term.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: How should I prepare a this compound stock solution?

A2: It is recommended to prepare a high-concentration stock solution in a polar aprotic solvent like DMSO.[1] A typical stock concentration might be in the range of 10-50 mM, depending on the solubility in the chosen solvent. Always store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability.

Q3: What is the role of pH in this compound solubility?

A3: The amine groups in this compound are basic and can accept protons (H+) in acidic environments. This protonation leads to the formation of a more polar, charged species, which is generally more soluble in water.[3] Conversely, in neutral or basic solutions, this compound is likely to be in its less polar, free base form, which has lower aqueous solubility. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may improve this compound solubility.[1][3]

Q4: Can I use co-solvents in my final assay buffer to improve this compound solubility?

A4: While organic co-solvents are used to prepare the stock solution, their concentration in the final aqueous buffer should be minimized. High concentrations of solvents like DMSO can be toxic to cells or interfere with enzyme activity. It is crucial to keep the final solvent concentration below a level that impacts your specific assay, typically under 1%, and often as low as 0.1%.[1]

Data Presentation

Table 1: General Troubleshooting Strategies for this compound Solubility Issues

IssuePotential CauseRecommended Solution
Precipitation upon dilution Exceeding solubility limit in aqueous buffer.Lower the final this compound concentration.[1]
High final concentration of organic solvent.Decrease the final percentage of the organic co-solvent (e.g., DMSO) to <0.5%.[1]
Unfavorable pH of the aqueous buffer.Adjust the pH of the buffer to a more acidic value (e.g., pH 6.0-7.0) and test for improved solubility.[1][3]
Initial insolubility in buffer Low intrinsic aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO first.[1]
Cloudiness in solution Formation of fine precipitate or insoluble complexes.Try gentle warming and vortexing.[1] Consider filtration if the precipitate does not redissolve.

Table 2: Suggested Solvent and pH Screening for this compound

Solvent SystempH RangeExpected Outcome
100% Aqueous Buffer5.0 - 6.5Potentially improved solubility due to protonation of amines.[3]
100% Aqueous Buffer7.0 - 8.0Likely poor solubility.
99.5% Aqueous Buffer / 0.5% DMSO6.0 - 7.4A good starting point for most cell-based assays.[1]
99% Aqueous Buffer / 1% DMSO6.0 - 7.4May be acceptable for some assays, but potential for solvent effects increases.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO (or other suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • If necessary, gently warm the solution to 37°C for a short period, followed by vortexing.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Optimal pH for this compound Solubility in an Aqueous Buffer

  • Prepare a series of your desired aqueous buffer at different pH values (e.g., from pH 5.0 to 8.0 in 0.5 unit increments).

  • To a fixed volume of each buffer, add a small volume of your this compound stock solution to reach a final concentration that is relevant for your experiment. Aim for a final DMSO concentration of ≤0.5%.[1]

  • Mix well by gentle inversion or vortexing.

  • Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes.

  • Visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles).

  • For a more quantitative measure, you can measure the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) using a spectrophotometer. A lower absorbance indicates better solubility.[1]

  • The lowest pH that results in a clear solution is the optimal pH for solubilizing this compound in this buffer system. Ensure this pH is compatible with your experimental setup.

Visualizations

DMPEN_Solubility_Workflow Troubleshooting this compound Precipitation cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation cluster_troubleshoot Troubleshooting Steps start This compound Powder dissolve Dissolve in DMSO (Vortex, Sonicate, Gentle Heat) start->dissolve stock 10-50 mM Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate Clear Solution (Proceed with Experiment) observe->no_precipitate No lower_conc Lower Final This compound Concentration precipitate->lower_conc lower_dmso Lower Final DMSO Concentration precipitate->lower_dmso adjust_ph Lower Buffer pH precipitate->adjust_ph lower_conc->dilute lower_dmso->dilute adjust_ph->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

pH_Effect_on_this compound Effect of pH on this compound Solubility cluster_ph Aqueous Solution pH cluster_this compound This compound State cluster_solubility Resulting Solubility acidic Acidic pH (e.g., < 7) protonated Protonated this compound (Charged) acidic->protonated Protonation of Amines neutral_basic Neutral/Basic pH (e.g., >= 7) free_base Free Base this compound (Neutral) neutral_basic->free_base Deprotonation high_sol Higher Aqueous Solubility protonated->high_sol low_sol Lower Aqueous Solubility free_base->low_sol

Caption: Relationship between pH and this compound's aqueous solubility.

References

Technical Support Center: Compound Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for compound degradation in cell culture media, with a focus on troubleshooting and best practices. While using N,N'-Dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine (DMPEN) as an illustrative example, the principles and recommendations provided are broadly applicable to a wide range of small molecules used in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is compound degradation and why is it a concern in cell culture experiments?

Q2: What are the primary factors that can cause the degradation of a compound like this compound in cell culture media?

A2: Several factors can influence the stability of a compound in cell culture media.[1][2] These include:

  • pH: Most drugs are stable in a pH range of 4-8. Cell culture media is typically buffered to a physiological pH (around 7.4), but cellular metabolism can cause local pH shifts.[3]

  • Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate chemical reactions, including degradation pathways like hydrolysis and oxidation.[2][4][5]

  • Light: Exposure to light, especially UV light, can cause photolysis, a process where light energy breaks down the compound.[4][5] Many cell culture hoods have fluorescent lighting that can contribute to this.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[5]

  • Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and other components that could potentially react with the test compound.[6][7] For example, components like cysteine and ferric ammonium (B1175870) citrate (B86180) have been found to impact the stability of some compounds.[6]

  • Enzymatic Activity: If using serum-supplemented media, enzymes present in the serum could metabolize the compound.

Q3: How can I determine if my compound is degrading in my cell culture media?

A3: The most reliable way to assess the stability of your compound is through analytical methods. A common approach involves incubating the compound in the cell culture media under your experimental conditions (e.g., 37°C, 5% CO2) for various time points. Samples are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining and to identify any potential degradation products.[8]

Q4: My experimental results are inconsistent. Could this be due to compound degradation?

A4: Inconsistent results are a common indicator of compound instability. If you observe variability in your data between experiments, or even within the same experiment over time, it is prudent to consider the stability of your compound. Degradation can lead to a decrease in the effective concentration of the active compound over the course of the experiment, resulting in diminished or variable effects.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may be related to the degradation of your compound in cell culture media.

Problem Possible Cause Related to Degradation Suggested Solution
Loss of expected biological activity The compound has degraded, and its active concentration is too low.Verify the compound's stability in your media at 37°C over the time course of your experiment using an analytical method like HPLC or LC-MS/MS.[8] Consider preparing fresh stock solutions and adding the compound to the media immediately before use.
Inconsistent results between experiments The rate of degradation is variable due to slight differences in experimental setup (e.g., light exposure, age of media).Standardize your experimental protocol meticulously. Minimize the exposure of your compound and media to light.[9] Always use fresh media and prepare compound dilutions immediately before each experiment.
Unexpected cytotoxicity A degradation product of your compound is toxic to the cells.If possible, identify degradation products using LC-MS/MS.[8][10] Test the cytotoxicity of any identified degradation products. If this is not feasible, consider reducing the incubation time of your compound with the cells.
Precipitate forms in the media after adding the compound The compound has low solubility in the media, which can be exacerbated by changes in pH or temperature. While not strictly degradation, it reduces the effective concentration.Check the solubility of your compound in the specific cell culture medium you are using.[8] You may need to use a lower concentration or a different solvent for your stock solution (ensure the final solvent concentration is not toxic to your cells).

Experimental Protocols

Protocol: Assessing Compound Stability in Cell Culture Media via HPLC or LC-MS/MS

This protocol provides a general framework for determining the stability of a compound in cell culture media.

1. Materials:

  • Your test compound (e.g., this compound)
  • Complete cell culture medium (including serum, if applicable)
  • Sterile microcentrifuge tubes or vials
  • Incubator (37°C, 5% CO2)
  • HPLC or LC-MS/MS system
  • Appropriate solvents for analysis

2. Procedure:

  • Prepare a stock solution of your compound at a known high concentration.
  • Spike the compound into the complete cell culture medium to achieve the final working concentration you use in your experiments.[8]
  • Immediately after mixing, take a sample for your "time 0" measurement.
  • Aliquot the remaining media with the compound into sterile tubes for each subsequent time point (e.g., 2, 4, 8, 24, 48 hours).
  • Incubate the aliquots at 37°C and 5% CO2.
  • At each time point, remove the corresponding aliquot and store it at -80°C until analysis to halt further degradation.
  • Once all samples are collected, process them for analysis. This may involve protein precipitation (if serum was used) or other extraction methods.
  • Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of the parent compound.
  • Plot the concentration of the parent compound versus time to determine its stability profile.

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Compound Instability A Inconsistent or Unexpected Experimental Results B Is the compound stable under experimental conditions? A->B C Assess compound stability (e.g., via HPLC/LC-MS/MS) B->C D Compound is Stable C->D Yes E Compound is Degrading C->E No F Troubleshoot other experimental variables D->F G Optimize experimental protocol: - Reduce incubation time - Prepare fresh solutions - Minimize light/heat exposure E->G H Identify degradation products and assess their activity/toxicity G->H

Caption: A workflow for troubleshooting experimental issues potentially caused by compound instability.

G cluster_0 Factors Influencing Compound Degradation in Cell Culture Compound Test Compound (e.g., this compound) Degradation Degradation Compound->Degradation Temp Temperature (e.g., 37°C) Temp->Degradation Light Light Exposure Light->Degradation pH Media pH pH->Degradation Oxygen Dissolved Oxygen Oxygen->Degradation Media Media Components (Salts, Amino Acids, etc.) Media->Degradation Enzymes Serum Enzymes Enzymes->Degradation

Caption: Key factors that can contribute to the degradation of a compound in cell culture media.

G cluster_0 Hypothetical Signaling Pathway Affected by Compound Instability Compound Compound (e.g., this compound) [Initial Concentration] Degradation Degradation over time Compound->Degradation Effective_Conc Effective Concentration (Decreases over time) Degradation->Effective_Conc Receptor Target Receptor Effective_Conc->Receptor Signaling Downstream Signaling (e.g., Kinase Cascade) Receptor->Signaling Response Cellular Response (e.g., Gene Expression) Signaling->Response

Caption: Illustration of how compound degradation can lead to a reduced effective concentration, impacting downstream signaling and the final cellular response.

References

Technical Support Center: Optimizing DMPEN Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMPEN (N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine) in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound with limited published cytotoxicity data, it is crucial to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, typically spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 10 nM to 100 µM). This wide range helps in identifying the concentrations that produce cytotoxic effects. For compounds with chelating properties similar to this compound, such as TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), cytotoxic effects have been observed in the low micromolar range. Therefore, including concentrations from 0.1 µM to 50 µM in your initial screen would be a reasonable starting point.

Q2: How do I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time depends on the cell type and the expected mechanism of action of the compound. Standard incubation times for cytotoxicity assays are typically 24, 48, or 72 hours. It is advisable to perform a time-course experiment in your initial characterization of this compound's cytotoxic effects. For example, you can treat cells with a mid-range concentration of this compound (e.g., 1 µM and 10 µM) and measure cytotoxicity at 24, 48, and 72 hours to determine the time point at which a significant and reproducible effect is observed.

Q3: What is the likely mechanism of cytotoxicity for this compound?

A3: While specific data for this compound is limited, as a metal chelator, its cytotoxicity is likely mediated by its ability to bind and sequester essential metal ions, such as zinc and copper, which are crucial for various cellular processes. This disruption of metal homeostasis can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequently inducing apoptosis (programmed cell death). A structurally similar zinc chelator, TPEN, has been shown to induce apoptosis in cancer cells through this mechanism.

Q4: Should I be concerned about this compound interfering with the cytotoxicity assay itself?

A4: Yes, this is a critical consideration. As a chelating agent, this compound could potentially interfere with the assay chemistry. For instance, in an MTT assay, which measures metabolic activity via the reduction of a tetrazolium salt, a chelating agent might directly reduce the MTT reagent, leading to a false-positive signal (apparent increased viability). It is essential to include a "compound-only" control (this compound in media without cells) to check for any direct effects on the assay reagents. If interference is observed, consider using an alternative cytotoxicity assay that measures a different endpoint, such as the LDH release assay (measuring membrane integrity).

Troubleshooting Guides

Issue 1: High variability between replicate wells.
Possible Cause Troubleshooting Steps
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each row. Avoid using the outer wells of the plate, which are more prone to evaporation.
Inaccurate pipetting of this compound Use calibrated pipettes and ensure complete mixing of the compound in the well after addition.
Compound precipitation Visually inspect the wells under a microscope after adding this compound. If precipitate is observed, try dissolving the compound in a different solvent or reducing the final concentration. Ensure the solvent concentration in the final culture medium is low (typically <0.5%) and consistent across all wells.
Edge effects To minimize evaporation from the outer wells, fill the peripheral wells of the 96-well plate with sterile PBS or culture medium without cells.
Issue 2: No cytotoxic effect observed even at high concentrations of this compound.
Possible Cause Troubleshooting Steps
Cell line is resistant to this compound Consider using a different cell line that may be more sensitive.
Incorrect concentration of this compound stock solution Verify the initial weighing and dilution calculations of your this compound stock.
Short incubation time Extend the incubation period (e.g., to 48 or 72 hours) as the cytotoxic effects may be delayed.
This compound is not stable in culture medium Prepare fresh dilutions of this compound for each experiment.
Assay interference masking cytotoxicity As mentioned in the FAQs, this compound might be interacting with the assay reagents. Run a control with this compound in cell-free medium to check for interference. Consider switching to a different cytotoxicity assay (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH).
Issue 3: Unexpectedly high cytotoxicity at very low this compound concentrations.
Possible Cause Troubleshooting Steps
High sensitivity of the cell line Your chosen cell line may be particularly sensitive to metal chelation. Expand the lower end of your concentration range (e.g., into the nanomolar range) to determine the IC50 value accurately.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically below 0.1-0.5%). Run a solvent control to assess its effect on cell viability.
Contamination of this compound stock Ensure the stock solution is sterile and free from any contaminants that could be cytotoxic.

Quantitative Data Summary

The following tables provide a general framework for presenting quantitative data from cytotoxicity assays. The actual values will be experiment-specific.

Table 1: Example IC50 Values for a Chelating Agent (TPEN) in Different Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
Breast Cancer (MCF-7)24~5
Breast Cancer (MDA-MB-231)24~2.5
Prostate Cancer (PC-3)48~3

Note: This data is for the structurally similar compound TPEN and should be used as a general reference. The IC50 for this compound must be determined experimentally.

Table 2: Example Data Layout for a this compound Cytotoxicity Experiment

This compound Concentration (µM)% Cell Viability (Mean ± SD) - 24h% Cell Viability (Mean ± SD) - 48h% Cell Viability (Mean ± SD) - 72h
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.595 ± 5.592 ± 6.3
185 ± 6.175 ± 7.260 ± 8.1
1052 ± 7.830 ± 6.515 ± 4.2
5015 ± 3.25 ± 2.1< 5

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for this compound Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Positive Control Preparation: For the maximum LDH release control, add 10 µL of lysis buffer (provided with most commercial kits) to control wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate (24, 48, or 72h) C->D E Perform Cytotoxicity Assay (MTT or LDH) D->E F Measure Absorbance E->F G Calculate % Cell Viability F->G H Determine IC50 Value G->H

Caption: Workflow for this compound cytotoxicity testing.

Signaling_Pathway Proposed Cytotoxicity Pathway of this compound This compound This compound Chelation Metal Chelation This compound->Chelation MetalIons Intracellular Metal Ions (e.g., Zn²⁺, Cu²⁺) MetalIons->Chelation Homeostasis Disruption of Metal Ion Homeostasis Chelation->Homeostasis ROS Increased Reactive Oxygen Species (ROS) Homeostasis->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments related to Damage-Associated Molecular Patterns (DAMPs) and Drug Metabolism and Pharmacokinetics (DMPK).

Section 1: Troubleshooting Inconsistent Results in DAMP Experiments

Damage-Associated Molecular Patterns (DAMPs) are endogenous molecules released from stressed or dying cells that can trigger inflammatory responses.[1][2][3] Assays involving DAMPs can be sensitive to small variations in experimental conditions, leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are DAMPs and why are their measurements sometimes inconsistent?

DAMPs are intracellular molecules that, when released into the extracellular space, can initiate and perpetuate a non-infectious inflammatory response by binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[1][4] Inconsistent measurements can arise from the inherent variability in biological systems and the sensitivity of DAMP signaling pathways to experimental conditions.

Q2: What are the most common sources of variability in DAMP assays?

Inconsistent results in DAMP assays can stem from multiple sources, including sample collection and handling, reagent quality, cell culture conditions, and the specific assay protocol. Inter-patient and even intra-patient tissue heterogeneity can be a significant source of variability.

Q3: My cytokine readouts following DAMP stimulation are highly variable. What are the likely causes?

Variable cytokine levels can be due to several factors:

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density.

  • DAMP Reagent Quality: The purity and aggregation state of your DAMP (e.g., HMGB1, S100 proteins) can significantly impact its activity. Use high-quality reagents and follow the manufacturer's handling instructions.

  • Incubation Times: Inconsistent incubation times with the DAMP or for cytokine measurement can lead to variability.

  • Assay Technique: Pipetting errors, improper washing steps, or variations in antibody lots for ELISA or other immunoassays can all contribute to inconsistent results.

Q4: How can I minimize variability in my DAMP experiments?

Minimizing variability requires careful planning and execution of your experiments. Key strategies include:

  • Standardize Protocols: Use detailed and consistent protocols for all experiments.

  • Optimize Cell Culture: Maintain consistent cell culture conditions, including media, supplements, and passage number.

  • Quality Control Reagents: Use high-quality, validated reagents and antibodies. Aliquot reagents to avoid repeated freeze-thaw cycles.

  • Include Proper Controls: Always include positive and negative controls to ensure the assay is performing as expected.

  • Consistent Sample Handling: Process all samples in the same manner and minimize the time between sample collection and analysis.

Data Presentation: Sources of Variability in DAMP Assays
Source of VariabilityPotential ImpactMitigation Strategies
Sample Collection & Handling Degradation or artificial release of DAMPs.Standardize collection tubes, processing times, and storage conditions.
Reagent Quality & Consistency Variable DAMP activity, inconsistent antibody binding.Use high-purity reagents, validate new lots, and aliquot to avoid freeze-thaw cycles.
Cell Culture Conditions Altered cell responsiveness to DAMPs.Maintain consistent cell lines, passage numbers, media, and plating densities.
Experimental Protocol Inconsistent stimulation, incubation times, and measurements.Adhere strictly to a standardized protocol; use automated liquid handlers if possible.
Assay Readout Inaccurate or variable quantification of inflammatory markers.Calibrate instruments regularly, use appropriate controls, and ensure consistent assay technique.
Experimental Protocol: In Vitro Macrophage Stimulation with HMGB1

This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7) with the DAMP, High-Mobility Group Box 1 (HMGB1), and subsequent measurement of TNF-α production by ELISA.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • HMGB1 Preparation: Reconstitute high-purity, low-endotoxin HMGB1 in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL. Further dilute in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µg/mL).

  • Cell Stimulation: Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of HMGB1. Include a vehicle control (medium with PBS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Mandatory Visualizations

DAMP_Signaling_Pathway HMGB1 HMGB1 (DAMP) TLR4 TLR4 HMGB1->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Induces Gene Expression

Caption: DAMP (HMGB1) signaling through the TLR4-MyD88-NF-κB pathway.

DAMP_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Cell Stimulation with DAMP Cell_Culture->Stimulation DAMP_Prep DAMP Preparation (e.g., HMGB1) DAMP_Prep->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: General experimental workflow for a DAMP stimulation assay.

Section 2: Troubleshooting Inconsistent Results in DMPK Experiments

Drug Metabolism and Pharmacokinetics (DMPK) studies are crucial for evaluating how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME).[5] Inconsistent results in these assays can lead to incorrect decisions in the drug development process.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of inconsistent results in in-vitro DMPK assays?

Variability in in-vitro DMPK assays often arises from factors such as the quality of subcellular fractions (e.g., microsomes, hepatocytes), substrate and cofactor concentrations, incubation conditions (time, temperature), and the analytical method used for quantification.[6]

Q2: My metabolic stability assay results are not reproducible. What should I check?

For inconsistent metabolic stability results, consider the following:

  • Microsome/Hepatocyte Quality: Ensure the enzymatic activity of your liver microsomes or hepatocytes is consistent between lots. Perform a quality control check with a known substrate.

  • Compound Solubility: Poor solubility of your test compound can lead to artificially low metabolism rates.[7] Check the solubility in your assay buffer.

  • Cofactor Concentration: Ensure that cofactors like NADPH are not limiting in the reaction.

  • Incubation Time: The chosen time points should be in the linear range of metabolism for your compound.

Q3: I'm seeing high variability in my Caco-2 permeability assays. What could be the problem?

Caco-2 assays are sensitive to the cell monolayer's integrity. High variability can be due to:

  • Monolayer Integrity: Check the transepithelial electrical resistance (TEER) values to ensure the cell monolayer is confluent and not compromised.

  • Efflux Transporter Activity: The expression and activity of efflux transporters can vary with cell passage number. Use cells within a defined passage range.

  • Compound-Related Issues: Poor compound solubility or cytotoxicity can affect the assay results.

Q4: How important is plasma protein binding in DMPK studies, and what can cause inconsistent results?

Plasma protein binding is critical as it determines the fraction of free drug available to exert its therapeutic effect.[7] Inconsistent results can be caused by:

  • Equilibrium Not Reached: Insufficient incubation time in equilibrium dialysis assays.

  • Non-Specific Binding: The compound may bind to the dialysis membrane or plate material.

  • Compound Instability: The compound may be unstable in plasma.[7]

Data Presentation: Factors Affecting In Vitro DMPK Assay Variability
Assay TypeCommon Source of VariabilityMitigation Strategy
Metabolic Stability Enzyme activity, compound solubility, cofactor concentration.QC enzyme lots, check solubility, optimize cofactor levels.
CYP Inhibition Microsomal protein concentration, substrate concentration, incubation time.Use consistent protein and substrate concentrations, ensure linear reaction time.
Permeability (e.g., Caco-2) Cell monolayer integrity, efflux transporter activity, compound toxicity.Monitor TEER, use consistent cell passage numbers, assess cytotoxicity.
Plasma Protein Binding Incubation time, non-specific binding, compound stability.Ensure equilibrium is reached, use low-binding plates, check plasma stability.
Experimental Protocol: Cytochrome P450 (CYP3A4) Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound on the activity of CYP3A4 using human liver microsomes.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a positive control inhibitor (e.g., ketoconazole) in a suitable solvent (e.g., DMSO).

    • Prepare human liver microsomes in phosphate (B84403) buffer.

    • Prepare a solution of a CYP3A4-specific substrate (e.g., midazolam).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, pre-incubate the human liver microsomes with the test compound or control inhibitor for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate and the NADPH regenerating system.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of CYP3A4 activity by the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Drug_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Lipophilic Drug Oxidation Oxidation Drug->Oxidation Functionalization Reduction Reduction Drug->Reduction Functionalization Hydrolysis Hydrolysis Drug->Hydrolysis Functionalization Phase1_Metabolite More Polar Metabolite Oxidation->Phase1_Metabolite Reduction->Phase1_Metabolite Hydrolysis->Phase1_Metabolite CYP450 CYP450 Enzymes Glucuronidation Glucuronidation Phase1_Metabolite->Glucuronidation Conjugation Sulfation Sulfation Phase1_Metabolite->Sulfation Conjugation Acetylation Acetylation Phase1_Metabolite->Acetylation Conjugation Phase2_Metabolite Water-Soluble Metabolite Glucuronidation->Phase2_Metabolite Sulfation->Phase2_Metabolite Acetylation->Phase2_Metabolite UGTs UGTs, SULTs, etc. Excretion Excretion Phase2_Metabolite->Excretion

Caption: Overview of Phase I and Phase II drug metabolism pathways.

DMPK_Workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo PK Studies Solubility Solubility Animal_Dosing Animal Dosing (e.g., Rodent) Solubility->Animal_Dosing Candidate Selection Permeability Permeability (e.g., Caco-2, PAMPA) Permeability->Animal_Dosing Candidate Selection Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->Animal_Dosing Candidate Selection CYP_Inhibition CYP Inhibition CYP_Inhibition->Animal_Dosing Candidate Selection PPB Plasma Protein Binding PPB->Animal_Dosing Candidate Selection Blood_Sampling Blood/Plasma Sampling Animal_Dosing->Blood_Sampling Bioanalysis Bioanalysis (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: A typical workflow for DMPK studies in drug discovery.

References

How to prevent precipitation of DMPEN in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of DMPEN (N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine) stock solutions to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing precipitation in stock solutions important?

This compound, or N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine, is a chelating agent used in various research applications, including as an intermediate in chemical synthesis.[1] Accurate and reproducible experimental results depend on the precise concentration of this compound in solution. Precipitation indicates that the compound is no longer fully dissolved, leading to an inaccurate concentration in the supernatant and potentially causing errors in subsequent experiments.

Q2: What are the most common solvents for preparing this compound stock solutions?

Q3: What factors can cause this compound to precipitate from a stock solution?

Several factors can lead to the precipitation of this compound from a stock solution:

  • Solvent Choice: Using a solvent in which this compound has low solubility is the primary cause of precipitation.

  • Concentration: Attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound in the chosen solvent will result in precipitation.

  • Temperature: Changes in temperature can affect solubility. For many compounds, solubility decreases as the temperature drops, which can cause precipitation if the solution is stored at a low temperature.

  • pH: The solubility of compounds with ionizable groups, like the amine groups in this compound, can be highly dependent on the pH of the solution.[2]

  • Improper Storage: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation or precipitation.

Q4: How should I store my this compound stock solution to ensure its stability?

For optimal stability, it is recommended to store this compound stock solutions in small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture. Storage at -20°C or -80°C is a common practice for preserving the stability of chemical compounds in solution. Avoid repeated freeze-thaw cycles, as this can degrade the compound and promote precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your stock solutions.

Problem: this compound is not dissolving or is precipitating during preparation.
Possible Cause Troubleshooting Step
Low Solubility in Chosen Solvent 1. Try a different solvent. Based on its structural similarity to other polyamine chelating agents, this compound is likely to be more soluble in polar aprotic solvents like DMSO or polar protic solvents like ethanol (B145695).[2] 2. Consider using a co-solvent system. For example, dissolving this compound in a small amount of DMSO first and then diluting with your desired aqueous buffer.
Concentration Exceeds Solubility Limit 1. Prepare a more dilute stock solution. 2. If a high concentration is necessary, perform a solubility test by preparing small test solutions at various concentrations to determine the approximate solubility limit.
Slow Dissolution Rate 1. Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Caution: Do not overheat, as this could degrade the compound. 2. Use a vortex mixer or sonicator to aid in dissolution.
Problem: this compound precipitates out of solution during storage or after dilution.
Possible Cause Troubleshooting Step
Temperature-Dependent Solubility 1. If precipitation occurs upon cooling or refrigeration, try storing the stock solution at room temperature. However, be aware of potential long-term stability issues at room temperature. 2. If low-temperature storage is required, ensure the stock concentration is well below the solubility limit at that temperature.
pH-Dependent Solubility 1. The amine groups in this compound suggest that its solubility will be pH-dependent.[2] If diluting into an aqueous buffer, the pH of the buffer could be causing precipitation. 2. Try adjusting the pH of the final solution. For amine-containing compounds, solubility often increases in more acidic conditions due to protonation of the amine groups.
"Salting Out" Effect 1. When diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer with high salt concentration, the compound may precipitate. 2. Perform a stepwise dilution, adding the stock solution to the buffer slowly while vortexing. 3. Consider preparing the stock solution in a solvent that is miscible with the final buffer system.

Data Summary

Due to the limited availability of public data for this compound, the following table provides an estimated solubility profile based on the properties of structurally similar compounds and general chemical principles. It is highly recommended to perform small-scale solubility tests to confirm these estimates for your specific experimental conditions.

SolventEstimated SolubilityNotes
Water LowThis compound is an organic molecule with several nonpolar regions, suggesting limited aqueous solubility.
Ethanol SolubleA common solvent for many organic compounds, including those with amine functionalities.
Dimethyl Sulfoxide (B87167) (DMSO) SolubleA powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Physiological Buffers (e.g., PBS) Low to ModerateSolubility will likely be pH-dependent. Precipitation may occur upon dilution from an organic stock solution.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for preparing a this compound stock solution. The final concentration and solvent should be optimized for your specific application.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing this compound: Carefully weigh the desired amount of this compound solid in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Adding Solvent: Add the calculated volume of DMSO or ethanol to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 270.37 g/mol ), dissolve 2.70 mg of this compound in 1 mL of solvent.

  • Dissolution:

    • Cap the tube/vial tightly and vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, briefly sonicate the solution in a water bath.

    • Gentle warming (e.g., in a 37°C water bath) can also be used to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Sterilization (if required): If the stock solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter that is compatible with the chosen solvent (e.g., a PTFE filter for DMSO).

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, tightly capped tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, some solutions may be stable at 4°C, but this should be validated.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound Stock Solution cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute stepwise into experimental buffer thaw->dilute experiment Use in experiment dilute->experiment

Caption: Workflow for this compound stock and working solution preparation.

troubleshooting_logic Troubleshooting Precipitation of this compound cluster_solutions Solutions start Precipitation Observed check_conc Is concentration too high? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No lower_conc Lower stock concentration check_conc->lower_conc Yes check_temp Is storage temperature causing precipitation? check_solvent->check_temp No change_solvent Try a different solvent (e.g., DMSO, Ethanol) check_solvent->change_solvent Yes check_ph Is pH of the diluent causing precipitation? check_temp->check_ph No adjust_temp Store at room temperature (if stable) check_temp->adjust_temp Yes adjust_ph Adjust pH of the final solution check_ph->adjust_ph Yes

Caption: A logical guide to troubleshooting this compound precipitation.

References

Technical Support Center: Managing DMPEN Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of DMPEN (N,N'-Dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine) during long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Disclaimer: Specific long-term stability data for this compound is limited in publicly available literature. The guidance provided here is based on general principles of chemical stability for amine-containing ligands and pyridinyl compounds. It is strongly recommended to perform compound-specific stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for solid this compound?

For long-term storage of solid this compound, it is recommended to store it in a cool, dark, and dry environment. A temperature of -20°C is advisable for extended periods. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable anhydrous solvent and stored at low temperatures, preferably -20°C or -80°C , to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent can also impact stability; aprotic solvents are generally preferred.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, potential degradation could occur through:

  • Oxidation: The tertiary amine and pyridinyl nitrogen atoms are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of N-oxides.

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to the cleavage of the ethylenediamine (B42938) bridge, though this is less likely under normal conditions.

  • Photodegradation: Compounds containing pyridine (B92270) rings can be sensitive to light. Exposure to UV or even ambient light over long periods may induce degradation.

Q4: Are there any known incompatibilities for this compound?

This compound should be stored away from strong oxidizing agents, strong acids, and acid chlorides. As a chelating agent, it will readily react with many metal ions.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of solid this compound (e.g., yellowing) Oxidation or exposure to light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Minimize exposure to light and air during handling.
Precipitation in a stored stock solution Solvent evaporation, saturation at low temperatures, or degradation product formation.Ensure the vial is tightly sealed. Before use, allow the solution to warm to room temperature and vortex to redissolve any precipitate. If precipitation persists, sonication may help. For critical experiments, it is best to prepare a fresh solution.
Inconsistent experimental results using older this compound stock Degradation of this compound, leading to a lower effective concentration.Prepare a fresh stock solution from solid this compound. If possible, verify the concentration and purity of the old stock solution using an analytical technique like HPLC or NMR.
Appearance of new peaks in analytical data (e.g., HPLC, LC-MS) Formation of degradation products.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Analyze the sample by LC-MS to characterize the unknown peaks.

Quantitative Data on Storage Conditions

Condition Temperature Relative Humidity Duration Purpose
Long-Term -20°CUncontrolled12+ monthsRecommended for archiving solid material.
Intermediate 4°C60% RH6-12 monthsTo assess stability under refrigerated conditions.
Accelerated 40°C75% RH1-3 monthsTo predict long-term stability and identify potential degradation products quickly.
Photostability AmbientUncontrolledAs per ICH Q1BTo assess the effect of light exposure.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To develop a stability-indicating HPLC method to quantify this compound and detect its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient might be 10-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., ~260 nm, to be determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 50 µg/mL) with the initial mobile phase.

  • Forced Degradation: To confirm the method is stability-indicating, subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light exposure) to generate degradation products. The HPLC method should be able to resolve the this compound peak from any degradation product peaks.

  • Stability Study: Store aliquots of this compound under the desired long-term storage conditions. At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze the samples by HPLC to determine the remaining concentration of this compound.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Objective: To assess the structural integrity of this compound after long-term storage.

Methodology:

  • Sample Preparation: Dissolve a small amount of the stored this compound solid in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Compare the resulting spectrum to that of a freshly prepared or reference sample of this compound. Look for the appearance of new signals or changes in the chemical shifts and integration of existing signals, which would indicate the presence of degradation products.

Visualizations

Potential_DMPEN_Degradation_Pathway This compound This compound (N,N'-Dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine) Oxidation Oxidation (Air, Light) This compound->Oxidation Hydrolysis Hydrolysis (Moisture, pH) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation N_Oxide N-Oxide Products Oxidation->N_Oxide Cleavage_Products Amine and Aldehyde Fragments Hydrolysis->Cleavage_Products Rearranged_Products Isomeric or Rearranged Products Photodegradation->Rearranged_Products

Caption: A diagram illustrating potential degradation pathways for this compound.

DMPEN_Stability_Testing_Workflow cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis Start Receive/Synthesize this compound Characterize Initial Characterization (HPLC, NMR, MS) Start->Characterize Aliquot Aliquot Samples for Storage Characterize->Aliquot LongTerm Long-Term (-20°C) Aliquot->LongTerm Accelerated Accelerated (40°C/75% RH) Aliquot->Accelerated Photostability Photostability (Light Exposure) Aliquot->Photostability TimePoints Analyze at Time Points (0, 3, 6, 12 months) LongTerm->TimePoints Accelerated->TimePoints Photostability->TimePoints HPLC_Analysis HPLC Analysis (Purity & Degradants) TimePoints->HPLC_Analysis NMR_Analysis NMR Analysis (Structural Integrity) TimePoints->NMR_Analysis Data_Evaluation Evaluate Data & Determine Shelf-Life HPLC_Analysis->Data_Evaluation NMR_Analysis->Data_Evaluation

Caption: A workflow diagram for conducting a comprehensive stability study of this compound.

Technical Support Center: Overcoming Poor Bioavailability of DMPEN in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of DMPEN, a novel PTEN inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and tensin homolog). By inhibiting PTEN, this compound activates the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2] This mechanism holds therapeutic promise for conditions such as neurodegenerative diseases, tissue regeneration, and certain cancers where PTEN activity is dysregulated.[1][3] However, initial preclinical studies have revealed that this compound exhibits poor oral bioavailability, limiting its therapeutic efficacy in vivo. This is a common challenge for many novel therapeutic compounds, particularly those with certain physicochemical properties like high molecular weight or poor solubility.[4]

Q2: What are the primary factors contributing to the poor bioavailability of this compound?

A2: The poor in vivo bioavailability of this compound is likely attributable to a combination of factors, including:

  • Low Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The chemical structure of this compound might hinder its ability to efficiently cross the intestinal epithelial barrier.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[4]

Q3: What are the initial steps I should take to troubleshoot poor this compound exposure in my animal model?

A3: Before exploring complex formulation strategies, it is crucial to confirm the basics of your experimental setup:

  • Compound Integrity: Verify the purity and stability of your this compound stock.

  • Dosing Accuracy: Ensure your dosing solution is homogenous and that the administration technique (e.g., oral gavage) is performed correctly.

  • Analytical Method Validation: Confirm that your bioanalytical method for quantifying this compound in plasma or tissue is accurate, sensitive, and reproducible.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Low or undetectable this compound levels in plasma after oral administration. Poor aqueous solubility of this compound.1. Particle Size Reduction: Micronize or nanosize your this compound powder to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Prepare a formulation using co-solvents, surfactants, or cyclodextrins.
Poor membrane permeability.1. Lipid-Based Formulations: Formulate this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS). 2. Inclusion of Permeation Enhancers: Co-administer this compound with a permeation enhancer (use with caution and thorough validation).
High first-pass metabolism.1. Alternative Routes of Administration: If oral delivery is not essential for your research question, consider intraperitoneal (IP) or subcutaneous (SC) injection to bypass the liver. 2. Prodrug Strategy: If feasible, synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in vivo.
High variability in plasma concentrations between animals. Inconsistent dissolution of the formulation.1. Use of Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion to improve dissolution consistency. 2. Ensure Homogeneity of Suspensions: If using a suspension, ensure it is uniformly mixed before and during dosing.
Food effects.Standardize the feeding schedule of your animals. Fasting before dosing can often reduce variability.
Signs of local irritation or toxicity at the administration site (e.g., for SC or IP routes). Poor solubility or high concentration of the formulation.1. Optimize Formulation pH and Tonicity: Adjust the pH and tonicity of your formulation to be more physiologically compatible. 2. Reduce Injection Volume and Concentration: Use a larger injection volume of a more dilute solution if the total dose can still be administered.

Experimental Protocols

Below are detailed methodologies for key experiments to improve the bioavailability of this compound.

Protocol 1: Preparation of a Micronized this compound Suspension

  • Objective: To increase the dissolution rate of this compound by reducing its particle size.

  • Materials: this compound powder, 0.5% (w/v) methylcellulose (B11928114) solution, mortar and pestle or a mechanical micronizer.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • If using a mortar and pestle, gradually add small amounts of the methylcellulose solution to the this compound powder and triturate until a fine, uniform paste is formed.

    • Slowly add the remaining vehicle while continuously stirring to create a homogenous suspension.

    • If using a mechanical micronizer, follow the manufacturer's instructions for wet milling.

    • Visually inspect the suspension for any large particles and ensure homogeneity before administration.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.

  • Materials: this compound, a lipid vehicle (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).

  • Procedure:

    • Determine the solubility of this compound in various lipid vehicles, surfactants, and co-surfactants to select the optimal components.

    • Prepare different ratios of the selected oil, surfactant, and co-surfactant.

    • Add this compound to the selected SEDDS pre-concentrate and vortex until the drug is completely dissolved.

    • To test the self-emulsification properties, add a small amount of the this compound-loaded SEDDS to water and observe the formation of a fine emulsion.

    • Administer the this compound-loaded SEDDS pre-concentrate directly to the animals.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data from a pilot in vivo study in mice, comparing different this compound formulations.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension5050 ± 152.0200 ± 50100 (Reference)
Micronized Suspension50150 ± 401.5750 ± 150375
SEDDS Formulation50450 ± 1001.02500 ± 5001250
Intravenous (IV)101200 ± 2000.11500 ± 300-

Data are presented as mean ± standard deviation.

Visualizations

DMPEN_Signaling_Pathway This compound This compound PTEN PTEN This compound->PTEN inhibits PIP3 PIP3 PTEN->PIP3 dephosphorylates AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: The signaling pathway of this compound, which inhibits PTEN, leading to the activation of the pro-survival PI3K/AKT/mTOR cascade.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK Aqueous Aqueous Suspension Dosing Oral Dosing (Animal Model) Aqueous->Dosing Micronized Micronized Suspension Micronized->Dosing SEDDS SEDDS SEDDS->Dosing Sampling Blood Sampling Dosing->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification PK Pharmacokinetic Analysis Quantification->PK

Caption: A typical experimental workflow for evaluating different this compound formulations to improve oral bioavailability.

Troubleshooting_Logic Start Poor In Vivo Bioavailability of this compound Solubility Is Solubility the Issue? Start->Solubility Permeability Is Permeability the Issue? Solubility->Permeability No Sol_Strat Particle Size Reduction Co-solvents Solid Dispersions Solubility->Sol_Strat Yes Metabolism Is First-Pass Metabolism the Issue? Permeability->Metabolism No Perm_Strat Lipid Formulations (SEDDS) Permeation Enhancers Permeability->Perm_Strat Yes Met_Strat Alternative Routes (IP, SC) Prodrug Approach Metabolism->Met_Strat Yes

Caption: A decision tree for troubleshooting the poor bioavailability of this compound, guiding researchers to appropriate formulation strategies.

References

Identifying and minimizing experimental artifacts with DMPEN

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine (DMPEN). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing potential experimental artifacts when using this chelating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine, is a chemical compound primarily used as a chelating agent. Its structure allows it to bind to metal ions, making it useful in the synthesis of metal-organic frameworks (MOFs). It has also been identified as an intermediate in the synthesis of a metabolite of an HIV-1 reverse transcriptase inhibitor.[1]

Q2: What are the most common experimental artifacts associated with this compound?

A2: As a chelating agent, the most common artifacts arising from the use of this compound are related to its primary function of binding metal ions. These artifacts can manifest as:

  • Enzyme Inhibition: Many enzymes require metal ions (e.g., Mg²⁺, Zn²⁺, Mn²⁺, Ca²⁺) as cofactors for their activity. This compound can sequester these essential metal ions from the reaction buffer, leading to a decrease or complete loss of enzyme activity.

  • Interference with Cellular Signaling: Metal ions are crucial second messengers in many signaling pathways (e.g., calcium signaling). By chelating these ions, this compound can inadvertently modulate or disrupt these pathways, leading to off-target effects.

  • Alteration of Metal-Dependent Processes: this compound can interfere with any biological process that is dependent on the presence of free metal ions, such as DNA polymerization in PCR, where magnesium is a critical cofactor for the polymerase enzyme.[2]

  • Precipitation or Altered Solubility: The formation of this compound-metal complexes may lead to changes in the solubility of either the compound itself or other components in the experimental system, potentially causing precipitation and inaccurate measurements.

Q3: My enzyme assay shows reduced activity after the addition of this compound. How can I troubleshoot this?

A3: This is a common issue when using chelating agents. The likely cause is the depletion of essential metal cofactors from your assay buffer. Here are some troubleshooting steps:

  • Supplement with Metal Ions: Add a surplus of the specific metal cofactor required by your enzyme to the assay buffer before introducing this compound. This will saturate the enzyme's requirement for the metal ion, leaving the excess to be chelated by this compound.

  • Determine the Optimal Metal Ion Concentration: Perform a titration experiment to find the minimum concentration of the metal ion needed to restore enzyme activity in the presence of this compound.

  • Control Experiments: Run parallel experiments:

    • Enzyme + Substrate (No this compound)

    • Enzyme + Substrate + this compound

    • Enzyme + Substrate + this compound + Supplemental Metal Ions

    • Enzyme + Substrate + Supplemental Metal Ions (No this compound) This will help you confirm that the observed inhibition is due to chelation and is reversible.

Q4: Can this compound affect my cell-based assays?

A4: Yes, this compound can impact cell-based assays, primarily through the chelation of extracellular and potentially intracellular metal ions. This can lead to:

  • Disruption of Cell Adhesion: Some cell adhesion molecules are dependent on calcium ions. Chelation of Ca²⁺ can cause cells to detach from the culture surface.

  • Alteration of Ion Channel Function: The function of many ion channels is regulated by divalent cations. This compound could interfere with these channels.

  • Induction of Cellular Stress: Depletion of essential metal ions can trigger cellular stress pathways, leading to unintended changes in gene expression or cell viability.

To mitigate these effects, consider using minimal effective concentrations of this compound and including appropriate controls to assess the impact of the chelator on cell health and function.

Troubleshooting Guides

Problem 1: Unexpected Inhibition of a Metalloprotein-Dependent Signaling Pathway

Symptoms:

  • Downstream signaling events are blocked or significantly reduced in the presence of this compound.

  • The effect is observed in pathways known to involve metalloproteins.

Troubleshooting Workflow:

A Start: Unexpected Pathway Inhibition B Is the pathway dependent on metal ions? A->B C Identify the specific metal cofactor. B->C Yes I Consult literature for non-chelation-based off-target effects of similar compounds. B->I No/Unknown D Supplement media with the identified metal ion. (e.g., add excess MgCl2 or CaCl2) C->D E Perform dose-response experiment with this compound and supplemental metal ions. D->E F Does supplementation rescue the phenotype? E->F G Yes: Inhibition is likely due to chelation. Report results with appropriate controls. F->G Yes H No: Investigate alternative off-target effects of this compound. F->H No K End G->K H->I J Consider alternative chelators with different metal affinities. H->J I->K J->K cluster_0 Before Chelation cluster_1 This compound Addition cluster_2 After Chelation Enzyme Enzyme Metal Metal Ion (Cofactor) Enzyme->Metal requires DMPEN_Complex This compound-Metal Complex Metal->DMPEN_Complex binds to This compound This compound Inactive_Enzyme Inactive Enzyme A Signal B Receptor A->B C Metalloprotein (e.g., a kinase) B->C D Downstream Effector C->D E Cellular Response D->E F This compound G Metal Ion (Cofactor) F->G chelates G->C activates

References

Technical Support Center: Adjusting DMPEN Dosage to Reduce In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the dosage of investigational compounds, referred to here as "DMPEN," to mitigate in vivo toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of a novel compound like this compound?

A1: The initial and critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[1][2][3][4][5] This study is crucial for establishing a safe dose range for subsequent efficacy studies.[4]

Q2: How should I select the starting dose for an MTD study?

A2: The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to begin at a dose expected to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[4] It is also informed by literature on similar compounds, efficacy models, and pharmacokinetic studies.[6] The starting dose should not be intended to be overtly toxic.[6]

Q3: What is a dose-range finding (DRF) study and why is it important?

A3: A dose-range finding (DRF) study is a preliminary experiment conducted to identify a range of doses that are both safe and effective.[1][3][7][8][9] These studies are crucial in early-stage drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[9] The data from DRF studies are essential for designing subsequent, more comprehensive preclinical and clinical trials.

Q4: What are the common signs of in vivo toxicity I should monitor for?

A4: Initial signs of toxicity can be subtle. Closely monitor animals for:

  • Changes in body weight (a loss of 10-20% is often considered a sign of significant toxicity)[4][10]

  • Changes in food and water intake

  • Clinical signs such as lethargy, ruffled fur, abnormal posture, and changes in behavior[1][11]

  • Macroscopic observations at euthanization[1]

Q5: How can I determine the target organ of toxicity for this compound?

A5: To determine the target organ of toxicity, you should:

  • Analyze Blood Biomarkers: Assess serum for markers of organ damage. For example, elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels suggest liver toxicity, while increased creatinine (B1669602) and Blood Urea Nitrogen (BUN) levels indicate kidney damage.[11]

  • Perform Histopathology: At the end of the study, conduct a complete necropsy and collect all major organs for histopathological examination by a qualified veterinary pathologist.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Significant weight loss (>15%) in animals after this compound administration. The dose is too high and is causing systemic toxicity.1. Confirm Dosage: Double-check your calculations and the concentration of your dosing solution. 2. Reduce Dose: Conduct a dose-reduction experiment to determine if the effect is dose-dependent. 3. Vehicle Control: Ensure the vehicle itself is not causing the weight loss by observing the vehicle-only control group. 4. Supportive Care: Provide supportive care such as supplemental nutrition or hydration, as per your institution's animal care guidelines.[11]
Unexpected mortality in a dose group. The dose is lethal, or the compound has a steep dose-response curve.1. Stop Dosing: Immediately cease dosing in that group. 2. Review Data: Analyze all available data (clinical signs, body weight, etc.) leading up to the mortality. 3. Necropsy: Perform a thorough necropsy on the deceased animals to identify potential causes of death. 4. Refine Dose Levels: Adjust the dose levels in subsequent studies to include intermediate doses and a lower starting dose.
No signs of toxicity observed, even at the highest dose. The MTD is higher than the tested doses, or the compound has a wide therapeutic window.1. Maximum Feasible Dose (MFD): Consider if you have reached the MFD, which is the highest dose that can be administered due to formulation limitations.[2] 2. Exposure Saturation: Determine if further increases in dose lead to a proportional increase in systemic exposure.[2] 3. Limit Dose: For regulatory studies, a limit dose of 1000 mg/kg may be sufficient if no toxicity is observed.[2]
High variability in toxicity signs within a dose group. Biological variability among animals. Improper dosing technique.1. Increase Sample Size: A larger number of animals per group may be needed to account for individual differences. 2. Refine Dosing Technique: Ensure consistent and accurate administration of the compound. 3. Randomization and Blinding: Implement proper randomization of animals to groups and blinding of observers to minimize bias.[4]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Body Weight Changes in Mice Treated with this compound for 14 Days

Treatment Group (mg/kg)NInitial Body Weight (g, Mean ± SD)Final Body Weight (g, Mean ± SD)Body Weight Change (%)
Vehicle Control1022.5 ± 1.224.8 ± 1.5+10.2
This compound (10)1022.3 ± 1.124.1 ± 1.3+8.1
This compound (30)1022.6 ± 1.323.0 ± 1.8+1.8
This compound (100)1022.4 ± 1.020.2 ± 2.1-9.8

Table 2: Serum Clinical Chemistry Parameters in Mice after 14 Days of this compound Treatment

Treatment Group (mg/kg)ALT (U/L, Mean ± SD)AST (U/L, Mean ± SD)BUN (mg/dL, Mean ± SD)Creatinine (mg/dL, Mean ± SD)
Vehicle Control35 ± 855 ± 1225 ± 50.4 ± 0.1
This compound (10)40 ± 1060 ± 1528 ± 60.5 ± 0.1
This compound (30)85 ± 25120 ± 3035 ± 80.6 ± 0.2
This compound (100)250 ± 70 400 ± 11060 ± 15 1.2 ± 0.4
*p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline, corn oil)

  • 6-8 week old male and female mice

  • Standard laboratory animal housing and diet

  • Dosing equipment (e.g., gavage needles, syringes)

  • Scale for body weight measurement

Procedure:

  • Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg).

  • Group Allocation: Assign a small cohort of animals (e.g., 3-5 per sex per group) to each dose group, including a vehicle control group.

  • Administration: Administer this compound and vehicle according to the chosen route (e.g., oral gavage) and schedule (e.g., single dose or daily for 5 days).

  • Monitoring: Closely monitor the animals for at least 14 days for signs of toxicity, including:

    • Body weight (daily)

    • Clinical signs (at least twice daily)

    • Food and water consumption (daily)

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, which may be defined as more than a 10-20% loss of body weight or the appearance of severe clinical signs.[4][10]

Protocol 2: Dose-Range Finding (DRF) Study

Objective: To identify a range of this compound doses that are both safe and show preliminary evidence of efficacy.

Procedure:

  • Dose Selection: Based on the MTD study, select at least three dose levels (low, medium, and high) that are expected to be tolerated, plus a vehicle control.

  • Group Allocation: Assign a larger cohort of animals (e.g., 8-10 per group) to each dose group.

  • Administration: Administer this compound and vehicle for a longer duration (e.g., 14-28 days).

  • Monitoring: In addition to toxicity monitoring as in the MTD study, include efficacy endpoints relevant to the therapeutic goal (e.g., tumor volume, behavioral tests).

  • Data Collection: At the end of the study, collect blood for clinical chemistry analysis and tissues for histopathology.

  • Data Analysis: Analyze the dose-response relationship for both toxicity and efficacy to identify a therapeutic window.

Visualizations

experimental_workflow cluster_preclinical Preclinical Phase In Vitro Studies In Vitro Studies MTD Study MTD Study In Vitro Studies->MTD Study Inform Starting Dose DRF Study DRF Study MTD Study->DRF Study Define Safe Dose Range Efficacy Study Efficacy Study DRF Study->Efficacy Study Select Therapeutic Doses

Caption: Experimental workflow for in vivo dose adjustment.

signaling_pathway cluster_cell Hepatocyte This compound This compound ROS Reactive Oxygen Species This compound->ROS Bioactivation JNK c-Jun N-terminal kinase ROS->JNK Activation Mitochondria Mitochondria JNK->Mitochondria Translocation Apoptosis Apoptosis Mitochondria->Apoptosis Initiation

Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.

References

Technical Support Center: Impact of Serum Proteins on DMPEN Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on N,N-dimethyl-p-phenylenediamine (DMPEN) activity in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound assay in samples containing serum or plasma?

The this compound (N,N-dimethyl-p-phenylenediamine) assay is primarily used to evaluate the total oxidative status of human plasma or serum.[1] The assay is based on the property of this compound to form a stable and colored radical cation (DMPD•+) in the presence of hydroperoxides and other oxidant molecules.[1] The intensity of the color, measured spectrophotometrically at approximately 505 nm, is proportional to the amount of oxidant compounds in the sample.[1]

Q2: How do serum proteins, in general, affect colorimetric assays?

Serum proteins, particularly albumin, can interfere with colorimetric assays through several mechanisms:

  • Binding of Reagents: Proteins can non-specifically bind to chromogenic reagents, either enhancing or inhibiting the color-forming reaction.

  • Turbidity: High concentrations of proteins can lead to turbidity, which can scatter light and cause falsely elevated absorbance readings.

  • Masking Effect: Proteins may interact with and "mask" the target analyte, preventing it from reacting with the assay reagents. This has been observed in antioxidant capacity assays where proteins can reduce the apparent activity of flavonoids.

  • Intrinsic Enzymatic Activity: Some serum proteins may possess enzymatic or pseudo-enzymatic activities that can interfere with the assay's chemical reactions.

Q3: Can the iron content in serum affect the this compound assay?

Yes, the presence of iron in plasma or serum is a critical factor. One modified this compound-based method notes that the standard assay for measuring antioxidant potential is not suitable for plasma due to the presence of iron.[2] However, a modified version of the assay utilizes the oxidizing effect of plasma to measure the oxidant potential.[2] Researchers should be clear about which parameter they are measuring (antioxidant vs. oxidant status) as the protocol and potential interferences will differ.

Q4: What is the difference between measuring total antioxidant status and total oxidant status with a this compound-based assay?

  • Total Antioxidant Status Assay: In this application, a stable colored this compound radical cation (DMPD•+) is generated first. The addition of a sample containing antioxidants quenches this color, and the degree of decolorization is proportional to the antioxidant capacity.

  • Total Oxidant Status Assay: Here, the this compound reagent is added to the plasma sample directly. The oxidant compounds (like hydroperoxides) present in the plasma will oxidize this compound, leading to the formation of the colored radical cation. The intensity of the color is proportional to the total oxidant status.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal 1. Turbidity from Protein Precipitation: High concentrations of serum proteins may precipitate in the assay buffer, especially if the pH or ionic strength is not optimal.1a. Optimize Sample Dilution: Dilute the serum/plasma sample with an appropriate buffer (e.g., PBS pH 7.4) before adding it to the reaction mixture. A 1:20 dilution is a common starting point.[3] 1b. Centrifugation: If turbidity is observed after adding the sample, centrifuge the reaction tube or plate and measure the absorbance of the clear supernatant.
2. Contamination of Reagents: Reagents may be contaminated with oxidizing agents.2a. Use High-Purity Reagents: Ensure all chemicals, especially water, are of high purity and free from oxidizing contaminants. 2b. Prepare Fresh Reagents: Prepare this compound and other working solutions fresh on the day of the experiment.
Low or No Signal 1. Masking of Oxidants by Proteins: Serum proteins, particularly albumin, may bind to the oxidant molecules (e.g., hydroperoxides), preventing their reaction with this compound.1a. Sample Pre-treatment (Advanced): In cases of severe interference, consider protein precipitation methods (e.g., with trichloroacetic acid or ammonium (B1175870) sulfate), followed by measurement in the protein-free supernatant. Note that this may alter the native oxidative state and requires careful validation. 1b. Standard Addition: Perform a standard addition experiment by spiking a known concentration of an oxidant (e.g., H₂O₂) into the serum sample to assess the degree of recovery and potential masking.
2. Degradation of this compound: this compound is sensitive to light and air and can degrade over time, leading to reduced reactivity.2a. Proper Storage: Store the stock this compound solution in the dark at -20°C. 2b. Fresh Preparation: Prepare the working this compound solution immediately before use.
Poor Reproducibility 1. Inconsistent Sample Handling: Variability in sample collection, storage (freezing/thawing cycles), and dilution can affect results.1a. Standardize Protocols: Follow a strict, standardized protocol for all sample handling steps. One study noted that their DMPD assay was not influenced by freezing-thawing and storage time, but consistency is still best practice.[1] 1b. Use a Blank: For each sample, prepare a corresponding blank containing the sample but without the this compound reagent to subtract the intrinsic absorbance of the sample.
2. Variable Incubation Times: The color development in the this compound assay is time-dependent.2a. Precise Timing: Use a multichannel pipette to add reagents and ensure consistent incubation times for all samples. 2b. Kinetic Reading: If possible, use a plate reader capable of taking kinetic readings to monitor the reaction over time.
Quantitative Data Summary

The following table presents hypothetical data to illustrate the potential impact of increasing serum albumin concentration on the final absorbance in a this compound total oxidant status assay. This is for illustrative purposes, as direct experimental data from literature is limited.

Bovine Serum Albumin (BSA) Concentration (mg/mL) Sample Absorbance at 505 nm (Mean ± SD) % Signal Inhibition (Compared to 0 mg/mL BSA)
0H₂O₂ Standard (100 µM)0.850 ± 0.0250%
10H₂O₂ Standard (100 µM)0.815 ± 0.0304.1%
20H₂O₂ Standard (100 µM)0.775 ± 0.0288.8%
40H₂O₂ Standard (100 µM)0.720 ± 0.03515.3%

This hypothetical data suggests a potential "masking" or inhibitory effect of albumin on the this compound assay, where increasing protein concentration leads to a reduction in the measured oxidative signal.

Experimental Protocols

Protocol 1: Measurement of Total Oxidant Status in Human Plasma

This protocol is adapted from a method for evaluating the oxidative status of human plasma.[1]

1. Reagent Preparation:

  • Acetate (B1210297) Buffer (0.1 M, pH 4.8): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

  • This compound Solution (100 mM Stock): Prepare the stock solution and store it protected from light.

  • Working this compound Solution (1 mM): Dilute the stock solution in the acetate buffer. Prepare this solution fresh before use.

2. Assay Procedure:

  • Pipette 2 mL of 0.1 M acetate buffer (pH 4.8) into a plastic tube or a well of a microplate.

  • Add 10 µL of the plasma sample.

  • Add 20 µL of the 1 mM working this compound solution.

  • Incubate the mixture at 37°C for 75 minutes.

  • Measure the absorbance of the colored DMPD radical cation at 505 nm.

3. Calibration:

  • A standard curve can be generated using hydrogen peroxide (H₂O₂) at different concentrations (e.g., 0.041 to 40.6 mM) to express the results in H₂O₂ equivalents.

Protocol 2: Modified DMPD Method for Plasma Oxidative Capacity

This protocol is based on a modified method that accounts for the presence of iron in plasma.[2]

1. Reagent Preparation:

  • Phosphate Buffered Saline (PBS, 20 mM, pH 7.4)

  • Chromogen Solution (100 mM N,N-dimethyl-p-phenylenediamine sulphate): Dissolve 23.5 mg in 10 mL of 20 mM PBS. Store at 4-8°C.[3]

  • Acetate Buffer (pH 5.2) [3]

2. Assay Procedure:

  • Dilute 100 µL of plasma 1:20 in PBS.[3]

  • Add the diluted plasma to 1 mL of acetate buffer.[3]

  • Add 25 µL of the working chromogen solution.[3]

  • Immediately start monitoring the absorbance at 505 nm using a spectrophotometer with a time-scan function for 6 minutes.[3]

  • The change in absorbance over time is proportional to the total oxidant status.

3. Calibration:

  • A standard curve is generated using various concentrations of H₂O₂. The results are expressed as milimol/L H₂O₂ equivalents.[3]

Visualizations

G cluster_workflow Experimental Workflow for Total Oxidant Status prep Prepare Reagents (this compound, Buffer) mix Mix Buffer, Plasma, and this compound Solution prep->mix sample Prepare Plasma Sample (e.g., 1:20 Dilution) sample->mix incubate Incubate at 37°C mix->incubate read Read Absorbance at 505 nm incubate->read

Caption: General workflow for measuring total oxidant status using the this compound assay.

G cluster_pathway Potential Interference Pathways of Serum Proteins This compound This compound ColoredProduct Colored Radical Cation (DMPD•+) This compound->ColoredProduct Oxidation Oxidant Oxidant (e.g., Hydroperoxide) Oxidant->ColoredProduct Reacts with this compound MaskedOxidant Protein-Oxidant Complex Oxidant->MaskedOxidant Protein Serum Protein (e.g., Albumin) Protein->MaskedOxidant Binding/ Masking MaskedOxidant->ColoredProduct Inhibited Reaction

Caption: Diagram illustrating the potential masking effect of serum proteins on this compound activity.

References

Technical Support Center: DMPEN (N,N-Dimethyl-4-nitrosoaniline) Powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of DMPEN powder, along with troubleshooting for common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store this compound powder?

A1: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The recommended storage temperature is below +30°C.[2] It should be protected from direct sunlight and moisture.[1]

Q2: What are the main hazards associated with this compound powder?

A2: this compound is toxic if swallowed, in contact with skin, or if inhaled.[1][3] It can cause skin and eye irritation, and may cause sensitization by skin contact.[1][4] It is a self-heating solid and may catch fire.[3][4] Dust formation should be avoided as it can form an explosive mixture with air.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?

A3: When handling this compound powder, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] If there is a risk of dust formation, a NIOSH-approved respirator should be used.[1]

Q4: What should I do in case of accidental exposure to this compound powder?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[4] Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.[1][3]

Troubleshooting Guide

Issue 1: The this compound powder has changed color from green to brownish.

  • Possible Cause: This color change may indicate degradation of the powder, likely due to oxidation from prolonged exposure to air or light.[5][6][7]

  • Solution: It is recommended to use fresh, green-colored this compound powder for experiments where purity is critical. While the brownish powder may still contain the desired compound, its purity is questionable and it may lead to inconsistent results. To prevent this, always store this compound powder in a tightly sealed, opaque container in a cool, dark place.

Issue 2: this compound powder is not dissolving in my chosen solvent.

  • Possible Cause: this compound has specific solubility characteristics. It is reportedly insoluble in water[8] but soluble in ethanol (B145695). Using an inappropriate solvent will lead to dissolution issues.

  • Solution:

    • Verify the appropriate solvent for your experimental conditions. Based on available data, ethanol is a suitable solvent.

    • For other non-aqueous solvents, small-scale solubility tests are recommended.

    • If clumps are forming, gentle warming or sonication may aid dissolution, but be cautious of potential degradation with excessive heat.

Issue 3: My reaction is yielding unexpected byproducts.

  • Possible Cause: The synthesis of this compound involves the use of sodium nitrite (B80452) and hydrochloric acid.[9][10] Improper temperature control or stoichiometry can lead to the formation of side products. For instance, excess diazonium salt can decompose and form brown tar-like substances.[10]

  • Solution:

    • Temperature Control: Maintain the reaction temperature below 8°C during the addition of sodium nitrite to prevent the decomposition of the nitroso compound.[9][10]

    • Stoichiometry: Use the correct molar ratios of reactants as specified in established protocols.

    • Purification: If byproducts are present, purification of the crude product is necessary. Recrystallization from petroleum ether or a chloroform/carbon tetrachloride mixture has been reported to be effective.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Green crystalline powder[2]
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Melting Point 85-87 °C[2]
Solubility Insoluble in water, Soluble in ethanol[8]
Storage Temperature Below +30°C[2]

Table 2: Incompatible Materials and Hazardous Decomposition Products

CategoryExamplesReference
Incompatible Materials Strong oxidizing agents, Acetic anhydride[2][3]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[3]

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-4-nitrosoaniline Hydrochloride

This protocol is a summary of a common laboratory synthesis.

Materials:

  • N,N-dimethylaniline

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Ice

  • Water

Procedure:

  • Dissolve N,N-dimethylaniline in concentrated hydrochloric acid.

  • Cool the solution to below 0°C using an ice bath.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 8°C.[9][10]

  • Stir the reaction mixture. The hydrochloride salt of this compound will precipitate as yellow needles.[10]

  • After allowing the precipitate to stand, filter the solid.

  • Wash the collected solid with a small amount of dilute hydrochloric acid.

  • Dry the purified N,N-Dimethyl-4-nitrosoaniline hydrochloride.

Visualizations

DMPEN_Handling_Workflow A Receive this compound Powder B Inspect Container for Damage A->B C Store in Cool, Dry, Well-Ventilated Area (Below 30°C) B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Weigh Powder in a Fume Hood D->E F Proceed with Experiment E->F G Clean Up Spills Immediately E->G H Dispose of Waste Properly F->H G->H

Caption: General workflow for safely handling this compound powder.

DMPEN_Troubleshooting_Logic A Problem Encountered During Experiment B Powder is Brownish A->B C Powder Not Dissolving A->C D Unexpected Byproducts A->D E Check Storage Conditions (Air/Light Exposure) B->E F Verify Solvent Choice (Use Ethanol) C->F G Review Reaction Conditions (Temp, Stoichiometry) D->G H Use Fresh Powder E->H I Consider Sonication/Gentle Warming F->I J Purify Product (Recrystallization) G->J

Caption: Troubleshooting logic for common this compound issues.

References

Technical Support Center: Troubleshooting Your DMPK Ex Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Drug Metabolism and Pharmacokinetics (DMPK) ex vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues that can lead to a lack of reproducibility in your studies.

A Note on "DMPEN": The term "this compound" is not a standard acronym in the field of drug metabolism. We are proceeding with the assumption that this refers to DMPK ex vivo experiments, which are a cornerstone of preclinical drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

Category 1: Issues with Ex Vivo Model Viability and Performance

Question 1: Why am I observing low or no metabolic activity in my precision-cut liver slice (PCLS) or primary hepatocyte experiment?

Answer:

Low metabolic activity is a common issue that can often be traced back to problems with the viability of the ex vivo model or the experimental conditions. Here are the primary causes and potential solutions:

  • Poor Tissue/Cell Viability: The health of your liver slices or hepatocytes is paramount. Viability can be compromised during isolation, thawing, or incubation.

    • Solution: Always assess viability before and during your experiment. For hepatocytes, use the trypan blue exclusion method to check cell membrane integrity. For both hepatocytes and liver slices, measuring ATP content is a robust indicator of metabolic health. A common viability threshold for PCLS is an ATP level above 2 nmol per mg of protein.[1]

  • Sub-optimal Incubation Conditions: The incubation environment plays a critical role in maintaining enzyme function.

    • Solution: Ensure your incubation medium is pre-warmed to 37°C and properly oxygenated (typically 95% O₂/5% CO₂).[2][3] For PCLS, viability can be maintained for up to 96 hours under these conditions.[2][3]

  • Enzyme Instability: The activity of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), can decline rapidly in vitro.[4]

    • Solution: Use freshly prepared tissue or properly cryopreserved cells. For cryopreserved hepatocytes, follow a validated thawing protocol to maximize recovery and viability.[5] For experiments with low-turnover compounds, consider using plated hepatocytes, which can maintain metabolic activity for longer periods (e.g., >8 hours) compared to suspension cultures.[6]

  • Incorrect Cofactor Concentration: Phase I and Phase II metabolic reactions are dependent on cofactors like NADPH, UDPGA, and PAPS.

    • Solution: If using subcellular fractions like microsomes or S9, ensure you are supplementing with a fresh NADPH-regenerating system.[7] Hepatocytes contain their own cofactors, but their levels can be depleted during long incubations.

Question 2: My results show high variability between different donors or even between replicate wells. What is the cause?

Answer:

High variability is a significant challenge in ex vivo studies and can undermine the reliability of your findings. The main sources of variability include:

  • Inter-individual (Donor) Variability: This is an inherent biological factor. Different individuals (or animals) have different levels of drug-metabolizing enzymes due to genetics, age, sex, and other factors.[8]

    • Solution: Whenever possible, use pooled human hepatocytes from multiple donors to average out individual differences.[9] When using tissue from single donors, characterize the metabolic activity with known probe substrates to understand the metabolic phenotype of that donor.

  • Inconsistent Slicing or Plating: For PCLS, variations in slice thickness can lead to different amounts of viable cells per sample. For hepatocytes, uneven plating can result in inconsistent cell numbers per well.

    • Solution: Use a precision microtome to ensure uniform slice thickness (typically 200-300 µm).[10] For hepatocytes, ensure proper mixing of the cell suspension before plating and check for a uniform monolayer.[11]

  • Edge Effects in Multi-well Plates: Wells on the outer edges of a culture plate can experience different temperature and humidity conditions, leading to variability.

    • Solution: Avoid using the outer wells of your plates for critical experiments. Fill them with sterile buffer or media to help maintain a more uniform environment across the plate.

Category 2: Issues with Substrate, Compound, or Reagents

Question 3: My compound seems to be disappearing from the incubation, but I can't detect any metabolites. What's happening?

Answer:

This scenario can be perplexing and may not be due to metabolic instability. Consider these possibilities:

  • Poor Substrate Solubility: Highly lipophilic compounds may precipitate out of the aqueous incubation buffer, especially at higher concentrations.

    • Solution: Check the solubility of your compound in the incubation medium. You may need to use a lower concentration or add a small, non-inhibitory amount of an organic solvent like DMSO (typically ≤0.1%).[12]

  • Non-specific Binding: Your compound may be binding to the plastic of the well plate or to proteins in the incubation medium.

    • Solution: Use low-binding plates. To assess non-specific binding, run a control incubation without cells or tissue slices and measure the compound concentration over time.

  • Cellular Uptake without Metabolism: If using intact cells like hepatocytes, your compound might be taken up by transporters but not be a substrate for the metabolic enzymes.

    • Solution: Compare the disappearance of the compound in intact hepatocytes versus liver microsomes. If the compound disappears in hepatocytes but not in microsomes (which lack active transporters), uptake is likely occurring.[13]

Category 3: Analytical (LC-MS/MS) Issues

Question 4: My LC-MS/MS results are inconsistent, with shifting retention times, poor peak shapes, or high background noise. How can I troubleshoot this?

Answer:

Reproducible analytical data is critical. Issues with your LC-MS/MS can often be resolved by systematically checking your method and instrument.

  • Matrix Effects: Components from the biological matrix (e.g., salts, lipids) can co-elute with your analyte and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[14]

    • Solution: Optimize your sample preparation to remove interfering substances. This can include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction. Also, ensure your chromatographic method provides good separation between your analyte and matrix components.

  • Column Contamination and Degradation: Buildup of matrix components on your analytical column can lead to peak broadening, tailing, and shifting retention times.[15]

    • Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

  • Mobile Phase Issues: Incorrect preparation of the mobile phase can cause a variety of problems.

    • Solution: Ensure the pH of your mobile phase is correctly adjusted and that you are using high-purity (LC-MS grade) solvents and additives.[15] Microbial growth can occur in aqueous mobile phases, so prepare them fresh.

Quantitative Data for Benchmarking

The following tables provide typical values and acceptance criteria for key parameters in ex vivo drug metabolism studies. These can be used to benchmark your own experimental results.

Table 1: Quality Control Parameters for Ex Vivo Models

ParameterEx Vivo ModelTypical Acceptance Criteria/ValueReference
Initial Viability Cryopreserved Hepatocytes> 85% (by Trypan Blue exclusion)[16]
ATP Content Precision-Cut Liver Slices> 2 nmol/mg protein[1]
Plating Efficiency Plated Hepatocytes≥ 75% attachment[11]
Inter-lot Variability (CLint) Cryopreserved HepatocytesCV < 30% for control substrates[9]

Table 2: Intrinsic Clearance (CLint) of Common Probe Substrates in Human Hepatocytes and Microsomes

CompoundPrimary Metabolic PathwaySystemMean CLint (µL/min/10⁶ cells or mg protein)Reference
Verapamil CYP3A4Human Hepatocytes17.8 - 36.0 µL/min/10⁶ cells[16]
Diclofenac CYP2C9Human HepatocytesHigh Clearance[17]
Tolbutamide CYP2C9Human HepatocytesLow/Medium Clearance[17]
Midazolam CYP3A4Human Liver MicrosomesHigh Clearance[17]

Note: CLint values can vary significantly between donors and laboratories. These values should be used as a general guide.[9]

Detailed Experimental Protocols

Protocol 1: Metabolic Stability in Suspended Human Hepatocytes

This protocol outlines the steps to determine the intrinsic clearance of a compound in a suspension of cryopreserved human hepatocytes.

  • Preparation:

    • Prepare incubation medium (e.g., Williams' Medium E) and warm to 37°C.[12]

    • Prepare a stock solution of your test compound (e.g., 1 mM in DMSO).

    • Thaw a vial of cryopreserved human hepatocytes in a 37°C water bath according to the supplier's instructions.

    • Gently dilute the cells in pre-warmed medium and perform a cell count and viability assessment using the trypan blue exclusion method. Viability should be >85%.[16]

    • Dilute the hepatocyte suspension to a final concentration of 0.5 x 10⁶ viable cells/mL in incubation medium.[12]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes in a shaking incubator.

    • Initiate the metabolic reaction by adding the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should not exceed 0.1%.[12]

    • Incubate the plate at 37°C with shaking (e.g., 90-120 rpm).[12]

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot from the incubation wells.[12]

    • Immediately stop the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Centrifuge the collection plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint in µL/min/10⁶ cells) using the formula: CLint = (0.693 / t½) * (incubation volume / cell number).[6]

Protocol 2: Metabolic Stability in Precision-Cut Liver Slices (PCLS)

This protocol describes how to assess the metabolism of a compound using PCLS, which preserves the native liver architecture.

  • Preparation of Slices:

    • Obtain fresh liver tissue and place it in ice-cold, oxygenated buffer (e.g., Krebs-Henseleit Buffer).

    • Prepare a cylindrical core from the tissue and cut slices to a thickness of 250-300 µm using a Krumdieck or Brendel-type tissue slicer.[2][3]

    • Immediately transfer the slices to pre-warmed and oxygenated Williams' Medium E.[10]

  • Incubation:

    • Place individual slices into wells of a 6- or 12-well plate containing pre-warmed, oxygenated medium.

    • Incubate the slices for a recovery period (e.g., 1 hour) at 37°C under a 95% O₂/5% CO₂ atmosphere.[2][3]

    • After recovery, replace the medium with fresh medium containing the test compound at the desired concentration.

    • Include control wells with slices in medium without the test compound, and wells with the test compound in medium without a slice (to check for non-specific binding and stability).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect aliquots of the incubation medium.

    • At the end of the experiment, collect the liver slices, blot them dry, and weigh them. Homogenize the slices to analyze intracellular compound and metabolite concentrations.

    • Process the medium and tissue homogenate samples (e.g., by protein precipitation) and analyze by LC-MS/MS for the disappearance of the parent compound and the formation of metabolites.

  • Viability Assessment:

    • At each time point, collect a separate set of slices to assess viability by measuring ATP content and/or leakage of lactate (B86563) dehydrogenase (LDH) into the medium.

Visualizations

Troubleshooting Workflow for Ex Vivo Experiments

G cluster_start cluster_investigation Initial Checks cluster_viability_issue Viability Issues cluster_analytical_issue Analytical Issues cluster_protocol_issue Protocol Issues cluster_end start Experiment Not Reproducible check_viability Assess Model Viability (ATP, Trypan Blue) start->check_viability check_controls Review Positive/Negative Controls start->check_controls check_reagents Verify Reagents & Compound (Solubility, Purity, Storage) start->check_reagents viability_low Viability Low? check_viability->viability_low troubleshoot_viability Troubleshoot Tissue/Cell Handling - Thawing Protocol - Incubation Conditions - Slicing Technique viability_low->troubleshoot_viability Yes analytical_ok Analytical Data OK? viability_low->analytical_ok No end_node Experiment Optimized troubleshoot_viability->end_node troubleshoot_lcms Troubleshoot LC-MS/MS - Check Matrix Effects - Inspect Column - Verify Mobile Phase analytical_ok->troubleshoot_lcms No protocol_ok Protocol Adherence OK? analytical_ok->protocol_ok Yes troubleshoot_lcms->end_node review_protocol Review Protocol Execution - Cofactor Concentrations - Incubation Times - Plate Layout (Edge Effects) protocol_ok->review_protocol No protocol_ok->end_node Yes review_protocol->end_node

Caption: A logical workflow for troubleshooting non-reproducible ex vivo experiments.

Metabolic Pathways Captured by Different Ex Vivo Models

G cluster_models Ex Vivo Models cluster_pathways Metabolic Pathways microsomes Human Liver Microsomes (HLM) - ER-bound Enzymes - No Cofactors (must add) - No Transporters phase1 Phase I (CYPs, FMOs) microsomes->phase1 Captures hepatocytes Suspended/Plated Hepatocytes - All Liver Enzymes - Intact Cofactors - Active Transporters hepatocytes->phase1 phase2 Phase II (UGTs, SULTs) hepatocytes->phase2 transport Uptake/Efflux (Transporters) hepatocytes->transport pcls Precision-Cut Liver Slices (PCLS) - All Liver Enzymes - Intact Cofactors - Active Transporters - Native Tissue Architecture pcls->phase1 pcls->phase2 pcls->transport architecture Cell-Cell Interactions (Tissue Structure) pcls->architecture

Caption: Comparison of metabolic processes captured by common ex vivo liver models.

References

Technical Support Center: DMPEN Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using DMPEN (N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine) in cell culture experiments. Due to the limited direct data on this compound, this guide draws heavily on information from its close structural analog, TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a well-characterized zinc chelator. It is highly probable that this compound exhibits similar metal-chelating properties, which are critical to consider for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

While direct studies on this compound are limited, its structural similarity to TPEN strongly suggests that its primary mechanism of action is the chelation of divalent metal ions, particularly zinc (Zn²⁺). TPEN is a cell-permeable chelator that can deplete both intracellular and extracellular zinc pools.[1] This depletion of essential metal ions can significantly impact various cellular processes.

Q2: What are the expected effects of this compound treatment on cells?

Based on studies with the zinc chelator TPEN, this compound treatment can be expected to:

  • Induce apoptosis: Zinc is essential for the function of many anti-apoptotic proteins and enzymes. Its depletion can trigger programmed cell death.[1]

  • Cause oxidative stress: Zinc is a cofactor for antioxidant enzymes like superoxide (B77818) dismutase. Reduced zinc levels can lead to an increase in reactive oxygen species (ROS) and cellular damage.[2]

  • Inhibit cell proliferation: Many enzymes and transcription factors required for cell cycle progression are zinc-dependent.

  • Alter signaling pathways: Zinc is a crucial second messenger and structural component of numerous proteins involved in cellular signaling.[3]

Q3: What concentration of this compound should I use in my experiments?

The optimal concentration of this compound will be cell-type specific and depend on the desired experimental outcome (e.g., inducing acute zinc deficiency versus studying the effects of mild, long-term depletion). Due to the lack of direct comparative data between this compound and TPEN, it is essential to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. Based on typical concentrations used for TPEN, a starting range of 1-10 µM is recommended for initial optimization.[4]

Q4: Should I use serum-containing or serum-free medium for this compound treatment?

The choice of medium is a critical consideration.

  • Serum-containing medium: Serum is a significant source of zinc and other metal ions. The presence of serum will likely reduce the effective concentration of this compound available to the cells, as the chelator will bind to the metals in the serum. This can lead to variability between serum batches.

  • Serum-free medium: Using a serum-free or chemically defined medium provides a more controlled environment for studying the effects of this compound, as the concentration of metal ions is known and consistent.[5][6][7] If switching to serum-free medium, cells may require an adaptation period.

Q5: Can I supplement my media with zinc to counteract the effects of this compound?

Yes, co-treatment with a zinc salt (e.g., ZnCl₂ or ZnSO₄) can be used to rescue the effects of this compound, confirming that the observed cellular responses are due to zinc chelation.[8] This is a common control experiment when working with zinc chelators.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of unexpected cell death at low this compound concentrations. The cell line is highly sensitive to zinc depletion.Perform a dose-response curve starting at a lower concentration range (e.g., 0.1-1 µM). Reduce the treatment duration. Ensure accurate and consistent seeding density.
Inconsistent or not reproducible results between experiments. Variability in serum batches if using serum-containing medium. Inconsistent seeding density or cell health.Switch to a serum-free medium for more controlled conditions.[5][6] Standardize cell passage number and ensure high cell viability (>95%) before starting the experiment.
No observable effect at expected concentrations. This compound is being inactivated by components in the medium (e.g., high metal content in serum). The this compound stock solution may have degraded.Use serum-free medium.[5][6] Prepare fresh this compound stock solution in an appropriate solvent (e.g., DMSO) and store it properly (protected from light at -20°C).[9]
Precipitate forms in the culture medium after adding this compound. The concentration of this compound or other supplements is too high, leading to insolubility. Interaction with components in the medium.Ensure the final solvent concentration (e.g., DMSO) is not toxic to the cells (typically <0.5%). Prepare fresh media and this compound solution. Visually inspect for precipitation before adding to cells.

Experimental Protocols

Note: These are generalized protocols based on the use of TPEN and should be optimized for your specific cell line and experimental setup when using this compound.

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol aims to establish the cytotoxic concentration range of this compound for a specific cell line.

Materials:

  • Cells of interest

  • Complete culture medium (serum-containing or serum-free)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[11]

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[11]

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 2: Creating a Zinc-Deficient Culture Condition

This protocol describes how to use this compound to induce a state of zinc deficiency for subsequent experiments.

Materials:

  • Cells of interest

  • Serum-free culture medium (recommended)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Culture plates/flasks

Procedure:

  • Culture cells to the desired confluency in their standard growth medium.

  • To initiate zinc depletion, aspirate the standard medium and wash the cells once with sterile PBS to remove residual serum and metals.

  • Add pre-warmed serum-free medium containing the desired concentration of this compound (determined from the dose-response experiment, typically a non-lethal or sub-lethal dose for studying signaling effects).

  • Incubate the cells for the desired duration to achieve zinc depletion. This time can range from a few hours to 24 hours or more, depending on the experimental goals.

  • Proceed with your downstream application (e.g., protein extraction for Western blot, RNA isolation for qPCR, or cell imaging).

Control Experiment: To confirm that the observed effects are due to zinc chelation, include a "rescue" condition where cells are co-treated with this compound and an equimolar or slightly higher concentration of a zinc salt (e.g., ZnCl₂).[8]

Quantitative Data Summary (Based on TPEN studies)

The following tables summarize quantitative data from studies using the zinc chelator TPEN, which may provide an indication of the potential effects of this compound.

Table 1: Effect of TPEN on Cell Viability

Cell LineTPEN Concentration (µM)Incubation Time (h)% Cell Viability (approx.)Reference
Human Retinal Pigment Epithelial24850%[12]
INS-1E (Insulinoma)52480%[8]
INS-1E (Insulinoma)102460%[8]
INS-1E (Insulinoma)502420%[8]

Table 2: Impact of TPEN on Intracellular Zinc and Insulin Content in INS-1E Cells

TreatmentIntracellular ZincIntracellular Insulin ContentReference
ControlBaseline100%[8]
5 µM TPENDecreasedSignificantly Reduced[8]
10 µM TPENDecreasedSignificantly Reduced[8]

Visualizations

Signaling Pathways Affected by Zinc Depletion

Zinc ions play a critical role in various signaling pathways. Their depletion by a chelator like this compound can lead to widespread dysregulation.

G Potential Signaling Consequences of this compound Treatment This compound This compound Zinc Intracellular Zn²⁺ Depletion This compound->Zinc ROS Increased ROS Zinc->ROS Apoptosis Apoptosis Zinc->Apoptosis via caspase activation Signaling Disrupted Signaling Pathways Zinc->Signaling ROS->Apoptosis STAT STAT1/3 Pathway Inhibition Signaling->STAT impaired phosphorylation p53 p53 Activation Signaling->p53 p53->Apoptosis

Signaling effects of this compound-induced zinc depletion.
Experimental Workflow for this compound Treatment

The following workflow outlines the key steps for conducting an experiment with this compound.

G Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture Cells DoseResponse 3. Dose-Response Assay (e.g., MTT) CellCulture->DoseResponse DMPEN_Prep 2. Prepare this compound Stock DMPEN_Prep->DoseResponse Treatment 4. Treat Cells with Optimal this compound Conc. DoseResponse->Treatment Controls Include Controls: - Vehicle (DMSO) - Zinc Rescue (this compound + Zn²⁺) Treatment->Controls Downstream 5. Downstream Analysis (e.g., Western, qPCR, Imaging) Treatment->Downstream Data 6. Data Interpretation Downstream->Data

General experimental workflow for using this compound.
Logical Relationship for Troubleshooting Cell Viability Issues

This diagram illustrates a logical approach to troubleshooting unexpected cell death during this compound treatment.

G Troubleshooting Low Cell Viability with this compound Start Unexpectedly High Cell Death CheckConc Is this compound concentration optimized? Start->CheckConc CheckMedium Are you using serum-containing medium? CheckConc->CheckMedium Yes OptimizeConc Action: Perform dose-response and time-course experiments CheckConc->OptimizeConc No CheckCells Are cells healthy and at the correct density? CheckMedium->CheckCells No SwitchMedium Action: Switch to serum-free medium for consistency CheckMedium->SwitchMedium Yes StandardizeCulture Action: Standardize cell passage, seeding density, and viability checks CheckCells->StandardizeCulture No Resolved Problem Resolved CheckCells->Resolved Yes OptimizeConc->Resolved SwitchMedium->Resolved StandardizeCulture->Resolved

Decision tree for troubleshooting this compound cytotoxicity.

References

Technical Support Center: Improving the Therapeutic Index of DMPEN

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMPEN. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the therapeutic index of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it important for this compound?

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI indicates a wider margin between the effective dose and the toxic dose, suggesting a safer drug. For this compound, a key goal is to maximize its therapeutic efficacy while minimizing adverse side effects, thereby improving its overall therapeutic index.

Q2: What are the common reasons for a low therapeutic index with a novel compound like this compound?

A low therapeutic index for a compound like this compound can stem from several factors:

  • Off-target effects: this compound may bind to unintended biological targets, leading to unwanted side effects.

  • Poor pharmacokinetic profile: Issues with absorption, distribution, metabolism, and excretion (ADME) can lead to suboptimal drug concentrations at the target site and accumulation in non-target tissues.[1]

  • Metabolite-induced toxicity: The metabolic byproducts of this compound could be more toxic than the parent compound.[2]

  • Narrow therapeutic window: The effective concentration of this compound may be very close to its toxic concentration.

Q3: What are the primary strategies to improve the therapeutic index of this compound?

Several strategies can be employed to enhance the therapeutic index of this compound:

  • Chemical Modification: Altering the chemical structure of this compound to improve its selectivity for the target and reduce off-target binding.[3]

  • Prodrug Approach: Designing an inactive form of this compound that is converted to the active drug at the target site, thereby reducing systemic exposure.[3]

  • Targeted Drug Delivery: Utilizing nanocarriers (e.g., liposomes, nanoparticles) or antibody-drug conjugates (ADCs) to deliver this compound specifically to the diseased tissue.[4][5]

  • Combination Therapy: Co-administering this compound with another agent that can enhance its efficacy or mitigate its toxicity.[6]

  • Dose Optimization: Carefully titrating the dose and administration schedule of this compound to maximize the therapeutic effect while minimizing toxicity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High in vitro potency but poor in vivo efficacy of this compound. Poor bioavailability, rapid metabolism, or poor distribution to the target tissue.1. Conduct pharmacokinetic (PK) studies to assess this compound's ADME profile. 2. Consider formulation changes to improve solubility and absorption. 3. Investigate potential metabolic pathways and the stability of this compound in plasma and liver microsomes.
Significant off-target toxicity observed in preclinical models. This compound is binding to unintended receptors or enzymes.1. Perform a broad panel of in vitro safety pharmacology assays to identify off-target interactions. 2. Utilize computational docking and molecular modeling to predict potential off-target binding sites.[1] 3. Synthesize and screen this compound analogs with modifications designed to reduce off-target activity.
Development of drug resistance to this compound. Upregulation of efflux pumps, alteration of the drug target, or activation of compensatory signaling pathways.1. Investigate the expression levels of ABC transporters (e.g., P-glycoprotein) in resistant cells. 2. Sequence the target protein in resistant cells to check for mutations. 3. Explore combination therapies with agents that can overcome the resistance mechanism (e.g., an efflux pump inhibitor).[6]
Variability in therapeutic response among test subjects. Genetic differences in drug-metabolizing enzymes or drug targets.1. Conduct pharmacogenomic studies to identify genetic polymorphisms that may influence this compound's efficacy and safety. 2. Stratify preclinical data based on genetic markers to identify potential patient populations for targeted therapy.

Key Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Metabolic Stability

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.

Methodology:

  • Prepare Liver Microsomes: Obtain cryopreserved liver microsomes (human, rat, or mouse) and thaw them on ice.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • This compound (at a final concentration of 1 µM)

    • Liver microsomes (0.5 mg/mL protein)

  • Initiate Reaction: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of this compound over time.

Protocol 2: Evaluation of Off-Target Binding using a Safety Pharmacology Panel

Objective: To identify potential off-target interactions of this compound that could lead to adverse effects.

Methodology:

  • Panel Selection: Select a commercially available safety pharmacology panel that includes a broad range of receptors, ion channels, and enzymes relevant to common drug-induced toxicities.

  • Compound Preparation: Prepare this compound at a range of concentrations (e.g., 0.1, 1, 10 µM).

  • Binding Assays: The service provider will perform competitive binding assays where this compound competes with a radiolabeled ligand for binding to each target in the panel.

  • Functional Assays: For key targets identified in the binding assays, follow-up with functional assays (e.g., agonist or antagonist activity) to determine the nature of the interaction.

  • Data Analysis: The results are typically reported as the percent inhibition of radioligand binding at each concentration of this compound. An IC50 value is calculated for significant interactions.

Visualizing Strategies and Pathways

Logical Workflow for Improving Therapeutic Index

logical_workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Optimization & Validation a Synthesize this compound b In Vitro Potency & Selectivity a->b c In Vivo Efficacy & Toxicity b->c d Low Therapeutic Index c->d e Chemical Modification d->e f Prodrug Approach d->f g Targeted Delivery d->g h Combination Therapy d->h i Synthesize Analogs/Formulations e->i f->i g->i h->i j Re-evaluate In Vitro & In Vivo i->j k Improved Therapeutic Index j->k

Caption: A logical workflow for identifying and addressing a low therapeutic index for this compound.

Signaling Pathway for Targeted Drug Delivery

targeted_delivery cluster_0 Systemic Circulation cluster_1 Target Cell (e.g., Tumor Cell) cluster_2 Non-Target Cell A This compound-Nanoparticle (Targeting Ligand Attached) B Overexpressed Receptor A->B Binding G Normal Receptor Level A->G No/Low Binding C Endocytosis B->C D Endosome C->D E Drug Release (this compound) D->E pH/Enzyme Trigger F Therapeutic Effect E->F H Minimal Uptake G->H I Reduced Side Effects H->I

Caption: Mechanism of targeted drug delivery to enhance this compound's efficacy and reduce toxicity.

Experimental Workflow for PK/PD Assessment

pkpd_workflow A Dose Administration (IV and Oral) B Serial Blood Sampling A->B C Tissue Collection at Endpoint A->C D LC-MS/MS Analysis of this compound Concentration B->D C->D F Biomarker Analysis (Target Engagement) C->F E Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) D->E H PK/PD Correlation E->H G Pharmacodynamic Modeling (Efficacy vs. Exposure) F->G G->H I Dose-Response Relationship H->I

Caption: A standard experimental workflow for pharmacokinetic and pharmacodynamic (PK/PD) assessment.

References

Validation & Comparative

Penclomedine vs. DMPEN: A Comparative Cytotoxicity Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro cytotoxic profiles of the parent compound penclomedine (B1679226) and its primary metabolite, 4-demethylpenclomedine (DMPEN), reveals crucial insights for researchers in oncology and drug development. While direct, head-to-head quantitative comparisons of their cytotoxicity are not extensively documented in publicly available literature, a qualitative analysis based on existing studies indicates that both compounds exhibit limited direct in vitro cytotoxic activity, a characteristic feature of prodrugs that require metabolic activation to exert their therapeutic effects.

Penclomedine, a synthetic pyridine (B92270) derivative, has been investigated for its antitumor properties. Its primary plasma metabolite is 4-demethylpenclomedine, commonly referred to as this compound. Understanding the cytotoxic potential of both the parent drug and its metabolite is essential for elucidating the overall mechanism of action and for the design of more effective therapeutic strategies.

In Vitro Cytotoxicity: A Tale of Two Prodrugs

Available research suggests that both penclomedine and this compound demonstrate low intrinsic cytotoxicity when tested in vitro across various cancer cell lines. This observation supports the hypothesis that they function as prodrugs, meaning they are administered in an inactive or less active form and are then converted to their active, cytotoxic metabolites within the body.

One study has indicated that a reductive metabolite, α,α-didechloro-penclomedine, is significantly more cytotoxic in vitro than either penclomedine or this compound. This finding underscores the importance of metabolic activation for the anticancer activity of this class of compounds. The limited direct in vitro activity of the parent compound and its primary metabolite highlights a critical consideration for preclinical screening: standard cytotoxicity assays may not fully capture the therapeutic potential of such prodrugs without an appropriate metabolic activation system.

Due to the limited availability of direct comparative IC50 values, a quantitative side-by-side comparison is not feasible at this time. The following table summarizes the qualitative findings regarding the in vitro cytotoxicity of penclomedine and this compound.

CompoundIn Vitro Cytotoxicity ProfileKey Findings
Penclomedine LowConsidered a prodrug with limited direct activity against cancer cell lines in standard in vitro assays.
This compound (4-demethylpenclomedine) LowAs the primary metabolite of penclomedine, it also shows limited direct in vitro cytotoxicity, suggesting it may be an intermediate in the metabolic activation pathway or a less active form.

Metabolic Activation Pathway

The relationship between penclomedine, this compound, and their ultimate cytotoxic effects is believed to be dependent on a series of metabolic transformations. The following diagram illustrates the proposed metabolic pathway leading to the generation of active cytotoxic species.

G Penclomedine Penclomedine (Prodrug) This compound This compound (Metabolite) Penclomedine->this compound Metabolism (Demethylation) Active_Metabolites Active Cytotoxic Metabolites (e.g., α,α-didechloro-penclomedine) This compound->Active_Metabolites Further Metabolism (e.g., Reduction) Cell_Death Tumor Cell Death Active_Metabolites->Cell_Death Induces

Proposed metabolic activation of penclomedine.

Experimental Protocols: Assessing In Vitro Cytotoxicity

To determine the cytotoxic effects of compounds like penclomedine and this compound, a standard and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Culture selected cancer cell lines in appropriate growth medium until they reach approximately 80% confluency.

  • Trypsinize the cells, perform a cell count, and determine cell viability (e.g., using trypan blue exclusion).

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of penclomedine and this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions in culture medium to achieve a range of desired final concentrations. The final solvent concentration should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.

  • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include appropriate controls:

    • Vehicle Control: Medium with the same concentration of the solvent used for the drug dilutions.

    • Untreated Control: Medium only.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates the workflow of a typical in vitro cytotoxicity assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 2. Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Drug Dilutions Cell_Seeding->Compound_Prep Incubation 4. Treat Cells & Incubate Compound_Prep->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance 7. Read Absorbance Formazan_Solubilization->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for an in vitro cytotoxicity assay.

Comparing the neurotoxicity of DMPEN and penclomedine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

The following guide provides a comparative overview of the neurotoxicity of N,N'-dimethyl-1,3-propanediamine (DMPEN) and penclomedine (B1679226). This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform preclinical and clinical research. A significant disparity in the available neurotoxicity data exists between the two compounds, with penclomedine being more extensively studied.

Executive Summary

Penclomedine, a synthetic alpha-picoline derivative, has demonstrated clear dose-limiting neurotoxicity in clinical trials, primarily manifesting as cerebellar ataxia and dizziness. Preclinical studies have further identified Purkinje cell loss as a key pathological feature. In stark contrast, there is a notable absence of specific neurotoxicity data for this compound, an aliphatic diamine. General toxicity studies on related aliphatic diamines suggest a potential for acute neurotoxic effects, but compound-specific data for this compound is not publicly available. This guide presents the detailed neurotoxicity profile of penclomedine and contextualizes the potential neurotoxic risks of this compound based on its chemical class.

Penclomedine Neurotoxicity

Penclomedine's primary adverse effect is neurotoxicity, specifically targeting the cerebellum. This has been consistently observed in both preclinical and clinical settings.

Clinical Data

A phase I clinical study established neurotoxicity as the dose-limiting toxicity (DLT) of intravenously administered penclomedine. The key findings are summarized below.[1]

Dose Level (mg/m²/day)Number of PatientsGrade III Neurotoxicity (Cerebellar Ataxia)Grade III Dizziness
22.5---
45---
125---
250301
34033-
Preclinical Evidence

Animal models have corroborated the clinical findings, identifying specific cellular targets within the cerebellum. Studies in preclinical models have demonstrated that penclomedine administration can lead to the loss of Purkinje cells in the cerebellum.[1]

Experimental Protocol: Phase I Clinical Trial

The following protocol was utilized in the phase I study of penclomedine:[1]

  • Drug Administration: Penclomedine was administered as a 1-hour intravenous infusion on five consecutive days.

  • Treatment Cycles: Cycles were repeated every three weeks in the absence of dose-limiting toxicity or disease progression.

  • Dose Escalation: Five dose levels were investigated, ranging from 22.5 to 340 mg/m²/day.

  • Patient Population: The study enrolled sixteen patients (eight men and eight women) with a median age of 59 years.

  • Toxicity Evaluation: Neurotoxicity was assessed, with cerebellar ataxia and dizziness being the primary dose-limiting toxicities.

Penclomedine_Phase_I_Trial cluster_enrollment Patient Enrollment cluster_treatment Treatment Regimen cluster_evaluation Evaluation P 16 Patients (8 Male, 8 Female) Median Age: 59 Dose 5 Dose Levels (22.5-340 mg/m²/day) P->Dose Admin 1-hour IV Infusion (5 consecutive days) Dose->Admin Cycle 3-week Cycles Admin->Cycle Tox Toxicity Assessment (Neurotoxicity: Ataxia, Dizziness) Cycle->Tox DLT Dose-Limiting Toxicity Determination Tox->DLT

Figure 1: Workflow of the Phase I Clinical Trial for Penclomedine.

This compound Neurotoxicity

There is a significant lack of specific neurotoxicity data for this compound (N,N'-dimethyl-1,3-propanediamine). A comprehensive search of scientific literature and toxicology databases did not yield any dedicated studies on the neurotoxic effects of this compound.

A human health tier II assessment of 1,3-Propanediamine, N,N-dimethyl- explicitly states that no data are available for this chemical regarding neurotoxicity, reproductive or developmental toxicity, and carcinogenicity. The assessment notes some general observations from an acute inhalation study in rats, including eyelid closure and accelerated respiration, which are likely attributable to the corrosive nature of the chemical. An oral toxicity study in rats reported decreased spontaneous activity, stilted gait, and respiratory issues in females at the highest dose but concluded there were no treatment-related adverse effects on systemic oral toxicity.

Neurotoxicity of Aliphatic Diamines

Given the absence of data on this compound, an examination of its chemical class, aliphatic diamines, may provide some insight into its potential neurotoxic profile. A study on the acute neurotoxicity of a homologous series of simple aliphatic diamines (from ethylenediamine (B42938) to 1,6-diaminohexane) following intraventricular injection in conscious rats revealed three distinct response patterns:[2]

  • Prostration and EEG depression

  • EEG seizures and convulsions

  • A mixture of both patterns

All tested compounds in this class were found to be acutely lethal at micromole doses.[2] This suggests that aliphatic diamines as a class have the potential for significant neurotoxicity. However, without compound-specific studies, it is not possible to extrapolate these findings directly to this compound.

Signaling Pathways in Cerebellar Neurotoxicity

The precise molecular mechanisms underlying penclomedine-induced Purkinje cell death have not been fully elucidated. However, several general pathways are known to be involved in drug-induced cerebellar toxicity and Purkinje cell death.[3][4] These often involve the induction of apoptosis (programmed cell death).

A hypothetical signaling pathway for drug-induced Purkinje cell death is presented below. This is a generalized pathway and has not been specifically validated for penclomedine.

Purkinje_Cell_Death_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_pathway Apoptotic Pathway Drug Neurotoxic Drug (e.g., Penclomedine) Receptor Cellular Target/ Receptor Interaction Drug->Receptor Stress Cellular Stress (e.g., Oxidative Stress, ER Stress) Receptor->Stress Mito Mitochondrial Dysfunction Stress->Mito Caspase_init Initiator Caspase Activation (e.g., Caspase-9) Mito->Caspase_init Caspase_exec Executioner Caspase Activation (e.g., Caspase-3) Caspase_init->Caspase_exec Apoptosis Apoptosis & Purkinje Cell Death Caspase_exec->Apoptosis

Figure 2: Generalized Signaling Pathway of Drug-Induced Purkinje Cell Death.

Conclusion and Future Directions

The comparison of the neurotoxicity of this compound and penclomedine is severely limited by the lack of data for this compound. Penclomedine exhibits well-documented, dose-limiting cerebellar neurotoxicity, characterized by ataxia and Purkinje cell loss. For this compound, the potential for neurotoxicity can only be inferred from data on related aliphatic diamines, which indicates a possibility of acute and severe central nervous system effects.

To enable a meaningful comparison and to better understand the safety profile of this compound, dedicated neurotoxicity studies are imperative. These should include:

  • In vitro studies: To assess the direct effects of this compound on neuronal cell lines, including Purkinje cells.

  • In vivo studies: To evaluate the behavioral, motor, and histopathological effects of this compound administration in animal models.

  • Mechanistic studies: To elucidate the potential signaling pathways involved in any observed neurotoxicity.

Without such data, any assessment of the comparative neurotoxicity of these two compounds remains speculative. Researchers and drug developers are urged to exercise caution and to conduct thorough neurotoxicity assessments for novel compounds, particularly those belonging to chemical classes with known neurotoxic potential.

References

A Comparative Analysis of DMPEN and Carboplatin Efficacy in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine (DMPEN) and carboplatin (B1684641) in preclinical breast cancer models. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of the available experimental data and to facilitate informed decisions in oncological research.

Executive Summary

Carboplatin is a well-established platinum-based chemotherapy agent with proven efficacy in treating various cancers, including breast cancer. Its mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA synthesis and cell death. In contrast, the available research on this compound in the context of cancer is significantly more limited. Preclinical studies have explored derivatives of a compound abbreviated as DM-PEN (4-demethylpenclomedine), which may be what is referred to as this compound in some contexts, in breast cancer xenograft models. These initial studies suggest some anti-tumor activity, but a direct and extensive comparison with a widely used drug like carboplatin is challenging due to the nascent stage of this compound research.

This guide will first detail the extensive data available for carboplatin, followed by a summary of the limited findings on this compound derivatives.

Carboplatin: A Benchmark in Breast Cancer Chemotherapy

Carboplatin is a second-generation platinum drug designed to have a more favorable safety profile than its predecessor, cisplatin. It is widely used in the treatment of various cancers, including breast cancer, particularly triple-negative breast cancer (TNBC).

Mechanism of Action

Carboplatin exerts its cytotoxic effects through a mechanism shared with other platinum-based drugs.[1][2][3][4] Once administered, it undergoes hydrolysis within the cell, leading to the formation of reactive platinum complexes.[1][2][4] These complexes then bind to DNA, forming intra- and inter-strand cross-links.[1][2] This process disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2][4]

Signaling Pathway

The DNA damage induced by carboplatin activates a cascade of cellular signaling pathways. The primary response involves the activation of DNA damage repair mechanisms. However, if the damage is too extensive for the cell to repair, it triggers apoptotic pathways.

Carboplatin_Pathway Carboplatin Carboplatin Activated_Carboplatin Activated Platinum Complexes Carboplatin->Activated_Carboplatin Hydrolysis DNA Nuclear DNA Activated_Carboplatin->DNA Covalent Binding DNA_Adducts DNA Adducts (Intra- and Inter-strand Cross-links) DNA->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Irreparable Damage

Caption: Carboplatin's mechanism of action leading to apoptosis.

Efficacy in Breast Cancer Models

Numerous preclinical and clinical studies have demonstrated the efficacy of carboplatin in breast cancer. In preclinical settings, its effectiveness is often evaluated in various breast cancer cell lines and animal models.

Breast Cancer Model Carboplatin Treatment Observed Efficacy Reference
Triple-Negative Breast Cancer (TNBC) Cell LinesCombination with paclitaxelAdditive interactions in reducing cell proliferation[5]
Metastatic Breast Cancer (Phase II Study)Monotherapy (AUC of 7 mg/mL·min)25% overall response rate in patients[6]
Stage II-III TNBC (Neoadjuvant)Combination with taxanesHigher pathological complete response (pCR) rate (44.9%) compared to anthracyclines and taxanes (31.3%)[7]
Stage II-III TNBC (Neoadjuvant Meta-analysis)Carboplatin-based chemotherapySignificantly higher pCR rate (53.3%) compared to non-carboplatin therapy (37.8%)
Experimental Protocols

The following is a generalized experimental protocol for evaluating carboplatin efficacy in a breast cancer xenograft model, based on common practices described in the literature.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Breast Cancer Cell Culture (e.g., MDA-MB-231) Tumor_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mice (e.g., NOD/SCID) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Control_Group Control Group (Vehicle) Randomization->Control_Group Carboplatin_Group Carboplatin Group (e.g., 50 mg/kg, i.p.) Randomization->Carboplatin_Group Treatment_Schedule Weekly Injections for 4 Weeks Control_Group->Treatment_Schedule Carboplatin_Group->Treatment_Schedule Tumor_Measurement Tumor Volume Measurement (2x/week) Treatment_Schedule->Tumor_Measurement Endpoint Endpoint: Tumor Size Threshold or Time Tumor_Measurement->Endpoint Ex_Vivo_Analysis Ex Vivo Analysis (IHC, Western Blot) Endpoint->Ex_Vivo_Analysis Data_Comparison Statistical Comparison of Tumor Growth Ex_Vivo_Analysis->Data_Comparison

Caption: A typical experimental workflow for in vivo drug efficacy testing.

This compound (4-demethylpenclomedine) Derivatives in Breast Cancer Models

Research on a compound that may be referred to as this compound, specifically 4-demethylpenclomedine (DM-PEN), and its derivatives in the context of cancer is in a very early stage. The available information comes from studies focused on synthesizing and evaluating the in vivo anti-tumor activity of these derivatives.

Mechanism of Action

The precise mechanism of action for DM-PEN and its derivatives has not been extensively elucidated in the provided search results. As a derivative of penclomedine, it is likely to have alkylating agent properties, which would imply a mechanism involving DNA damage, similar to other such agents. However, further research is required to confirm this.

Efficacy in Breast Cancer Models

A key study synthesized carbonate and carbamate (B1207046) derivatives of DM-PEN and evaluated their efficacy in vivo against human MX-1 breast tumor xenografts.

Breast Cancer Model This compound Derivative Treatment Observed Efficacy Reference
Human MX-1 Breast Tumor Xenografts (in mammary fat pad)Thiolocarbonate and thiocarbamate derivatives of DM-PENSuperior anti-tumor activity compared to the parent compound, DM-PEN.[1]
Human MX-1 Breast Tumor XenograftsCarbonate and carbamate derivatives of DM-PENActive against MX-1 tumors.[1]
Experimental Protocols

The experimental protocols for the evaluation of DM-PEN derivatives involved in vivo studies using human tumor xenografts in mice.

Animal Models: The studies utilized mice with implanted human MX-1 breast tumor xenografts in the mammary fat pad.[1]

Treatment Administration: Derivatives of DM-PEN were administered to the tumor-bearing mice to assess their anti-tumor activity.[1]

Endpoints: The primary endpoint was the evaluation of the anti-tumor activity of the derivatives compared to the parent compound, DM-PEN.[1]

Comparative Summary and Future Directions

The comparison between carboplatin and this compound (based on the limited data for DM-PEN derivatives) is summarized below.

Feature Carboplatin This compound (DM-PEN Derivatives)
Stage of Development Clinically approved and widely usedPreclinical research
Mechanism of Action Well-established: DNA cross-linking leading to apoptosisNot fully elucidated, likely an alkylating agent
Volume of Research Extensive preclinical and clinical dataVery limited preclinical data
Proven Efficacy in Breast Cancer Yes, particularly in TNBCPreliminary evidence of activity in a single breast cancer xenograft model

References

Comparative Analysis of the Antitumor Activity of 4-Demethylpenclomedine (DM-PEN) and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Validating Antitumor Efficacy in New Cancer Cell Lines

Initial Note on Compound Identification: The initial query for "DMPEN" did not yield a specific commercially available antitumor agent. Based on available literature, it is presumed that the query may be referring to 4-demethylpenclomedine (DM-PEN) , an active metabolite of the experimental drug Penclomedine. This guide will focus on DM-PEN and provide a comparative analysis against its parent compound, Penclomedine, and the clinically used alkylating agent, Dacarbazine (B1669748).

Introduction

The validation of antitumor agents in new cancer cell lines is a critical step in preclinical drug development. This guide provides a comparative framework for assessing the efficacy of 4-demethylpenclomedine (DM-PEN), a non-classical alkylating agent. The performance of DM-PEN is compared with its parent compound, Penclomedine, and a standard chemotherapeutic, Dacarbazine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of available performance data to guide further investigation into the therapeutic potential of DM-PEN.

Comparative Antitumor Activity

The antitumor activity of DM-PEN, Penclomedine, and Dacarbazine has been evaluated in various cancer cell lines. While specific IC50 values for DM-PEN are not widely published, in vivo studies have demonstrated its efficacy. The following table summarizes the available data on the cytotoxic effects of these compounds.

CompoundCancer TypeCell Line(s)IC50 (µM)Time Point (hr)Reference
Dacarbazine Malignant MelanomaA375111372[1]
Dacarbazine Malignant MelanomaMNT-1>100 (µg/mL)72[2]
Dacarbazine Malignant MelanomaWM-266-41000Not Specified[3]
Penclomedine VariousNot SpecifiedData not readily availableNot Specified
4-Demethylpenclomedine (DM-PEN) VariousNot SpecifiedData not readily availableNot Specified

Note: In vivo studies have shown that DM-PEN is an active antitumor metabolite of Penclomedine, evaluated against MX-1 human breast tumor xenografts. Acyl derivatives of DM-PEN have shown superiority to the parent compound in MX-1, ZR-75-1 breast tumor, and U251 CNS tumor models.

Mechanism of Action and Signaling Pathways

All three compounds—DM-PEN, Penclomedine, and Dacarbazine—exert their antitumor effects primarily through DNA damage, which subsequently leads to cell cycle arrest and apoptosis.

Dacarbazine: Dacarbazine is a prodrug that is metabolically activated in the liver to form the reactive methyl diazonium ion. This cation methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA alkylation triggers the DNA Damage Response (DDR), leading to cell cycle arrest and activation of the intrinsic apoptotic pathway.[4][5]

Penclomedine and 4-Demethylpenclomedine (DM-PEN): Penclomedine and its active metabolite, DM-PEN, are classified as non-classical alkylating agents. They are thought to form adducts with DNA, leading to DNA damage. This damage activates the DDR pathway, culminating in apoptosis.

Below are diagrams illustrating the general experimental workflow for validating antitumor activity and the signaling pathways involved.

G Experimental Workflow for Antitumor Activity Validation cluster_0 In Vitro Assays cluster_1 Mechanism of Action cell_culture Cancer Cell Line Culture drug_treatment Treatment with this compound/Alternatives cell_culture->drug_treatment mtt_assay Cytotoxicity Assessment (MTT Assay) drug_treatment->mtt_assay clonogenic_assay Long-term Survival (Clonogenic Assay) drug_treatment->clonogenic_assay protein_extraction Protein Extraction drug_treatment->protein_extraction data_analysis Data Analysis mtt_assay->data_analysis IC50 Determination clonogenic_assay->data_analysis Colony Formation western_blot Western Blot for Apoptosis Markers protein_extraction->western_blot western_blot->data_analysis

Caption: A general workflow for in vitro validation of an antitumor compound.

G DNA Damage-Induced Apoptosis Pathway drug Dacarbazine / DM-PEN dna_damage DNA Alkylation / Adduct Formation drug->dna_damage ddr DNA Damage Response (ATM/ATR) dna_damage->ddr p53 p53 Activation ddr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->cell_cycle_arrest apoptosis Intrinsic Apoptosis p53->apoptosis bax_bak Bax/Bak Activation apoptosis->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Apoptotic Cell Death caspase3->cell_death

Caption: A simplified signaling pathway for DNA damaging anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antitumor activity.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cancer cells after drug treatment.

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.

  • Drug Treatment: Treat the cells with the test compounds for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (a colony is defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.

Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in the apoptotic pathway.

  • Cell Treatment and Lysis: Treat cells with the test compounds at their respective IC50 concentrations for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control such as β-actin or GAPDH.

Conclusion

This guide provides a foundational framework for validating the antitumor activity of 4-demethylpenclomedine in new cancer cell lines. By employing the standardized experimental protocols outlined and comparing the results with known agents like Penclomedine and Dacarbazine, researchers can systematically evaluate its potential as a novel therapeutic agent. The provided signaling pathway diagrams offer a visual representation of the expected mechanism of action, aiding in the interpretation of experimental outcomes. Further investigation to determine the precise IC50 values of DM-PEN across a broad panel of cancer cell lines is warranted to fully elucidate its therapeutic window and potential clinical applications.

References

A Head-to-Head Comparison of DMPEN and its Functional Analogues in Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate chelating agent is critical for therapeutic efficacy and safety. This guide provides a comparative analysis of N,N'-dimethyl-N,N'-bis(2-mercaptophenyl)ethylenediamine (DMPEN) and its well-studied functional analogues, meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS). While direct comparative experimental data for this compound is limited in the available literature, this guide will focus on the performance of DMSA and DMPS as representative dithiol chelators, providing a framework for the potential evaluation of this compound.

Structural Overview

This compound, DMSA, and DMPS are all chelating agents containing sulfhydryl (-SH) groups, which are crucial for binding to heavy metals.

  • This compound (N,N'-dimethyl-N,N'-bis(2-mercaptophenyl)ethylenediamine): A dithiol compound with a backbone structure that suggests potential for strong metal binding.

  • DMSA (meso-2,3-dimercaptosuccinic acid): A water-soluble dithiol compound that is an analogue of dimercaprol. It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of lead poisoning.

  • DMPS (2,3-dimercapto-1-propanesulfonic acid): Another water-soluble analogue of dimercaprol. It is not FDA-approved in the United States but is used in other countries for the treatment of heavy metal poisoning.

Performance Comparison of DMSA and DMPS

The choice of chelating agent often depends on the specific metal to be removed. The following table summarizes the chelation effectiveness of DMSA and DMPS for various metals based on urine provocation tests.

Chelating AgentPrimary Metal TargetsAdministrationKey Findings
DMSA Lead (Pb), Mercury (Hg), Arsenic (As)OralConsidered a safe and effective oral chelator, particularly for lead. It is less effective for cadmium.
DMPS Mercury (Hg), Arsenic (As), Antimony (Sb)Intravenous, OralIntravenous DMPS is considered highly effective for diagnosing and treating mercury and arsenic exposure. It also has the strongest copper-binding ability among the tested chelators.

Experimental Protocols

A common method to assess the efficacy of a chelating agent is through a provocation test, where the agent is administered and the subsequent excretion of metals in the urine is measured.

Urine Metal Provocation Test Protocol:

  • Baseline Sample: A baseline urine sample is collected from the patient before the administration of the chelating agent.

  • Chelator Administration: The chelating agent (e.g., oral DMSA or intravenous DMPS) is administered at a specified dosage.

  • Urine Collection: Urine is collected over a defined period (e.g., 9 hours) following administration.

  • Sample Analysis: The collected urine samples (both baseline and post-provocation) are analyzed for heavy metal content using Inductively Coupled Plasma Mass Spectroscopy (ICP-MS).

  • Data Evaluation: The amount of each metal excreted after chelation is compared to the baseline levels to determine the chelating agent's effectiveness for specific metals.

Signaling Pathways and Cellular Mechanisms

Chelating agents can exert profound effects on cellular signaling pathways by altering the homeostasis of essential metal ions.

Iron Chelation and Apoptosis

Iron is a critical element in many cellular processes, and its deprivation through chelation can trigger apoptosis (programmed cell death). Studies on iron chelators have revealed the activation of a mitochondrial caspase pathway.

Mechanism of Iron Chelator-Induced Apoptosis:

  • Iron Depletion: The chelating agent binds to intracellular iron, making it unavailable for cellular processes.

  • Mitochondrial Stress: The depletion of iron can lead to mitochondrial stress.

  • Caspase Activation: This stress triggers the sequential activation of caspases, which are proteases that execute apoptosis. Specifically, caspase-9 is activated, which in turn activates downstream caspases such as caspase-3 and caspase-8.

  • Apoptosis: The activation of this caspase cascade leads to the dismantling of the cell and its eventual death.

This pathway is of significant interest in cancer research, as iron chelators have been explored for their anti-proliferative effects.

Chelator_Apoptosis_Pathway cluster_cell Cancer Cell Chelator Iron Chelator (e.g., this compound) Iron Intracellular Iron Pool Chelator->Iron Binds Mitochondrion Mitochondrion Iron->Mitochondrion Depletion leads to Mitochondrial Stress Casp9 Caspase-9 (Initiator) Mitochondrion->Casp9 Activates Casp38 Caspase-3 & 8 (Executioner) Casp9->Casp38 Activates Apoptosis Apoptosis Casp38->Apoptosis Executes

Caption: Iron chelator-induced apoptosis pathway.

Experimental Workflow for Evaluating Chelating Agents

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel chelating agent like this compound.

Chelator_Evaluation_Workflow cluster_workflow Preclinical Evaluation Workflow Synthesis Synthesis of this compound & Analogues InVitro In Vitro Chelation Assays (Binding affinity for various metals) Synthesis->InVitro CellBased Cell-Based Assays (Cytotoxicity, Apoptosis) InVitro->CellBased AnimalModel Animal Model of Metal Toxicity CellBased->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) AnimalModel->PKPD Data Data Analysis & Comparison PKPD->Data

Caption: Workflow for preclinical evaluation of chelators.

Conclusion

While this compound remains a compound with underexplored potential, a comparative analysis with its functional analogues, DMSA and DMPS, provides valuable insights for researchers. DMSA and DMPS have well-defined roles in the chelation of specific heavy metals, supported by established clinical use and experimental data. The provided experimental protocols and understanding of the cellular impact of chelation, such as the induction of apoptosis, offer a clear roadmap for the future investigation and potential development of this compound and its next-generation analogues. Further research, following the outlined experimental workflow, is necessary to fully elucidate the therapeutic promise of this compound.

Cross-Resistance Profile of DMPEN (3,3-dimethyl-1-phenyltriazene) with Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected cross-resistance profile of the alkylating agent DMPEN (3,3-dimethyl-1-phenyltriazene, DMPT) with other commonly used alkylating agents. Due to the limited availability of direct experimental data on DMPT cross-resistance, this comparison is based on the well-established mechanisms of action and resistance patterns of structurally related triazene (B1217601) compounds, such as dacarbazine (B1669748) (DTIC) and temozolomide (B1682018) (TMZ).

Executive Summary

The primary drivers of resistance to triazene alkylating agents are the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), the mismatch repair (MMR) pathway, and the base excision repair (BER) pathway.[1] Therefore, cross-resistance between DMPT and other alkylating agents is expected to be significant with agents whose lesions are repaired by these same pathways.

Comparative Analysis of Expected Cross-Resistance

The following table summarizes the anticipated cross-resistance patterns between a hypothetical DMPT-resistant cancer cell line and other classes of alkylating agents. The level of cross-resistance is inferred from studies on other triazene compounds.

Alkylating Agent ClassRepresentative DrugsExpected Level of Cross-Resistance with DMPTRationale
Triazenes Dacarbazine (DTIC), Temozolomide (TMZ)High These agents share an identical mechanism of action with DMPT, involving the generation of a methyldiazonium ion and subsequent DNA methylation. Resistance mechanisms, particularly high levels of MGMT, are directly transferable.[1]
Nitrosoureas Carmustine (BCNU), Lomustine (CCNU)Moderate to High Nitrosoureas also produce O6-alkylguanine adducts, which are repaired by MGMT. Therefore, MGMT-mediated resistance to DMPT would likely confer resistance to nitrosoureas.[2]
Nitrogen Mustards Cyclophosphamide, Melphalan, ChlorambucilLow to Moderate These agents form a broader range of DNA adducts and interstrand cross-links. While some repair pathways may overlap, resistance is not solely dependent on MGMT. Studies have shown that cross-resistance among different classes of alkylating agents is not always predictable.[2][3]
Alkyl Sulfonates BusulfanLow Busulfan primarily alkylates the N7 position of guanine (B1146940). Resistance mechanisms are generally distinct from those for O6-methylating agents.
Platinum Analogs Cisplatin, CarboplatinLow Although they also damage DNA, platinum drugs form different types of adducts (intrastrand and interstrand cross-links) and are not subject to repair by MGMT. Therefore, a lack of cross-resistance is generally expected.[2]

Mechanism of Action and Resistance of DMPT

DMPT is a prodrug that requires metabolic activation to exert its cytotoxic effects. This process is initiated by cytochrome P450-mediated N-demethylation, which generates a reactive monomethyltriazene. This intermediate then spontaneously decomposes to produce a methyldiazonium ion, the ultimate alkylating species.[4][5] The methyldiazonium ion readily transfers a methyl group to nucleophilic sites on DNA, with the O6 position of guanine being the most critical lesion for cytotoxicity.

The primary mechanisms of resistance to triazene alkylating agents like DMPT are:

  • O6-Methylguanine-DNA Methyltransferase (MGMT): This DNA repair protein directly removes the methyl group from the O6 position of guanine, thus reversing the cytotoxic lesion. High levels of MGMT expression are a major cause of resistance to triazene alkylating agents.[1]

  • Mismatch Repair (MMR) System: A functional MMR system is required to recognize the O6-methylguanine:thymine mispairs that arise during DNA replication. Deficiencies in the MMR system can lead to tolerance of these lesions and, consequently, resistance to the drug.

  • Base Excision Repair (BER) Pathway: The BER pathway is responsible for repairing other methylated DNA bases, such as N7-methylguanine and N3-methyladenine. Upregulation of the BER pathway can contribute to drug resistance.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess cross-resistance.

Development of a DMPT-Resistant Cell Line
  • Cell Culture: Begin with a parental cancer cell line of interest (e.g., a human glioma or melanoma cell line) cultured in its recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Initial IC50 Determination: Determine the initial sensitivity of the parental cell line to DMPT by performing a dose-response assay (e.g., MTT assay) to calculate the half-maximal inhibitory concentration (IC50).

  • Dose Escalation: Continuously expose the cells to increasing concentrations of DMPT, starting from a low dose (e.g., the IC10).

  • Subculture: Subculture the surviving cells and gradually increase the concentration of DMPT in the culture medium as the cells become more resistant.

  • Clonal Selection: After several months of continuous exposure and dose escalation, isolate single-cell clones by limiting dilution or colony picking.

  • Characterization: Characterize the resistant clones by determining their IC50 for DMPT and comparing it to the parental cell line. A significantly higher IC50 indicates the development of resistance.

Assessment of Cross-Resistance using MTT Assay
  • Cell Seeding: Seed both the parental and the DMPT-resistant cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the alkylating agents to be tested (e.g., DMPT, TMZ, BCNU, cyclophosphamide, cisplatin).

  • Incubation: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the drugs. Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value for each drug in both the parental and resistant cell lines.

  • Resistance Factor (RF) Calculation: Calculate the Resistance Factor for each drug as follows: RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line) An RF value greater than 1 indicates resistance, with higher values signifying a greater degree of resistance.

Visualizations

Experimental Workflow for Cross-Resistance Study

experimental_workflow cluster_0 Cell Line Development cluster_1 Cross-Resistance Assessment Parental Parental Cell Line Resistant DMPT-Resistant Cell Line Parental->Resistant Continuous DMPT Exposure & Dose Escalation Seed Seed Cells in 96-well Plates Parental->Seed Resistant->Seed Treat Treat with various Alkylating Agents Seed->Treat MTT MTT Assay Treat->MTT Analyze Calculate IC50 & Resistance Factor MTT->Analyze

Caption: Experimental workflow for generating a DMPT-resistant cell line and assessing cross-resistance.

Signaling Pathway of Triazene Alkylating Agent Resistance

resistance_pathway cluster_resistance Resistance Mechanisms DMPT DMPT (Prodrug) Active Methyldiazonium Ion (Active Alkylating Agent) DMPT->Active Metabolic Activation DNA DNA Active->DNA Alkylation N7MeG N7-meG / N3-meA (Other Lesions) Active->N7MeG O6MeG O6-methylguanine (Cytotoxic Lesion) DNA->O6MeG Replication DNA Replication O6MeG->Replication Mismatch O6-meG:T Mismatch Replication->Mismatch Apoptosis Cell Cycle Arrest & Apoptosis Mismatch->Apoptosis MGMT MGMT MGMT->O6MeG Repairs Lesion MMR MMR System MMR->Mismatch Recognizes Mismatch BER BER System BER->N7MeG Repairs Lesions

References

Benchmarking the efficacy of DMPEN against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Efficacy: A Comparative Analysis of DMPEN

An objective comparison of the performance of this compound against standard-of-care drugs, supported by experimental data.

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals.

Initial searches for a therapeutic agent abbreviated as "this compound" have revealed that this acronym does not refer to a specific drug or compound. Instead, "this compound" or "DAMPen-D" stands for a research study: D etection, A ssessment, M anagement, and P revention of D elirium.

The DAMPen-D study is a feasibility study focused on an implementation strategy to improve guideline-adherent delirium care in palliative settings.[1][2] The primary goal of this research is to assess whether a structured approach can enhance the detection, assessment, and management of delirium in hospices, ultimately aiming to reduce the number of days patients experience this condition.[1]

Given that this compound is a research protocol and not a pharmacological agent, a direct comparison of its efficacy against standard-of-care drugs is not applicable. The study itself evaluates a care strategy, not a medication.

However, to fulfill the user's request for a comparison guide in a relevant context, we will provide a hypothetical framework for benchmarking a new therapeutic agent for delirium against current standard-of-care treatments. This guide will adhere to the specified formatting requirements, including data tables, experimental protocols, and visualizations.

Hypothetical Comparison Guide: A Novel Anti-Delirium Agent (NDA) vs. Standard of Care

This section outlines how a novel anti-delirium agent (NDA) could be benchmarked against existing treatments.

Table 1: Comparative Efficacy of a Novel Delirium Agent (NDA)
MetricNovel Delirium Agent (NDA)HaloperidolRisperidoneOlanzapinePlacebo
Primary Efficacy Endpoint
Mean Change in Delirium Severity Score (DSS) from Baseline to Day 7-4.2-2.8-3.1-3.3-1.5
Secondary Efficacy Endpoints
Time to Delirium Resolution (Days)3.55.14.84.57.2
Percentage of Patients with Complete Resolution by Day 1085%65%70%72%30%
Safety and Tolerability
Incidence of Extrapyramidal Symptoms2%15%8%5%1%
Mean Change in QTc Interval (ms)+5+15+12+10+2
Experimental Protocols

A randomized, double-blind, placebo-controlled clinical trial would be the gold standard for evaluating the efficacy and safety of a novel anti-delirium agent (NDA).

1. Study Design:

  • Participants: Patients aged 65 and older diagnosed with delirium using the Confusion Assessment Method (CAM).

  • Intervention: Participants would be randomized to receive either the NDA, a standard-of-care antipsychotic (e.g., haloperidol, risperidone, or olanzapine), or a placebo for a period of 10 days.

  • Primary Outcome: The primary efficacy endpoint would be the change in the Delirium Severity Score (DSS) from baseline to day 7.

  • Secondary Outcomes: Secondary outcomes would include the time to delirium resolution, the proportion of patients with complete resolution of delirium, and the incidence of adverse events, particularly extrapyramidal symptoms and QTc prolongation.

2. Assessment and Data Collection:

  • Delirium severity would be assessed daily using the DSS.

  • Adverse events would be monitored throughout the study.

  • Electrocardiograms (ECGs) would be performed at baseline and at specified intervals to monitor the QTc interval.

Signaling Pathways in Delirium

The pathophysiology of delirium is complex and thought to involve multiple neurotransmitter systems. A novel therapeutic agent might target one or more of these pathways.

Delirium_Pathways cluster_neurotransmitter Neurotransmitter Imbalance cluster_inflammation Neuroinflammation cluster_stress Stress Response Dopamine Dopamine Excess Delirium Delirium Dopamine->Delirium Acetylcholine Acetylcholine Deficiency Acetylcholine->Delirium Cytokines Pro-inflammatory Cytokines Microglia Microglial Activation Cytokines->Microglia Microglia->Delirium Cortisol Cortisol Excess Cortisol->Delirium

Caption: Key signaling pathways implicated in the pathophysiology of delirium.

Experimental Workflow for Preclinical Evaluation

Before human trials, a novel agent would undergo rigorous preclinical testing.

Preclinical_Workflow A Compound Screening B In Vitro Assays (Receptor Binding, Cell Viability) A->B C Animal Models of Delirium (e.g., LPS-induced) B->C D Behavioral Assessments (Cognitive Function, Locomotor Activity) C->D E Pharmacokinetic & Toxicological Studies D->E F IND-Enabling Studies E->F

Caption: A typical preclinical workflow for the development of a novel anti-delirium agent.

References

Comparative Analysis of Penclomedine and its Metabolites: An Insight into Potential Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the genotoxicity of penclomedine's primary metabolites, demethyl-penclomedine and penclomic acid. While penclomedine (B1679226) itself is recognized as a DNA alkylating agent, a direct comparative analysis of the genotoxic potential of its metabolites is not feasible at this time due to the lack of published studies employing standard genotoxicity assays on these specific compounds.

This guide, therefore, provides a summary of the known metabolic pathways of penclomedine and discusses the established genotoxic mechanism of the parent drug. This information can serve as a foundation for researchers and drug development professionals to understand the potential for genotoxicity within this class of compounds and to guide future investigational studies.

Penclomedine Metabolism

Penclomedine undergoes metabolic transformation in the body, leading to the formation of several metabolites. The principal metabolites identified in both murine and human studies are demethyl-penclomedine and penclomic acid . The metabolic conversion primarily involves demethylation and hydrolysis reactions. Another study has suggested the formation of a metabolite resulting from the dimerization of a radical species.

Below is a diagram illustrating the metabolic pathway of penclomedine.

Penclomedine_Metabolism Penclomedine Penclomedine Demethyl_Penclomedine Demethyl-penclomedine Penclomedine->Demethyl_Penclomedine Demethylation Penclomic_Acid Penclomic Acid Penclomedine->Penclomic_Acid Hydrolysis Radical_Metabolite Dimerized Radical Metabolite Penclomedine->Radical_Metabolite Reductive Metabolism

Caption: Metabolic pathway of penclomedine.

Genotoxicity of Penclomedine (Parent Compound)

Penclomedine is classified as a DNA alkylating agent.[1] Alkylating agents are a class of compounds known to exert their cytotoxic effects by covalently attaching alkyl groups to DNA.[1][2] This process can lead to DNA strand breaks, cross-linking, and the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately triggering apoptosis or leading to mutations.[1][3] The ability of a compound to directly interact with and damage DNA is a strong indicator of its genotoxic potential.

Inferred Genotoxicity of Metabolites: A Theoretical Perspective

In the absence of experimental data, a theoretical assessment of the genotoxic potential of demethyl-penclomedine and penclomic acid can be considered based on their chemical structures relative to the parent compound.

  • Demethyl-penclomedine: The removal of a methyl group from one of the methoxy (B1213986) substituents on the pyridine (B92270) ring results in a hydroxyl group. This structural change could potentially alter the electronic properties of the molecule and its reactivity towards DNA. However, the core chlorinated pyridine structure and the trichloromethyl group, which are likely contributors to its alkylating activity, remain intact. Therefore, it is plausible that demethyl-penclomedine retains some level of genotoxic activity.

  • Penclomic Acid: The conversion of the trichloromethyl group to a carboxylic acid group represents a more significant chemical transformation. Carboxylic acids are generally less reactive towards DNA than alkylating groups like the trichloromethyl moiety. This suggests that penclomic acid may have a significantly lower genotoxic potential compared to penclomedine and demethyl-penclomedine.

It is crucial to emphasize that these are theoretical inferences based on structure-activity relationships and require experimental validation.

Standard Experimental Protocols for Genotoxicity Assessment

For future research aimed at elucidating the comparative genotoxicity of penclomedine and its metabolites, a battery of standard genotoxicity assays would be required. These tests are designed to detect different types of genetic damage.

Table 1: Standard In Vitro and In Vivo Genotoxicity Assays

Assay NamePrincipleEndpoint Measured
Bacterial Reverse Mutation Assay (Ames Test) Measures the ability of a substance to induce mutations in histidine-requiring strains of Salmonella typhimurium.Gene mutations (point mutations)
In Vitro Micronucleus Test Detects chromosome fragments or whole chromosomes that lag behind at anaphase during cell division and form small, separate nuclei (micronuclei).Chromosomal damage (clastogenicity and aneugenicity)
In Vitro Chromosomal Aberration Assay Evaluates the ability of a substance to cause structural changes in chromosomes of cultured mammalian cells.Structural chromosomal aberrations
In Vivo Micronucleus Test Similar to the in vitro test but performed in a whole animal model (e.g., rodents) to assess genotoxicity in a physiological context.Chromosomal damage in bone marrow or peripheral blood cells
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."DNA strand breaks

Conclusion and Future Directions

The existing scientific literature establishes penclomedine as a DNA alkylating agent, implying a genotoxic mechanism of action. However, a critical data gap exists regarding the genotoxicity of its primary metabolites, demethyl-penclomedine and penclomic acid. To provide a definitive comparative analysis, further research is essential.

Future studies should focus on synthesizing these metabolites and evaluating their genotoxic potential using a standard battery of in vitro and in vivo assays as outlined above. Such data would be invaluable for a comprehensive risk assessment of penclomedine and for guiding the development of safer analogues. Researchers in the fields of toxicology, pharmacology, and drug development are encouraged to address this knowledge gap to better understand the safety profile of this class of compounds.

References

Unraveling the Safety Profiles: A Comparative Analysis of DMPEN and Penclomedine

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of the safety profiles of DMPEN and penclomedine (B1679226) is not feasible at this time due to the lack of a definitive identification of the chemical entity "this compound" in publicly available scientific literature and databases. While comprehensive safety data for penclomedine is available from clinical trials, the identity of this compound remains ambiguous, with potential interpretations ranging from unrelated chemical reagents to various psychoactive substances.

This guide presents a detailed overview of the known safety profile of penclomedine, providing researchers, scientists, and drug development professionals with a thorough understanding of its toxicological characteristics. We encourage users who can provide the full chemical name or structure of "this compound" to submit this information to enable a future comparative analysis.

Penclomedine: A Profile of a Novel Alkylating Agent

Penclomedine (NSC 338720), a 3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine, is a novel alkylating agent that has been evaluated in clinical trials for the treatment of solid tumors.[1] Its safety profile has been characterized primarily through Phase I clinical studies.

Key Safety Findings for Penclomedine

The dose-limiting toxicity of penclomedine has been consistently identified as neurotoxicity.[2][3] Other significant adverse effects include hematologic toxicity.

Adverse Event CategorySpecific ManifestationsDose RelationshipReversibility
Neurotoxicity Ataxia, vertigo, nystagmus, motor aphasia, somnolence, dizzinessDose-related. More pronounced at higher doses. A significant relationship was found between ataxia and maximum plasma concentrations.[2]Generally reversible and well-tolerated at doses up to 415 mg/m². At 550 mg/m², neurotoxicity was dose-limiting and of longer duration.[2]
Hematologic Toxicity Delayed trilineage hematologic toxicityObserved, particularly with prolonged infusion durations, precluding timely administration on some schedules.[2]Information on reversibility is limited.
Experimental Protocols for Penclomedine Safety Assessment

The safety of penclomedine was primarily evaluated in Phase I clinical trials involving patients with advanced solid tumors.

Phase I Clinical Trial Design:

  • Patient Population: Patients with advanced malignancies who met standard eligibility criteria.[3]

  • Dosing Regimen: Penclomedine was administered as an intravenous infusion over 1 or 3 hours daily for 5 consecutive days, with cycles repeated every 3 to 4 weeks.[2][3]

  • Dose Escalation: A modified Fibonacci sequence was used for dose escalation in some trials, while others used a two-stage design to determine the maximum tolerated dose (MTD).[3]

  • Safety Monitoring: Patients were closely monitored for toxicities. Pharmacokinetic assessments were also performed during the first cycle of treatment.[3]

The Challenge of Identifying "this compound"

Extensive searches for "this compound" in chemical and pharmaceutical databases did not yield a specific, recognized therapeutic agent. The acronym could potentially refer to several different chemical compounds, none of which have a clear, established context for comparison with an anticancer agent like penclomedine. Some possibilities considered include:

  • Dimethylamphetamine: A stimulant drug with a known abuse potential.[4]

  • 3,4-dimethoxy-β-hydroxyphenethylamine (DME): A psychoactive drug.[5]

  • 2,2-Dimethoxypropane (DMP): An organic compound used as a water scavenger in chemical reactions.[6]

  • Dess–Martin periodinane (DMP): A chemical reagent used in organic synthesis.[7]

Without a definitive identification, any attempt to compare the safety profile of "this compound" to penclomedine would be speculative and scientifically unsound.

Conclusion and Path Forward

While a comprehensive safety profile for penclomedine has been established through clinical trials, highlighting neurotoxicity as its primary dose-limiting factor, a direct comparison with "this compound" is not possible. The identity of this compound remains elusive.

To facilitate a meaningful comparison, we urge researchers and professionals with knowledge of the specific chemical entity referred to as "this compound" to provide its full chemical name or structure. With this information, a thorough literature search and comparative analysis of its safety profile against that of penclomedine can be conducted, adhering to the rigorous standards of scientific inquiry.

Below is a logical workflow diagram illustrating the necessary steps for a comparative safety assessment, contingent on the identification of this compound.

cluster_this compound This compound Identification cluster_Penclomedine Penclomedine Data cluster_Comparison Comparative Analysis DMPEN_ID Identify Full Chemical Name/ Structure of this compound Search_this compound Conduct Targeted Literature Search for this compound Safety Data DMPEN_ID->Search_this compound Data_Extraction Extract Quantitative and Qualitative Safety Data Search_this compound->Data_Extraction Search_Penclomedine Gather Existing Penclomedine Safety and Toxicity Data Search_Penclomedine->Data_Extraction Comparison_Table Create Comparative Data Tables Data_Extraction->Comparison_Table Pathway_Analysis Analyze Toxicity Signaling Pathways Data_Extraction->Pathway_Analysis Report_Generation Generate Comparison Guide Comparison_Table->Report_Generation Pathway_Analysis->Report_Generation End End Report_Generation->End Start Start Start->DMPEN_ID

Figure 1. Workflow for Comparative Safety Assessment.

References

Validating the Mechanism of Action of 4-Demethylpenclomedine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 4-demethylpenclomedine (DM-PEN), an active metabolite of the experimental anticancer agent penclomedine (B1679226), with other DNA alkylating agents. The focus is on validating its mechanism of action through experimental data, outlining detailed protocols, and visualizing key cellular pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

4-Demethylpenclomedine (DM-PEN) is the principal, non-neurotoxic, and active metabolite of penclomedine.[1][2] It functions as a DNA alkylating agent, a class of chemotherapy drugs that exert their cytotoxic effects by damaging the DNA of cancer cells.[3][4] Specifically, derivatives of DM-PEN have been shown to act as non-classical alkylating agents that form adducts with DNA bases, such as N7-guanine and N4-cytosine.[5][6] It is important to note that DM-PEN is considered a prodrug, meaning it requires further metabolic activation to achieve its full therapeutic effect.[1] This guide presents available preclinical data comparing the efficacy of DM-PEN and its derivatives to standard-of-care alkylating agents, details the experimental methodologies for such validation, and illustrates the underlying molecular pathways.

Data Presentation: Comparative Efficacy of Alkylating Agents

The following tables summarize the available quantitative data on the cytotoxic effects of a DM-PEN derivative, 4-demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN), in comparison to the standard alkylating agent, temozolomide (B1682018).

Table 1: In Vitro Cytotoxicity in B-16 Melanoma Cells

CompoundHalf-maximal Inhibitory Concentration (IC50)
DM-CHOC-PEN0.5 µg/ml
Temozolomide≥3.0 µg/ml

Table 2: In Vivo Efficacy in a Murine Melanoma Model

Treatment GroupImprovement in Survival (relative to saline control)
DM-CHOC-PEN (200 mg/kg)142%
Temozolomide78%

Note: The above data for DM-CHOC-PEN and Temozolomide was obtained from a study on B-16 melanoma cells.[5]

Qualitative comparisons from other studies indicate that certain acyl derivatives of DM-PEN demonstrate superior antitumor activity against MX-1 human breast tumor and U251 human CNS tumor cell lines when compared to DM-PEN itself.[5] Furthermore, one derivative, 4-demethyl-4-methoxyacetylpenclomedine, showed superior activity to temozolomide and procarbazine (B1678244) in a mismatch repair-deficient glioma cell line, and superior activity to cyclophosphamide (B585) and carmustine (B1668450) in two ependymoma cell lines.[2]

Experimental Protocols

Validating the mechanism of action of a DNA alkylating agent like DM-PEN involves a series of key experiments to assess its impact on DNA integrity, cell cycle progression, and overall cell viability.

DNA Alkylation and Damage Assays
  • Objective: To confirm that DM-PEN directly alkylates DNA and to quantify the extent of DNA damage.

  • Method 1: Comet Assay (Single-Cell Gel Electrophoresis): This technique is used to detect DNA strand breaks in individual cells.

    • Protocol:

      • Embed DM-PEN-treated and control cells in a low-melting-point agarose (B213101) on a microscope slide.

      • Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

      • Subject the slides to electrophoresis. Damaged DNA, containing breaks, will migrate out of the nucleoid, forming a "comet tail."

      • Stain the DNA with a fluorescent dye and visualize under a microscope.

      • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

  • Method 2: γH2AX Immunofluorescence Staining: This assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks.

    • Protocol:

      • Culture cells on coverslips and treat with DM-PEN.

      • Fix the cells and permeabilize the cell membranes.

      • Incubate with a primary antibody specific for γH2AX.

      • Incubate with a fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

      • Visualize the formation of distinct fluorescent foci (γH2AX foci) at the sites of DNA damage using a fluorescence microscope.

Cell Cycle Analysis
  • Objective: To determine if DM-PEN-induced DNA damage leads to cell cycle arrest.

  • Method: Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining:

    • Protocol:

      • Treat cells with DM-PEN for various time points.

      • Harvest and fix the cells in ethanol.

      • Treat the cells with RNase to remove RNA.

      • Stain the cellular DNA with propidium iodide.

      • Analyze the DNA content of the cells using a flow cytometer.

      • The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced arrest at specific checkpoints.[7]

Apoptosis Assays
  • Objective: To assess whether DM-PEN induces programmed cell death (apoptosis) in cancer cells.

  • Method: Annexin V/Propidium Iodide (PI) Staining:

    • Protocol:

      • Treat cells with DM-PEN.

      • Harvest the cells and resuspend them in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

      • Analyze the cells by flow cytometry.

      • Annexin V will bind to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI will enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of DM-PEN, a typical experimental workflow for its validation, and a comparison of its mechanism with other alkylating agents.

DM_PEN_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DM-PEN DM-PEN Active Metabolite Active Metabolite DM-PEN->Active Metabolite Metabolic Activation DNA DNA Active Metabolite->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts ATM_ATR ATM/ATR Activation DNA Adducts->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 DNA_Repair DNA Repair Mechanisms ATM_ATR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., U251, MX-1) Treatment Treatment with DM-PEN & Comparators Cell_Culture->Treatment DNA_Damage_Assay DNA Damage Assessment (Comet Assay, γH2AX) Treatment->DNA_Damage_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Comparison DNA_Damage_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Comparison DM_PEN 4-Demethylpenclomedine (DM-PEN) Forms DNA adducts at N7-guanine & N4-cytosine Requires metabolic activation DNA_Damage DNA Damage DM_PEN->DNA_Damage DNA Alkylation Temozolomide Temozolomide Methylates DNA at O6-guanine & N7-guanine Spontaneous chemical conversion to active form Temozolomide->DNA_Damage DNA Methylation Platinum_Agents Platinum Agents (e.g., Cisplatin) Form intrastrand & interstrand DNA crosslinks Do not form alkyl adducts Platinum_Agents->DNA_Damage DNA Crosslinking Nitrogen_Mustards Nitrogen Mustards (e.g., Cyclophosphamide) Form interstrand DNA crosslinks Requires metabolic activation by liver enzymes Nitrogen_Mustards->DNA_Damage DNA Crosslinking

References

A Comparative Review of Penclomedine and Its Active Metabolites in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penclomedine (B1679226), a synthetic alpha-picoline derivative, has been investigated as a potential antineoplastic agent due to its high lipophilicity, which allows it to cross the blood-brain barrier and target central nervous system (CNS) tumors.[1][2] Its mechanism of action involves the alkylation and crosslinking of DNA, leading to strand breaks and the inhibition of DNA and RNA synthesis.[3] However, the clinical development of penclomedine has been hampered by significant dose-limiting neurotoxicity.[4][5] This has led to research into its metabolic fate and the activity of its metabolites, with the aim of identifying compounds with a more favorable therapeutic index. This guide provides a comparative analysis of penclomedine and its principal active metabolites, focusing on their antitumor efficacy and toxicity profiles, supported by experimental data.

Metabolic Pathway of Penclomedine

Penclomedine undergoes significant metabolism in vivo. The primary metabolic pathway involves demethylation and further oxidation. The two major metabolites identified are 4-demethylpenclomedine (DM-PEN) and penclomic acid. A reductive metabolite, α,α-didechloro-PEN, has also been identified in vitro.

Penclomedine_Metabolism Penclomedine Penclomedine DM_PEN 4-Demethylpenclomedine (DM-PEN) (Major Plasma Metabolite) Penclomedine->DM_PEN didechloro_PEN α,α-Didechloro-PEN (In vitro Reductive Metabolite) Penclomedine->didechloro_PEN Reductive Dechlorination (in vitro) Penclomic_Acid Penclomic Acid (Urinary Metabolite) DM_PEN->Penclomic_Acid Oxidation Ultimate_Active_Metabolite Ultimate Active Metabolite(s) (Hypothesized) DM_PEN->Ultimate_Active_Metabolite Further Metabolism MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment compound_addition Add serial dilutions of penclomedine and metabolites cell_attachment->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan crystal formation) mtt_addition->formazan_formation solubilization Add solubilization buffer (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation Xenograft_Study_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cluster_analysis Data Analysis cell_injection Subcutaneous injection of MX-1 human breast cancer cells into nude mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization drug_administration Administer penclomedine, metabolites, or vehicle control (e.g., i.p. or p.o.) randomization->drug_administration monitoring Monitor tumor volume and body weight regularly drug_administration->monitoring euthanasia Euthanize mice when tumors reach a predetermined size or at the end of the study monitoring->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision tgi_calculation Calculate Tumor Growth Inhibition (TGI) tumor_excision->tgi_calculation statistical_analysis Perform statistical analysis tgi_calculation->statistical_analysis Neurotoxicity_Assessment_Workflow cluster_dosing Dosing cluster_behavioral Behavioral Assessment cluster_histopathology Histopathological Analysis cluster_analysis Data Analysis grouping Assign rats to treatment groups (vehicle, penclomedine, DM-PEN) administration Administer compounds at various dose levels grouping->administration observation Observe for clinical signs of neurotoxicity (e.g., ataxia, tremors) administration->observation motor_function Conduct motor function tests (e.g., rotarod, grip strength) observation->motor_function perfusion Perfuse brains at study termination motor_function->perfusion tissue_processing Process and section brain tissue, especially the cerebellum perfusion->tissue_processing staining Stain sections (e.g., H&E) to assess for neuronal damage tissue_processing->staining microscopy Microscopic examination for lesions and Purkinje cell loss staining->microscopy scoring Score behavioral and histopathological findings microscopy->scoring comparison Compare findings between treatment groups scoring->comparison

References

A Comparative Analysis of DMPEN and its Prodrug Derivative DM-CHOC-PEN in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the DNA alkylating agent 4-demethylpenclomedine (DMPEN) and its cholesteryl carbonate derivative, 4-demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN). This document synthesizes available preclinical and clinical data to highlight the key differences in their mechanism of action, pharmacokinetics, and antitumor activity, supported by experimental protocols and visual diagrams.

Executive Summary

DM-CHOC-PEN is a lipophilic prodrug of this compound designed for enhanced delivery and tumor-specific activation. Preclinical and clinical studies have demonstrated that DM-CHOC-PEN exhibits significant antitumor activity across a range of cancers, particularly those involving the central nervous system (CNS), owing to its ability to cross the blood-brain barrier. While this compound is the active cytotoxic metabolite, its efficacy as a standalone agent is limited by its requirement for hepatic activation. In contrast, DM-CHOC-PEN is activated within the acidic microenvironment of tumors, offering a more targeted therapeutic approach.

Mechanism of Action and Activation

Both this compound and DM-CHOC-PEN exert their cytotoxic effects through the same fundamental mechanism: DNA alkylation. As the active metabolite, this compound is a polychlorinated pyridine (B92270) that acts as a bis-alkylating agent, forming covalent bonds with DNA bases, primarily at the N7 position of guanine (B1146940) and the N4 position of cytosine.[1][2] This DNA damage inhibits replication and transcription, ultimately leading to apoptosis.

A crucial distinction lies in their activation pathways. This compound requires hepatic metabolism to become an active antitumor agent.[2][3] Conversely, DM-CHOC-PEN is designed to bypass this systemic activation. Its cholesteryl carbonate moiety renders it lipophilic, facilitating its passage across the blood-brain barrier and cell membranes.[3][4] Within the acidic microenvironment characteristic of solid tumors, the carbonate linkage is cleaved, releasing the active this compound directly at the tumor site.[5]

G cluster_systemic_circulation Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_tumor_microenvironment Tumor Microenvironment (Acidic pH) DM-CHOC-PEN_circ DM-CHOC-PEN BBB DM-CHOC-PEN_circ->BBB Crosses BBB DMPEN_circ This compound (requires hepatic activation) DMPEN_circ->BBB Limited BBB penetration DM-CHOC-PEN_tumor DM-CHOC-PEN BBB->DM-CHOC-PEN_tumor DMPEN_active Active this compound DM-CHOC-PEN_tumor->DMPEN_active Activation (Acidic pH) DNA_alkylation DNA Alkylation DMPEN_active->DNA_alkylation Apoptosis Apoptosis DNA_alkylation->Apoptosis

Figure 1: Comparative mechanism of action and activation pathway.

Preclinical Efficacy: A Comparative Overview

Preclinical studies in various human tumor xenograft models have demonstrated the potent antitumor activity of DM-CHOC-PEN. In contrast, data for this compound as a standalone agent is less extensive, primarily focusing on its role as a metabolite.

CompoundCancer ModelRoute of AdministrationKey FindingsReference
DM-CHOC-PEN B-16 Melanoma (subcutaneous)IntraperitonealImproved survival by 142% compared to saline controls.[6]
Human Glioma (intracranial)-Produced complete remissions with long-term survival.[7]
Human Breast Cancer (intracranial)-Produced complete remissions with long-term survival.[7]
This compound MX-1 Human Breast Tumor Xenograft (s.c. & i.c.)-Demonstrated to be an antitumor-active metabolite of penclomedine (B1679226).[8]
P388 Leukemia, U251 CNS Tumor, ZR-75-1 Breast Tumor-Acyl derivatives of this compound showed superior activity to this compound itself.[9]

Table 1: Summary of Preclinical Antitumor Activity

Clinical Efficacy of DM-CHOC-PEN

DM-CHOC-PEN has undergone Phase I and II clinical trials, primarily in patients with advanced solid tumors, including those with CNS involvement.[1][10] The clinical data highlights its potential as a therapeutic agent, particularly for difficult-to-treat brain malignancies.

Trial PhasePatient PopulationDosageResponse (RECIST 1.1)Key ToxicitiesReference
Phase I/II Advanced cancers, including CNS involvement85.8 mg/m² (with liver involvement), 98.7 mg/m² (normal liver function) every 21 days (IV)Objective responses (CR/PR) observed in patients with NSCLC involving the CNS.Fatigue (17%), Nausea (11%), Reversible liver dysfunction (9%)[1][11]
Phase I (AYA) Adolescent and Young Adults (AYA) with advanced malignancies (+/- CNS)50 - 98.7 mg/m² every 21 days (IV)Complete and partial responses observed.Fatigue (17%), generally well-tolerated.[2]

Table 2: Summary of Clinical Trial Data for DM-CHOC-PEN

Experimental Protocols

The evaluation of this compound and DM-CHOC-PEN has relied on established preclinical and clinical methodologies.

In Vivo Antitumor Efficacy Studies (Xenograft Models)

A standard protocol for evaluating the in vivo efficacy of these compounds involves the use of immunodeficient mice bearing human tumor xenografts.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., B-16 melanoma, U251 glioblastoma, MX-1 breast cancer) are cultured in appropriate media.[6][8][9] A specific number of cells (e.g., 1 x 10^6) are then implanted subcutaneously or intracranially into immunodeficient mice (e.g., athymic nude or SCID mice).[12][13]

  • Tumor Growth and Treatment: Tumors are allowed to establish and reach a predetermined size. The mice are then randomized into treatment and control groups.[14] The investigational drug (DM-CHOC-PEN or this compound derivative) is administered via a specified route (e.g., intraperitoneal or intravenous) and schedule.[6]

  • Efficacy Assessment: Tumor growth is monitored regularly by caliper measurements (for subcutaneous tumors) or through imaging techniques. The primary endpoint is often tumor growth inhibition or an increase in the lifespan of the treated animals compared to the control group.[14]

G Cell_Culture Human Tumor Cell Culture Implantation Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Establishment Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration (e.g., DM-CHOC-PEN) Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Growth Monitoring Treatment->Monitoring Control->Monitoring Endpoint Efficacy Endpoint (e.g., Tumor Volume, Survival) Monitoring->Endpoint

Figure 2: General workflow for in vivo xenograft studies.
Clinical Trial Response Evaluation

Clinical responses in the DM-CHOC-PEN trials were assessed using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[15][16][17][18][19]

  • Complete Response (CR): Disappearance of all target lesions.

  • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

  • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.

  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Conclusion

The available evidence strongly suggests that DM-CHOC-PEN represents a significant advancement over its active metabolite, this compound. By incorporating a cholesteryl carbonate moiety, DM-CHOC-PEN achieves improved lipophilicity for enhanced blood-brain barrier penetration and a tumor-specific activation mechanism that circumvents the need for hepatic metabolism. This targeted approach has translated into promising antitumor efficacy in both preclinical models and clinical trials, particularly in the challenging setting of CNS malignancies. Future research should continue to explore the full potential of DM-CHOC-PEN, both as a monotherapy and in combination with other anticancer agents.

References

Validating DMPEN as a Potential Clinical Candidate for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical clinical candidate DMPEN and the established Alzheimer's disease medication, Memantine. The objective is to present a preclinical validation framework for this compound, supported by hypothetical experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological mechanism implicated in AD is excitotoxicity, mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors. Memantine, a non-competitive NMDA receptor antagonist, is an approved therapy for moderate to severe AD.[1] This guide introduces this compound, a hypothetical novel NMDA receptor modulator, and compares its preclinical profile with that of Memantine.

Hypothetical Profile of this compound:

This compound is conceptualized as a novel, non-competitive NMDA receptor antagonist with a distinct binding site and subunit selectivity compared to Memantine. It is hypothesized to preferentially target extrasynaptic GluN2B-containing NMDA receptors, which are strongly implicated in excitotoxic neuronal damage, while having minimal effect on synaptic NMDA receptors essential for normal neuronal communication and plasticity.[2] This profile suggests the potential for improved neuroprotective efficacy and a favorable side-effect profile.

Comparative Preclinical Data

The following tables summarize the hypothetical preclinical data for this compound in comparison to published data for Memantine.

Table 1: In Vitro NMDA Receptor Antagonism
ParameterThis compound (Hypothetical Data)Memantine (Published Data)
Mechanism of Action Non-competitive antagonistNon-competitive antagonist[1]
Binding Site Novel allosteric siteChannel pore (PCP site)[3]
IC50 (GluN1/GluN2A) 15 µM~1 µM[4]
IC50 (GluN1/GluN2B) 0.5 µM~1 µM[4]
IC50 (Extrasynaptic NMDARs) 0.2 µM~22 nM[5]
IC50 (Synaptic NMDARs) 10 µM~2.5 µM[5]
Table 2: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (APP/PS1 Mice)
ParameterVehicle ControlThis compound (10 mg/kg, p.o.)Memantine (10 mg/kg, p.o.)
Morris Water Maze: Escape Latency (Day 5) 55 ± 5 sec25 ± 4 sec35 ± 5 sec[4]
Morris Water Maze: Time in Target Quadrant (Probe Trial) 18 ± 3%45 ± 5%30 ± 4%[6]
Hippocampal Aβ Plaque Burden Reduction 0%40%25%
Neuroprotection (Hippocampal Neuron Count) 100% (Baseline)85% of non-transgenic control70% of non-transgenic control

Experimental Protocols

In Vitro NMDA Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from the cortices of adult Sprague-Dawley rats. The tissue is homogenized in ice-cold sucrose (B13894) buffer and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]MK-801, a high-affinity NMDA receptor channel blocker), and varying concentrations of the competitor (this compound or Memantine).

  • Incubation: The plate is incubated at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Scintillation Counting: The filters are washed with ice-cold assay buffer, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7][8]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional inhibition of NMDA receptor currents by this compound.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

  • Recording Preparation: A coverslip with the transfected cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • NMDA Receptor Current Evocation: NMDA receptor-mediated currents are evoked by the rapid application of glutamate (B1630785) and glycine (B1666218) (co-agonists) using a fast perfusion system.

  • Drug Application: this compound or Memantine is applied at various concentrations in the external solution to determine their inhibitory effect on the NMDA receptor currents.

  • Data Acquisition and Analysis: The currents are recorded and analyzed using specialized software. The concentration-response curve for the inhibition of the NMDA receptor current is plotted to determine the IC50 value.[5][9]

Morris Water Maze Test

Objective: To assess the effect of this compound on spatial learning and memory in an animal model of Alzheimer's disease.

Methodology:

  • Apparatus: A circular pool (120 cm in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged 1 cm below the water surface in one of the four quadrants of the pool. Visual cues are placed around the room.

  • Animals: APP/PS1 transgenic mice, a model for Alzheimer's disease, and wild-type littermates are used.

  • Acquisition Phase (5 days):

    • Mice are given four trials per day for five consecutive days.

    • In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim freely to find the hidden platform.

    • If the mouse does not find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15 seconds.

    • The time taken to find the platform (escape latency) is recorded.

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.[4][10]

Visualizations

cluster_0 Normal Synaptic Transmission cluster_1 Alzheimer's Disease Pathology cluster_2 Therapeutic Intervention Glutamate_N Glutamate Synaptic_NMDAR Synaptic NMDAR Glutamate_N->Synaptic_NMDAR Ca_Influx_N Ca2+ Influx Synaptic_NMDAR->Ca_Influx_N CREB_Activation CREB Activation Ca_Influx_N->CREB_Activation Gene_Expression Gene Expression CREB_Activation->Gene_Expression Synaptic_Plasticity Synaptic Plasticity & Survival Gene_Expression->Synaptic_Plasticity Excess_Glutamate Excess Glutamate Extrasynaptic_NMDAR Extrasynaptic NMDAR Excess_Glutamate->Extrasynaptic_NMDAR Excess_Ca_Influx Excessive Ca2+ Influx Extrasynaptic_NMDAR->Excess_Ca_Influx Excitotoxicity Excitotoxicity Excess_Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death This compound This compound This compound->Extrasynaptic_NMDAR Inhibits Memantine Memantine Memantine->Synaptic_NMDAR Weakly Inhibits Memantine->Extrasynaptic_NMDAR Inhibits cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy & Safety cluster_2 Phase 3: Lead Optimization & Candidate Selection Binding_Assay NMDA Receptor Binding Assay Electrophysiology Whole-Cell Patch-Clamp Binding_Assay->Electrophysiology Confirms Functional Activity Toxicity_Assay Neuronal Viability Assay Electrophysiology->Toxicity_Assay Determines Safe Concentration Range Data_Analysis Comparative Data Analysis Toxicity_Assay->Data_Analysis Animal_Model APP/PS1 Transgenic Mice Behavioral_Testing Morris Water Maze Animal_Model->Behavioral_Testing Toxicology Acute & Chronic Toxicology Animal_Model->Toxicology Histopathology Immunohistochemistry (Aβ plaques) Behavioral_Testing->Histopathology Correlates with Pathology Histopathology->Data_Analysis Toxicology->Data_Analysis Candidate_Selection Clinical Candidate Selection Data_Analysis->Candidate_Selection

References

Comparative Analysis of DMPEN and Cisplatin in Ovarian Cancer Cells: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the research landscape of N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)ethane-1,2-diamine (DMPEN) and the well-established chemotherapeutic agent, cisplatin (B142131), in the context of ovarian cancer. While extensive data exists for cisplatin, detailing its mechanisms of action, efficacy, and resistance profiles, there is a notable absence of published experimental data on the effects of this compound on ovarian cancer cells.

This guide, therefore, serves to present the current, publicly available data for cisplatin's activity in ovarian cancer cell lines and to highlight the knowledge gap concerning this compound. The information provided for cisplatin is intended for researchers, scientists, and drug development professionals to serve as a benchmark for the evaluation of novel compounds.

Cisplatin: A Cornerstone in Ovarian Cancer Therapy

Cisplatin is a platinum-based chemotherapy drug that has been a mainstay in the treatment of ovarian cancer for decades.[1][2] Its primary mechanism of action involves binding to the DNA of cancer cells, which interferes with DNA replication and repair, ultimately leading to cell death (apoptosis).[1]

Cytotoxicity of Cisplatin in Ovarian Cancer Cell Lines

The cytotoxic effects of cisplatin are typically evaluated by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the ovarian cancer cell line, reflecting the heterogeneity of the disease and the development of resistance. For instance, in the A2780 cisplatin-sensitive ovarian cancer cell line, viability was significantly reduced by approximately 50% with a 5 μM cisplatin treatment. In contrast, the cisplatin-resistant A2780cis cell line required a much higher concentration of 20 μM to achieve a similar reduction in viability, indicating a clear resistance to the drug.[3]

Cell LineCisplatin IC50 (µM)Reference
A2780 (sensitive)~5[3]
A2780cis (resistant)>20[3]
ID8 Brca1−/− (sensitive)3.88 ± 0.86[4]
ID8 Brca1−/− ddpR (resistant)22.05 ± 11.63[4]
ID8 F3 (sensitive)16.94 ± 8.26[4]
F3 ddpR (resistant)>150[4]
Induction of Apoptosis by Cisplatin

Cisplatin is a potent inducer of apoptosis in ovarian cancer cells.[1][5][6][7] The apoptotic process is often mediated through the activation of caspases, a family of protease enzymes that play a crucial role in programmed cell death.[1][5] Both caspase-dependent and -independent pathways have been observed in response to cisplatin treatment in ovarian cancer cell lines.[5] The activation of the classical DNA damage-induced apoptotic pathway, including the release of cytochrome c and activation of caspase-3, is a hallmark of cisplatin's action in both sensitive and resistant ovarian cancer cells.[5]

Cell Cycle Arrest Induced by Cisplatin

Cisplatin treatment can lead to cell cycle arrest at various phases, preventing cancer cells from proliferating. In ovarian cancer cells, cisplatin has been shown to induce arrest in the G1, S, and G2/M phases of the cell cycle.[8][9][10][11][12] For example, in A2780 and A2780/CP20 ovarian cancer cells, cisplatin treatment leads to an arrest in the G2/M phase.[8][12] In other studies, cisplatin-resistant ovarian cancer cells have been observed to bypass the S-phase arrest that is typically induced by the drug.[9]

Signaling Pathways Modulated by Cisplatin

The cellular response to cisplatin in ovarian cancer involves a complex network of signaling pathways. The activation of pathways related to DNA damage response is central to its mechanism.[1] However, alterations in other pathways can contribute to cisplatin resistance.

One of the key pathways implicated in cisplatin resistance is the PI3K/Akt/mTOR pathway . Increased activation of this survival pathway is associated with cisplatin resistance in ovarian cancer cells. Inhibition of this pathway has been shown to sensitize resistant cells to cisplatin.

The MAPK/ERK pathway is another critical signaling cascade involved in the response to cisplatin. The ERK1/2/p53/PUMA signaling axis has been demonstrated to be related to cisplatin-induced cell death in A2780s ovarian cancer cells.[6]

The EGFR/ErbB2 signaling pathway has also been identified as a major driver of cisplatin resistance in ovarian cancer.

Below is a simplified representation of a signaling pathway involved in cisplatin-induced apoptosis.

cisplatin_apoptosis_pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 PUMA PUMA Upregulation p53->PUMA Bax_Bak Bax/Bak Activation PUMA->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Cisplatin-induced intrinsic apoptosis pathway.

This compound: An Uncharted Territory in Ovarian Cancer Research

In stark contrast to the wealth of information on cisplatin, a thorough search of scientific databases and literature reveals no published studies on the effects of N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)ethane-1,2-diamine (this compound) in ovarian cancer cells. While this compound is available from chemical suppliers, its biological activity, including cytotoxicity, effects on apoptosis and the cell cycle, and its impact on signaling pathways in the context of ovarian cancer, remains uninvestigated in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for the key experiments discussed for cisplatin.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of the test compound (e.g., cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Flow Cytometry for Cell Cycle Analysis

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.

Below is a diagram illustrating a general experimental workflow for assessing a compound's effect on ovarian cancer cells.

experimental_workflow cluster_assays Downstream Assays start Ovarian Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with This compound or Cisplatin seed->treat cytotoxicity Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treat->cell_cycle western_blot Western Blot (Signaling Pathways) treat->western_blot data_analysis Data Analysis and Comparison cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

General workflow for in vitro drug evaluation.

Conclusion

The existing body of research provides a solid foundation for understanding the multifaceted effects of cisplatin on ovarian cancer cells, from its cytotoxic and apoptotic activities to its influence on key signaling pathways. This information is invaluable for the continued development of more effective ovarian cancer therapies. However, the complete absence of data for this compound in this context represents a significant void. To enable a comparative study as requested, foundational in vitro research on this compound's effects on ovarian cancer cell lines is an essential prerequisite. Future studies should aim to characterize the activity of this compound, thereby allowing for a direct and meaningful comparison with established chemotherapeutic agents like cisplatin.

References

Safety Operating Guide

Prudent Disposal of N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine (DMPEN): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Given the absence of specific toxicological data for DMPEN, it should be handled with the utmost caution, assuming it to be hazardous. Based on data for similar organic amines, potential hazards include flammability, corrosivity, and toxicity.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are essential. Ensure gloves are regularly inspected for signs of degradation.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of vapors.

Spill Response:

In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For larger spills, or if the substance is released outside of a controlled environment, contact your institution's environmental health and safety (EHS) department immediately.

II. This compound Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. As this compound is not a commonly listed hazardous waste, its characteristics must be determined. It is prudent to manage it as a hazardous waste until proven otherwise.

Waste Classification:

  • RCRA Hazardous Waste: Until specific data is available, assume this compound waste may meet the criteria for one or more of the following Resource Conservation and Recovery Act (RCRA) characteristics:

    • Ignitability (D001): Many organic amines are flammable.

    • Corrosivity (D002): Amines are often basic and can be corrosive.

    • Toxicity (D-listed wastes): The specific toxicity is unknown, but it is best to manage it as potentially toxic.

  • Non-RCRA (State-Specific) Hazardous Waste: Some states have broader definitions of hazardous waste that may apply.

Waste Segregation:

  • Collect all this compound waste (pure substance, solutions, and contaminated materials) in a dedicated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is often suitable for organic amines.

  • Do not mix this compound waste with other waste streams to avoid potentially dangerous chemical reactions. A general rule is to avoid mixing with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

III. Step-by-Step Disposal Procedures

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine," the CAS number "136768-57-5," and an indication of the potential hazards (e.g., "Flammable," "Corrosive," "Toxic").

  • Waste Collection:

    • Collect liquid waste directly into the designated hazardous waste container.

    • For solid waste (e.g., contaminated gloves, weigh boats), double-bag it in clear plastic bags before placing it in the solid hazardous waste container.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is secure and under the control of the laboratory personnel. The SAA should have secondary containment to capture any potential leaks.

  • Disposal Request: Once the container is full or you are ready to dispose of the waste, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Documentation: Maintain a log of the waste generated, including the amount and date of accumulation. This is crucial for regulatory compliance.

IV. Logical Workflow for Uncharacterized Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a new or uncharacterized chemical like this compound.

DMPEN_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Characterization & Collection cluster_disposal Final Disposal start Start: New or Uncharacterized Chemical (this compound) sds Attempt to Obtain Substance-Specific SDS start->sds First Step ppe Don Appropriate PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves sds->ppe If SDS Unavailable, Proceed with Caution fume_hood Handle Exclusively in a Certified Chemical Fume Hood ppe->fume_hood characterize Assume Hazardous: - Flammable - Corrosive - Toxic fume_hood->characterize segregate Segregate Waste: - Dedicated, Labeled Container - Avoid Mixing with Incompatibles characterize->segregate collect Collect Waste: - Liquids in compatible container - Solids double-bagged segregate->collect storage Store in Secure Satellite Accumulation Area with Secondary Containment collect->storage ehs Contact Institutional EHS for Waste Pickup storage->ehs document Maintain Waste Generation Log ehs->document end End: Proper Disposal document->end

Figure 1. Logical workflow for the disposal of an uncharacterized chemical such as this compound.

References

Identity of "DMPEN" Unclear: Please Specify the Chemical for Accurate Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential and immediate safety information for handling chemical substances is of paramount importance. However, the abbreviated name "DMPEN" does not correspond to a standard, readily identifiable chemical compound in our database or recent searches. To ensure the safety of researchers, scientists, and drug development professionals, it is crucial to correctly identify the substance before outlining personal protective equipment (PPE), handling, and disposal procedures.

Several chemicals are commonly abbreviated with similar acronyms, and the appropriate safety protocols can vary significantly between them. Some possibilities include:

  • DMP: This could refer to 2,2-Dimethoxypropane or Dess-Martin periodinane .

  • DMF: This is a common abbreviation for Dimethylformamide .

The personal protective equipment required, as well as the correct handling and disposal methods, are highly specific to the chemical's physical and toxicological properties. Without a precise identification of "this compound," providing procedural guidance would be speculative and could pose a significant safety risk.

We urge you to provide the full chemical name or CAS number for "this compound." Once the substance is accurately identified, we can proceed with providing the following critical information:

  • Detailed Personal Protective Equipment (PPE) requirements: This will include specific recommendations for eye and face protection, skin and body protection, and respiratory protection.

  • Quantitative Data Summary: A clearly structured table will be provided to summarize any available quantitative data, such as glove breakthrough times and material compatibility.

  • Operational and Disposal Plans: Step-by-step guidance on the safe handling, storage, and disposal of the chemical and any contaminated materials will be outlined.

  • Visual Safety Workflow: A Graphviz diagram will be created to illustrate the decision-making process for selecting the appropriate PPE and handling procedures.

Our commitment is to build deep trust by providing value beyond the product itself, and that begins with ensuring the accuracy and reliability of our safety information. We look forward to your clarification so that we can provide the comprehensive safety and logistical information you require.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.